molecular formula C5H5N5O B157198 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 128850-54-4

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No.: B157198
CAS No.: 128850-54-4
M. Wt: 151.13 g/mol
InChI Key: NNFLJNVOEIKGIZ-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a high-value chemical scaffold in medicinal chemistry and anticancer drug discovery. This compound features the privileged 4-aminopyrazolo[3,4-d]pyrimidine core, which is a well-established bioisostere of the adenine purine base found in ATP . This characteristic allows it to act as a competitive ATP-binding site inhibitor for a variety of protein kinases, making it a versatile starting point for the development of novel tyrosine kinase inhibitors (TKIs) . Its primary research value lies in its potential as a key intermediate for synthesizing compounds that target Epidermal Growth Factor Receptor (EGFR) , Cyclin-Dependent Kinase 2 (CDK2) , and c-Src kinase , all of which are critical targets in oncology. Researchers utilize this scaffold to design molecules that can overcome drug resistance in mutated kinases and to improve selectivity profiles . While this class of compounds demonstrates promising anticancer activity, some derivatives may face challenges with aqueous solubility, prompting ongoing research into advanced formulation strategies such as liposomal encapsulation to enhance pharmacokinetic properties . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFLJNVOEIKGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to adenine, a fundamental component of DNA, RNA, and adenosine triphosphate (ATP).[1][2] This structural isomorphism allows molecules containing this core to act as competitive inhibitors for a multitude of enzymes, particularly protein kinases, by occupying the ATP-binding site.[2][3] Consequently, derivatives of this scaffold have been extensively investigated and developed as potent therapeutic agents for a wide range of diseases, including cancer,[3][4] gout (e.g., Allopurinol),[3] and inflammatory conditions.

This guide provides a comprehensive overview of a proposed synthetic pathway for a specific, less-documented derivative: 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one . This molecule possesses a unique arrangement of functional groups—an amino group at the C4 position and a carbonyl group at the C3 position—offering a distinct pharmacophore for potential biological activity. The synthetic strategy detailed herein is a convergent approach, beginning with the construction of a highly functionalized pyrazole core, followed by the annulation of the pyrimidine ring.

Strategic Overview of the Synthesis

The synthesis of the pyrazolo[3,4-d]pyrimidine core is most effectively achieved by first assembling a substituted pyrazole ring and subsequently forming the fused pyrimidine ring.[1][5] For the target molecule, a key intermediate is a pyrazole carrying functional groups that can be readily converted into the final 3-oxo and 4-amino substituents. Our proposed pathway leverages a 3,5-diamino-1H-pyrazole-4-carboxamide intermediate. This precursor is strategically advantageous as the 5-amino and 4-carboxamide groups are perfectly positioned for cyclization to form the pyrimidinone ring, while the 3-amino group serves as a masked ketone.

The overall synthetic workflow can be visualized as follows:

Synthesis_Overview A Malononitrile (Starting Material) B Intermediate A (Hydrazonoyl Dicyanide) A->B Diazotization & Coupling C Intermediate B (3,5-Diamino-1H-pyrazole-4-carbonitrile) B->C Reductive Cyclization & Hydrolysis D Intermediate C (3,4-Diamino-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one) C->D Pyrimidine Ring Formation (Urea) E Target Molecule (4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one) D->E Selective Acid Hydrolysis

Caption: High-level overview of the proposed synthetic pathway.

Part 1: Synthesis of the Key Pyrazole Intermediate

The initial phase of the synthesis focuses on constructing the 3,5-diamino-1H-pyrazole-4-carboxamide . This will be achieved in a multi-step sequence starting from commercially available malononitrile.

Step 1.1: Formation of (2-phenylhydrazono)malononitrile

The synthesis begins with a diazotization reaction of aniline, followed by a Japp–Klingemann reaction with malononitrile. This is a classic method for forming arylazo compounds from active methylene compounds.[2]

Workflow Diagram:

Step_1_1 reagents Aniline NaNO2, HCl 0-5 °C Malononitrile Sodium Acetate product (2-phenylhydrazono)malononitrile (Intermediate A) reagents->product Japp-Klingemann Reaction

Caption: Synthesis of the hydrazono intermediate.

Experimental Protocol:

  • Diazotization: To a stirred solution of aniline (1.0 eq) in 3M HCl (3.0 eq) cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the benzenediazonium chloride solution.

  • Coupling: In a separate flask, malononitrile (1.0 eq) is dissolved in ethanol, and sodium acetate (3.0 eq) is added. The solution is cooled to 0-5 °C.

  • The freshly prepared diazonium salt solution is added slowly to the malononitrile solution. A yellow-orange precipitate forms immediately.

  • The mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield (2-phenylhydrazono)malononitrile (Intermediate A).

Causality and Trustworthiness: The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[2] Sodium acetate acts as a base to deprotonate the active methylene group of malononitrile, forming the nucleophilic carbanion required for coupling with the electrophilic diazonium salt. This protocol is a well-established and reliable method for C-N bond formation.

Step 1.2: Reductive Cyclization and Hydrolysis to 3,5-Diamino-1H-pyrazole-4-carboxamide

The next crucial step involves the reductive cyclization of the arylazo intermediate to form the pyrazole ring, followed by hydrolysis of the nitrile to a carboxamide. A strong reducing agent like zinc in acetic acid or sodium dithionite can be used to reduce the azo group, which is then cyclized with the adjacent nitrile. The remaining nitrile at C4 can be selectively hydrolyzed. A more direct approach, however, involves cyclization with hydrazine, which cleaves the azo linkage and forms the pyrazole ring, leaving a 4-cyano-3,5-diaminopyrazole. Subsequent controlled hydrolysis yields the desired carboxamide.

Workflow Diagram:

Step_1_2 start Intermediate A (2-phenylhydrazono)malononitrile) 1. Hydrazine Hydrate, EtOH, Reflux 2. H2SO4 / H2O, Heat product 3,5-Diamino-1H-pyrazole-4-carboxamide (Intermediate B) start->product Cyclization & Hydrolysis

Caption: Formation of the key pyrazole carboxamide intermediate.

Experimental Protocol:

  • Cyclization: Intermediate A (1.0 eq) is suspended in ethanol. Hydrazine hydrate (1.2 eq) is added dropwise. The reaction is exothermic.

  • The mixture is heated to reflux for 4-6 hours, during which the color of the solution changes. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the intermediate 3,5-diamino-1H-pyrazole-4-carbonitrile precipitates. It is filtered, washed with cold ethanol, and dried.

  • Hydrolysis: The crude carbonitrile is carefully treated with concentrated sulfuric acid at a controlled temperature (e.g., 50-60 °C) for a short duration, followed by quenching with ice water to precipitate the carboxamide product (Intermediate B).[6]

  • The product is collected by filtration, washed with cold water until the washings are neutral, and dried.

Causality and Trustworthiness: Hydrazine acts as a binucleophile, attacking one of the nitrile carbons and displacing the aniline moiety to form the pyrazole ring.[1] The subsequent partial hydrolysis of the remaining nitrile to a carboxamide under acidic conditions is a standard transformation. Over-hydrolysis to the carboxylic acid can be avoided by careful control of reaction time and temperature.

Part 2: Construction of the Pyrazolo[3,4-d]pyrimidine Ring System

With the key pyrazole intermediate in hand, the focus shifts to the annulation of the pyrimidine ring.

Step 2.1: Cyclization with Urea to form 3,4-Diamino-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

The 5-amino and 4-carboxamide groups of Intermediate B are ideally situated to react with a C1 synthon to form the pyrimidinone ring. Urea is an excellent choice for this transformation as it provides both the C6 carbonyl and the N5 nitrogen atom of the pyrimidine ring.

Workflow Diagram:

Step_2_1 start Intermediate B (3,5-Diamino-1H-pyrazole-4-carboxamide) Urea High Temperature Fusion product 3,4-Diamino-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (Intermediate C) start->product Ring Annulation

Caption: Formation of the fused pyrimidinone ring system.

Experimental Protocol:

  • Intermediate B (1.0 eq) and urea (2.0-3.0 eq) are intimately mixed as solids.

  • The mixture is heated to a molten state (typically 180-200 °C) and maintained at this temperature for 2-3 hours. Ammonia gas will be evolved.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature, and the resulting solid mass is triturated with hot water.

  • The solid product (Intermediate C) is collected by filtration, washed with water and then ethanol, and dried.

Causality and Trustworthiness: At high temperatures, urea decomposes to isocyanic acid and ammonia. The isocyanic acid acts as an electrophile, reacting with the 5-amino group of the pyrazole. The resulting urea derivative then undergoes intramolecular cyclization with the adjacent carboxamide group, eliminating water and ammonia to form the stable fused pyrimidinone ring. This fusion method is a common and effective strategy for constructing such heterocyclic systems.[7]

Step 2.2: Selective Hydrolysis to 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

The final step is the selective conversion of the 3-amino group of Intermediate C into the 3-oxo group. This can be achieved via acidic hydrolysis. The amino group at C4 is part of an amidine system within the pyrimidine ring and is generally more stable to hydrolysis than the exocyclic amino group at C3 of the pyrazole ring.

Workflow Diagram:

Step_2_2 start Intermediate C (3,4-Diamino-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one) Aqueous HCl or H2SO4 Heat product Final Product 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one start->product Selective Hydrolysis

Caption: Final conversion to the target molecule.

Experimental Protocol:

  • Intermediate C (1.0 eq) is suspended in a dilute aqueous acid solution (e.g., 6M HCl or 3M H2SO4).

  • The mixture is heated to reflux for 8-12 hours. The progress of the reaction should be carefully monitored by HPLC or TLC to maximize the yield of the desired product and minimize potential side reactions.

  • After completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH or NH4OH) to precipitate the product.

  • The solid is collected by filtration, washed thoroughly with water to remove any salts, and dried under vacuum.

  • Recrystallization from a suitable solvent (e.g., water or DMF/water) can be performed for further purification.

Causality and Trustworthiness: The C3-amino group on the electron-rich pyrazole ring is more susceptible to protonation and subsequent nucleophilic attack by water compared to the C4-amino group, which is part of a resonance-stabilized amidine within the pyrimidine ring. This difference in reactivity should allow for selective hydrolysis under controlled acidic conditions.

Summary of Reagents and Conditions

StepStarting MaterialKey ReagentsSolvent(s)TemperatureProduct
1.1 Aniline, MalononitrileNaNO₂, HCl, Sodium AcetateWater, Ethanol0-5 °C(2-phenylhydrazono)malononitrile
1.2 Intermediate AHydrazine Hydrate, H₂SO₄Ethanol, WaterReflux, 50-60 °C3,5-Diamino-1H-pyrazole-4-carboxamide
2.1 Intermediate BUreaNone (Fusion)180-200 °C3,4-Diamino-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
2.2 Intermediate CAqueous HCl or H₂SO₄WaterReflux4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Conclusion

This guide outlines a robust and logical synthetic pathway to 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one , a compound of significant interest for drug discovery programs. The strategy relies on established and reliable chemical transformations, beginning with the construction of a versatile pyrazole intermediate followed by a high-temperature cyclization to form the fused pyrimidine ring. Each step is designed to be self-validating, with clear causality behind the choice of reagents and conditions. This detailed protocol provides a solid foundation for researchers and drug development professionals to synthesize this and related pyrazolo[3,4-d]pyrimidine derivatives for biological evaluation.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (URL not available)
  • Process for making pyrazolo-(3,4-d)-pyrimidines.
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. National Institutes of Health. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Institutes of Health. [Link]

  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. PubMed. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Chemical Synthesis Database. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Process for making pyrazolo-(3,4-d)-pyrimidines.
  • 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere of significant interest in medicinal chemistry. Its structural similarity to adenine allows it to interact with a wide range of biological targets, particularly protein kinases. Consequently, derivatives of this scaffold have been extensively investigated as potential therapeutic agents, notably in oncology. The introduction of a carbonyl group at the 3-position, as in the case of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, is expected to significantly modulate the electronic and steric properties of the molecule, thereby influencing its physicochemical characteristics and biological activity.

Chemical Identity and Structure

A clear understanding of the molecular structure is fundamental to interpreting its physicochemical properties.

4-Amino-1H-pyrazolo[3,4-d]pyrimidine (Reference Compound)
PropertyValue
IUPAC Name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Synonyms 4-Aminopyrazolopyrimidine, Pyrazoloadenine
CAS Number 2380-63-4
Molecular Formula C₅H₅N₅
Molecular Weight 135.13 g/mol
Chemical Structure ```dot
graph {
layout=neato;
node [shape=plaintext];
edge [style=invis];
a [label="C"];
b [label="C"];
c [label="N"];
d [label="C"];
e [label="N"];
f [label="N"];
g [label="C"];
h [label="N"];
i [label="N"];
j [label="H"];
k [label="N"];
l [label="H"];
m [label="H"];

a -- b [style=solid]; b -- c [style=solid]; c -- d [style=solid]; d -- e [style=solid]; e -- a [style=solid]; b -- f [style=solid]; f -- g [style=solid]; g -- h [style=solid]; h -- e [style=solid]; g -- i [style=solid]; i -- j [style=solid]; d -- k [style=solid]; k -- l [style=solid]; k -- m [style=solid]; }

Caption: Chemical structure of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. |

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.

Experimentally Determined Solubility of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

Vendor data indicates that 4-Amino-1H-pyrazolo[3,4-d]pyrimidine is insoluble in water .[1] This is a common characteristic of planar, heterocyclic molecules with the potential for strong intermolecular hydrogen bonding in the solid state.

Predicted Solubility of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

The introduction of a carbonyl group at the 3-position is expected to alter the solubility profile. The carbonyl oxygen can act as a hydrogen bond acceptor, potentially increasing interactions with polar solvents like water. However, the overall planarity and potential for strong crystal lattice interactions may still result in low aqueous solubility. It is anticipated that the solubility in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), would be higher.

Experimental Protocol for Solubility Determination

A robust method for determining thermodynamic solubility is the shake-flask method.

Workflow for Shake-Flask Solubility Assay

G A Excess solid compound added to solvent B Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation A->B Incubation C Separate solid from solution (centrifugation/filtration) B->C Phase Separation D Quantify compound concentration in the supernatant (e.g., HPLC-UV) C->D Analysis E Determine solubility D->E Calculation

Caption: Shake-flask method for solubility determination.

Dissociation Constant (pKa)

The pKa value(s) of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

The structure of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one contains both acidic and basic centers. The pyrazole N-H and the pyrimidinone N-H are expected to be weakly acidic, while the amino group and the ring nitrogens are basic. The presence of the electron-withdrawing carbonyl group will likely decrease the pKa of the pyrazole N-H compared to 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, making it more acidic. The amino group's basicity will also be influenced by the overall electronic nature of the fused ring system.

Experimental Protocol for pKa Determination

Potentiometric titration is a reliable method for determining pKa values.

Workflow for Potentiometric pKa Determination

G A Dissolve compound in water or co-solvent B Titrate with a standardized acid or base A->B Titration C Monitor pH with a calibrated electrode B->C Measurement D Plot pH vs. volume of titrant C->D Data Plotting E Determine pKa from the inflection point(s) of the titration curve D->E Analysis

Caption: Potentiometric titration for pKa determination.

Thermal Properties

Thermal properties such as melting point are important indicators of a compound's purity and the strength of its crystal lattice.

Melting Point of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

The reported melting point for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine is greater than 310°C, with decomposition.[1] This very high melting point is indicative of a stable crystal lattice with strong intermolecular forces, likely hydrogen bonding.

Predicted Melting Point of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, with the additional carbonyl group, has the potential for even stronger and more complex hydrogen bonding networks. Therefore, it is predicted to also have a high melting point, likely above 300°C, and may also decompose upon melting.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of a molecule.

Spectroscopic Data for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

While specific spectra are not provided in the search results, the availability of ¹H NMR, IR, and Mass Spectrometry data is mentioned for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.

Predicted Spectroscopic Features of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
  • ¹H NMR: The spectrum would be expected to show signals for the pyrazole C-H proton, the pyrazole N-H proton, the pyrimidinone N-H proton, and the amino group protons. The chemical shifts would be influenced by the electronic environment created by the carbonyl group.

  • ¹³C NMR: The spectrum would feature a characteristic signal for the carbonyl carbon in the downfield region (typically >160 ppm), in addition to the signals for the other carbons in the heterocyclic rings.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring would be a key diagnostic feature, typically appearing in the range of 1650-1700 cm⁻¹. N-H stretching vibrations for the amino and N-H groups would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (151.12 g/mol ).

Conclusion

While direct experimental data for 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is scarce, a comprehensive physicochemical profile can be predicted based on the well-characterized analogue, 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, and fundamental principles of medicinal chemistry. The introduction of the 3-oxo functionality is anticipated to significantly impact its solubility, acidity, and spectroscopic characteristics. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial parameters, which are indispensable for the advancement of this compound in any drug discovery and development program.

References

Sources

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and Its Analogs

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its profound biological activities. As a structural isostere of adenine, this heterocyclic system is adept at interacting with ATP-binding sites in a multitude of enzymes, most notably protein kinases.[1][2] This guide provides an in-depth exploration of the mechanism of action for a key member of this class, 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, and its closely related derivatives. We will dissect its core mechanism as an ATP-competitive inhibitor, survey its impact on critical oncogenic signaling pathways, and provide detailed, field-proven protocols for researchers to validate these mechanisms in their own laboratories.

The Core Mechanistic Hypothesis: Competitive ATP-Binding Site Inhibition

The foundational mechanism through which most pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects is by acting as ATP mimetics.[3][4] The structural similarity of the pyrazolopyrimidine core to the adenine base of ATP allows these compounds to dock into the highly conserved ATP-binding pocket of protein kinases.[1] By occupying this site, the inhibitor prevents the binding of endogenous ATP, thereby blocking the phosphotransfer reaction that is essential for kinase activity and downstream signal transduction.[5]

This competitive inhibition is the primary mode of action responsible for the anti-proliferative and anti-cancer effects observed with this class of compounds.[5][6] The specificity of a particular derivative for certain kinases over others is determined by the substituents on the core scaffold, which engage with unique amino acid residues in the surrounding hydrophobic regions and ribose-binding pocket of the ATP site.[4]

Caption: General mechanism of ATP-competitive kinase inhibition.

Key Cellular Signaling Pathways Modulated

Derivatives of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold have been demonstrated to inhibit multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that are critical drivers of cancer cell proliferation, survival, and angiogenesis.[7][8][9]

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR pathway is frequently hyperactivated in various cancers, including non-small cell lung cancer and colorectal cancer, making it a prime therapeutic target.[3][10] Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed and proven to be potent inhibitors of both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M) of the receptor.[3][11] By blocking EGFR autophosphorylation, these inhibitors shut down downstream pro-survival cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.[10]

cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Activates RAS RAS/MAPK Pathway EGFR->RAS Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Multi-Targeted Kinase Inhibition in Angiogenesis and Metastasis

Beyond EGFR, this scaffold has demonstrated potent inhibitory activity against a range of kinases involved in tumor progression:

  • VEGFR-2: A key regulator of angiogenesis, its inhibition can starve tumors of essential blood supply.[12]

  • IGF1R & ErbB2 (HER2): Often implicated in cell proliferation and resistance to therapy.[8]

  • DDR1: A collagen receptor kinase involved in tumor growth and metastasis.[13]

  • JAK3: A critical kinase in the JAK/STAT pathway, which regulates immune responses and is a target in autoimmune diseases and some cancers.[14]

The ability of a single chemical entity to inhibit multiple oncogenic drivers makes it a compelling candidate for overcoming the signaling redundancy and pathway rewiring that often lead to therapeutic resistance.[15][16]

A Validated Workflow for Mechanistic Elucidation

For researchers investigating novel pyrazolo[3,4-d]pyrimidine derivatives, a systematic, multi-phase approach is essential to fully characterize the mechanism of action. This workflow integrates biochemical, cellular, and computational methods to build a comprehensive evidence-based model.

cluster_biochem Phase 1: Biochemical Validation cluster_cellular Phase 2: Cellular Activity cluster_computational Phase 3: Structural Insight start Start: Novel Compound kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay selectivity Kinome Profiling (Assess Selectivity) kinase_assay->selectivity mtt Anti-Proliferation Assay (MTT / CellTiter-Glo) selectivity->mtt western Western Blot (Confirm Pathway Inhibition) mtt->western docking Molecular Docking (Predict Binding Mode) mtt->docking Inform flow Flow Cytometry (Analyze Cell Cycle/Apoptosis) western->flow end End: Characterized MOA flow->end docking->end

Caption: Experimental workflow for MOA characterization.

Phase 1: Biochemical Assays - Target Potency and Selectivity

The initial step is to confirm direct inhibition of the target kinase(s) in a cell-free system.[17]

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methodologies like the Z'-LYTE™ assay used in drug discovery.[18]

  • Reagents & Setup:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2).

    • Kinase-specific peptide substrate.

    • ATP solution.

    • Test Compound (4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one) serially diluted in DMSO.

    • Development reagent (e.g., antibody-based detection of phosphorylated vs. non-phosphorylated substrate).

    • Assay buffer and stop solution.

    • 384-well microplate.

  • Procedure:

    • Add 2.5 µL of the test compound dilutions or controls (DMSO vehicle for 100% activity, staurosporine for 0% activity) to the wells.

    • Add 5 µL of the kinase/substrate mixture to each well and incubate for 60 minutes at room temperature.

    • Add 2.5 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes.

    • Add 5 µL of the development reagent to each well. Incubate for 60 minutes.

    • Add 5 µL of the stop solution.

    • Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 1: Representative Kinase Inhibitory Activities of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives

Compound ClassTarget KinaseReported IC₅₀Reference
Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidinesIGF1R12 nM[8]
Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidinesEGFR (L858R)31 nM[8]
Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidinesErbB211 nM[8]
4-amino-1H-pyrazolo[3,4-d]pyrimidin derivative (6c)DDR144 nM[13]
1H-pyrazolo[3,4-d]pyrimidin-6-amino derivative (13t)JAK30.1 nM[14]
1H-pyrazolo[3,4-d]pyrimidine derivative (12b)EGFRWT16 nM[3]
1H-pyrazolo[3,4-d]pyrimidine derivative (12b)EGFRT790M236 nM[3]
Phenylpyrazolo[3,4-d]pyrimidine derivative (5i)EGFRWT300 nM[19]
Phenylpyrazolo[3,4-d]pyrimidine derivative (5i)VEGFR-27.6 µM[19]
Phase 2: Cellular Assays - Confirming Biological Effect

After confirming biochemical potency, the next critical step is to demonstrate that the compound affects cellular function as predicted by its target inhibition.

Protocol: Anti-Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][20]

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, HCT-116) in appropriate media.[3][20]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.[12][18]

Protocol: Western Blot for Pathway Analysis

This technique verifies that the compound inhibits the phosphorylation of downstream targets of the kinase in a cellular context.[10]

  • Cell Lysis: Treat cells with the compound at 1x and 5x the GI₅₀ concentration for a specified time (e.g., 2, 6, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the phosphorylated target (e.g., p-EGFR, p-AKT, p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Also, probe separate blots with antibodies for the total protein (e.g., Total EGFR, Total AKT) and a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated protein signal relative to the total protein and loading control indicates target inhibition.[10]

Alternative Mechanistic Considerations

While kinase inhibition is the dominant mechanism for the anticancer effects of pyrazolopyrimidines, related scaffolds have shown other biological activities. Notably, 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), a very close analog, was identified as a potent inhibitor of the RNA and DNA depurination activity of Shiga toxin 1, highlighting the scaffold's versatility.[21] Additionally, certain derivatives have been characterized as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and gout.[22] These findings underscore the importance of comprehensive target profiling to fully understand a compound's biological footprint.

Conclusion and Future Directions

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and its analogs represent a versatile and powerful class of kinase inhibitors. Their core mechanism of action is rooted in their ability to function as ATP-competitive inhibitors, effectively blocking aberrant signaling pathways crucial for cancer cell growth and survival. The polypharmacology exhibited by many derivatives—targeting key kinases like EGFR, VEGFR, and JAKs—presents a strategic advantage in developing robust anticancer therapeutics.

Future research should focus on optimizing selectivity to minimize off-target effects, exploring synergistic combinations with other targeted agents, and further investigating their potential in non-oncology indications such as inflammatory and autoimmune diseases. The robust experimental framework provided herein offers a clear path for the continued development and characterization of this highly promising therapeutic scaffold.

References

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  • Roskoski, R. Jr. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

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  • Liao, C., et al. (2010). Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases. PubMed. Available at: [Link]

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  • Ghorab, M. M., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Available at: [Link]

  • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • Al-Ostath, O. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Tazzari, P. L., et al. (2001). 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1. National Institutes of Health. Available at: [Link]

  • Tamta, H., et al. (2007). Biochemical characterization of some Pyrazolopyrimidine-based inhibitors of xanthine oxidase. ResearchGate. Available at: [Link]

  • Tsoukala, M., et al. (2023). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][7][17]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. Available at: [Link]

  • Van der Velden, N. S., et al. (2020). Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]

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  • Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors. Evaluation of Their Improved Effect for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]

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  • Al-Warhi, T., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed Central. Available at: [Link]

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Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activity and Therapeutic Potential of Pyrazolo[3,4-d]pyrimidine Derivatives

Introduction: The Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its structural resemblance to the endogenous purine ring allows it to act as a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This inherent characteristic enables pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of a wide array of enzymes, particularly kinases, thereby modulating their activity. This versatility has established the pyrazolo[3,4-d]pyrimidine core as a "privileged scaffold" in drug discovery, leading to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, focusing on their mechanisms of action, key therapeutic targets, and the experimental methodologies used to elucidate their potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The most extensively investigated therapeutic application of pyrazolo[3,4-d]pyrimidine derivatives is in the realm of oncology. Their ability to target multiple signaling pathways crucial for tumor growth, proliferation, and survival makes them highly attractive candidates for cancer therapy.

Mechanism of Action: Kinase Inhibition at the Core

A predominant mechanism through which pyrazolo[3,4-d]pyrimidines exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[4][5] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.[5][6][7][8] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.[4][6]

A notable example is the compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which has demonstrated potent inhibition of both FLT3 and VEGFR2.[9][10] Structure-activity relationship (SAR) studies have revealed that replacing the nitrogen atom at the 4-position of the pyrazolo[3,4-d]pyrimidine ring with an oxygen atom can enhance anti-angiogenic activity.[11]

Experimental Workflow: Assessing Anti-Angiogenic Potential

Caption: Workflow for evaluating the anti-angiogenic activity of pyrazolo[3,4-d]pyrimidine derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase involved in cell proliferation and survival. Its overexpression and mutation are common in various cancers, including non-small cell lung cancer and glioblastoma.[12] Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR tyrosine kinase inhibitors, acting as ATP-competitive inhibitors that block downstream signaling pathways.[4] The design of these inhibitors often involves retaining the core pyrazolo[3,4-d]pyrimidine scaffold to occupy the adenine binding region of the ATP-binding site, while modifying substituents to interact with hydrophobic regions of the kinase domain.[4]

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in acute myeloid leukemia (AML).[13] The internal tandem duplication (ITD) mutation leads to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells. Pyrazolo[3,4-d]pyrimidine derivatives have emerged as potent FLT3 inhibitors.[9][14] For instance, extensive SAR studies have led to the discovery of compounds that exhibit high potency against FLT3-driven human AML MV4-11 cells.[14] These inhibitors effectively block FLT3 autophosphorylation and downstream signaling molecules like STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[15][16]

Signaling Pathway: FLT3 Inhibition in AML

FLT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->FLT3 Inhibition

Caption: Inhibition of the constitutively active FLT3-ITD signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives in AML.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer activity through various other mechanisms:

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Pyrazolo[3,4-d]pyrimidines have been developed as potent CDK2 inhibitors, leading to cell cycle arrest, particularly at the G1/S phase transition, and subsequent apoptosis.[3][12]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.[17]

  • Dual-Target Inhibition: A compelling strategy in cancer therapy is the development of dual-target inhibitors to enhance efficacy and overcome drug resistance. Pyrazolo[3,4-d]pyrimidine-based compounds have been designed as dual inhibitors of targets such as BRAF V600E/VEGFR2 and EGFR/PDE5.[18]

Anti-inflammatory and Other Biological Activities

While the primary focus of research has been on their anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated other significant biological activities. Certain derivatives have exhibited anti-inflammatory, antipyretic, and nociceptive activities in pharmacological evaluations.[19] These effects are often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[19]

Data Presentation: A Summary of Biological Activity

The following table summarizes the in vitro activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinases.

Compound IDTarget/Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 1 FLT3Kinase Assay1.278[14]
VEGFR2Kinase Assay0.305[14]
MV4-11 (AML)Cell Viability1.65[14]
Compound 9 Tubulin PolymerizationBiochemical Assay0.45[17]
NCI-60 PanelCell Viability≤0.01 (in multiple lines)[17]
Compound 10k HT-29 (Colon)Cell Viability0.03-1.6[6]
HCT-116 (Colon)Cell Viability0.03-1.6[6]
Compound 12b VEGFR-2Kinase Assay0.063[8]
MDA-MB-468 (Breast)Cell Viability3.343[8]
Compound 14 CDK2/cyclin A2Kinase Assay0.057[12]
HCT-116 (Colon)Cell Viability0.006[12]
Compound 16 EGFRKinase Assay0.034[4]
NCI-60 PanelCell Viability0.018-9.98[4]
Compound 23c RET KinaseKinase AssayPotent, selective[20]
Compound 33 FLT3Multikinase AssayPotent[9]
VEGFR2Multikinase AssayPotent[9]
Compound 47 TRAP1Kinase AssayPotent[1]
Hsp90Kinase AssayPotent[1]
Compound 10e MCF-7 (Breast)Cell Viability11[3]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

  • 96-well plates

  • Luminescence-based kinase activity detection kit (e.g., ADP-Glo™)

  • Test pyrazolo[3,4-d]pyrimidine derivative

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. A final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the kinase buffer, ATP, and the Poly(Glu,Tyr) substrate to each well.

  • Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

  • Incubate the plate at 30°C for 45-60 minutes.[4][10]

  • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: FLT3 Inhibition Assay in MV4-11 Cells

This cell-based assay evaluates the effect of a test compound on the viability of AML cells that are dependent on the FLT3-ITD mutation.

Materials:

  • MV4-11 human AML cell line

  • IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test pyrazolo[3,4-d]pyrimidine derivative

  • Cell viability reagent (e.g., MTS or CellTiter-Glo)

  • Plate reader

Procedure:

  • Culture MV4-11 cells in suspension in a humidified incubator at 37°C with 5% CO₂.

  • Seed the MV4-11 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 90 µL of complete growth medium.[13]

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add the cell viability reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.[13]

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 3: HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well plates

  • Test pyrazolo[3,4-d]pyrimidine derivative

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for at least 30 minutes.[4]

  • Harvest HUVECs and resuspend them in medium containing the desired concentrations of the test compound or vehicle control.

  • Seed the HUVECs (1-1.5 x 10⁴ cells) onto the polymerized matrix.[14]

  • Incubate the plate for 4-18 hours to allow for tube formation.[4][19]

  • Visualize and photograph the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Culture medium

  • Test pyrazolo[3,4-d]pyrimidine derivative

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[18][21]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using appropriate software.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents, particularly in the field of oncology. The ability of its derivatives to potently and often selectively inhibit a wide range of protein kinases has led to the identification of numerous promising drug candidates. The continued exploration of SAR, the application of rational drug design, and the development of dual-target inhibitors hold great promise for the future. As our understanding of the complex signaling networks that drive disease progresses, the versatility of the pyrazolo[3,4-d]pyrimidine core will undoubtedly be leveraged to create next-generation therapeutics with enhanced efficacy and reduced side effects. Further preclinical and clinical investigations of the most promising derivatives are warranted to translate the remarkable potential of this scaffold into tangible benefits for patients.

References

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  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances. [Link]

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  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). Journal of Medicinal Chemistry. [Link]

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An In-Depth Technical Guide to 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine. This structural similarity allows its derivatives to function as competitive inhibitors for a multitude of ATP-binding proteins, most notably protein kinases. This in-depth technical guide focuses on the structural analogs and derivatives of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a specific isomer within this important class of compounds. While much of the existing research has centered on the isomeric 4-oxo and 4-amino counterparts, this guide will synthesize the available knowledge on the broader pyrazolo[3,4-d]pyrimidine class to infer and explore the potential of the 3-oxo scaffold. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the diverse biological activities of these compounds, with a particular emphasis on their role as kinase inhibitors in oncology. This guide aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile pharmacophore.

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus, a fusion of pyrazole and pyrimidine rings, has garnered significant attention in drug discovery due to its structural resemblance to the purine ring system. This bioisosteric relationship with adenine, a fundamental component of ATP, makes pyrazolo[3,4-d]pyrimidine derivatives ideal candidates for targeting ATP-binding sites in various enzymes, particularly protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their primary mechanism of action often involves the competitive inhibition of protein kinases, interfering with downstream signaling pathways that control cell proliferation, survival, and differentiation.[3]

This guide will specifically focus on the derivatives of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. While direct literature on this specific isomer is less abundant compared to its 4-oxo and 4-amino analogs, the extensive research on the broader pyrazolo[3,4-d]pyrimidine family provides a solid foundation for understanding its potential. We will explore the synthetic methodologies that could be adapted for the synthesis of the 3-oxo core, analyze the structure-activity relationships of related compounds to predict key structural features for activity, and discuss the biological targets and signaling pathways that are likely to be modulated by these derivatives.

Synthetic Strategies: Building the Pyrazolo[3,4-d]pyrimidin-3(2H)-one Core

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be broadly categorized into methods starting from either a pre-formed pyrazole or a pyrimidine ring. The construction of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one core would likely follow similar well-established synthetic routes.

Synthesis from Pyrazole Precursors

A common and versatile approach involves the use of substituted 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide as key intermediates. These precursors can be cyclized with various one-carbon reagents to form the pyrimidine ring.

General Synthetic Workflow from Pyrazole Precursors:

Synthesis from Pyrazole Precursors A 5-Aminopyrazole-4-carbonitrile/carboxamide C Pyrazolo[3,4-d]pyrimidin-3(2H)-one Core A->C Cyclization B Cyclizing Agent (e.g., Formamide, Urea, Isocyanates) B->C D Functional Group Interconversion C->D e.g., Chlorination E 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one D->E Amination

Caption: A generalized workflow for the synthesis of the target scaffold from pyrazole precursors.

Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses):

  • Synthesis of the Pyrazole Intermediate: A substituted 5-aminopyrazole-4-carboxylate can be synthesized via the reaction of a β-ketonitrile with a hydrazine derivative.

  • Cyclization to the Pyrazolo[3,4-d]pyrimidin-3(2H)-one Core: The 5-aminopyrazole-4-carboxylate can be cyclized with urea or a related reagent under thermal or microwave-assisted conditions to form the pyrazolo[3,4-d]pyrimidin-3,4-dione.

  • Introduction of the Amino Group: The resulting dione can be selectively functionalized. For instance, chlorination at the 4-position followed by nucleophilic substitution with ammonia or an amine would yield the desired 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds. Three-component reactions under microwave irradiation can provide a one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a methodology that could be adapted for the 3-oxo isomer.[4]

Structure-Activity Relationships (SAR): Key to Potency and Selectivity

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Extensive SAR studies on the 4-amino and 4-oxo analogs have provided valuable insights into the structural requirements for potent and selective kinase inhibition.

Key Structural Modifications and Their Impact:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring often plays a crucial role in determining the selectivity and potency of the inhibitor. Bulky and hydrophobic groups at this position can enhance binding to the hydrophobic pocket of the kinase active site.

  • C3-Substitution: Modifications at the C3 position can influence the interaction with the solvent-exposed region of the ATP-binding cleft.

  • N4-Substitution: The amino group at the C4 position is a key hydrogen bond donor, interacting with the hinge region of the kinase. Substituents on this amino group can be tailored to optimize these interactions and explore additional binding pockets.

Illustrative SAR Logic:

SAR Logic Core 4-Amino-pyrazolo[3,4-d]pyrimidin-3(2H)-one Core N1 N1-Substituent (Selectivity, Potency) Core->N1 C3 C3-Substituent (Solvent Interaction) Core->C3 N4 N4-Substituent (Hinge Binding) Core->N4

Caption: Key positions for structural modification on the core scaffold.

Biological Activities and Therapeutic Potential: A Focus on Kinase Inhibition

The primary therapeutic interest in 4-aminopyrazolo[3,4-d]pyrimidine derivatives lies in their ability to inhibit protein kinases involved in cancer cell signaling.

Targeting Key Oncogenic Kinases

Derivatives of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit a wide range of protein kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis.[1]

  • Discoidin Domain Receptor 1 (DDR1): Involved in tumor growth and metastasis.[5]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway.[6]

  • Src Family Kinases: Involved in cell proliferation, survival, and migration.

  • Protein Kinase D (PKD): Implicated in various cancer hallmarks.[3]

Table 1: Inhibitory Activities of Representative 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 6c DDR144[5]
Compound 11 IGF1R12[7]
EGFR (L858R)31[7]
ErbB211[7]
Compound 17m PKD17-35[3]
Compound 51 BRK3.37[8]
Signaling Pathways Modulated by Pyrazolo[3,4-d]pyrimidine Derivatives

By inhibiting specific kinases, these compounds can modulate critical downstream signaling pathways, leading to anticancer effects such as apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Simplified EGFR Signaling Pathway and Point of Inhibition:

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P Inhibitor 4-Aminopyrazolo[3,4-d] pyrimidin-3(2H)-one Derivative Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a pyrazolo[3,4-d]pyrimidine derivative.

Future Directions and Conclusion

The 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold represents a promising, yet underexplored, area within the broader class of pyrazolopyrimidine-based kinase inhibitors. The extensive body of research on its structural isomers provides a strong rationale for the synthesis and evaluation of its derivatives as potential therapeutic agents. Future research should focus on:

  • Development of efficient and regioselective synthetic routes to the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one core.

  • Systematic SAR studies to identify the optimal substitution patterns for potency and selectivity against various kinase targets.

  • In-depth biological evaluation of novel derivatives in relevant cellular and in vivo models of cancer and other diseases.

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The Pyrazolo[3,4-d]pyrimidinone Core: A Historical and Synthetic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and privileged structure. This technical guide provides an in-depth exploration of the discovery and history of pyrazolo[3,4-d]pyrimidinones, from their initial synthesis in the mid-20th century to their evolution into blockbuster drugs and cutting-edge clinical candidates. We will dissect the foundational synthetic strategies, delve into the pivotal role of this scaffold as a purine isostere, and trace its development from early anticancer agents to highly selective enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical synthetic insights into this crucial heterocyclic system.

Introduction: The Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that bears a striking structural resemblance to the endogenous purine bases, adenine and guanine. This similarity is the bedrock of its "privileged" status in drug discovery. By acting as a bioisostere of purines, pyrazolo[3,4-d]pyrimidine derivatives can effectively interact with the ATP-binding sites of a vast array of enzymes, particularly kinases, making them a fertile ground for the development of targeted therapies.[1][2] The journey of this scaffold from a laboratory curiosity to a key component of modern pharmaceuticals is a testament to the power of rational drug design rooted in a deep understanding of chemical synthesis and biological function.

The Dawn of a Scaffold: Discovery and Early Synthesis

The history of pyrazolo[3,4-d]pyrimidines begins in the mid-20th century, a period of burgeoning interest in heterocyclic chemistry and its potential applications in medicine. The seminal work in this field was published in 1956 by Roland K. Robins, who first reported the synthesis of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines.[3] This pioneering research laid the groundwork for decades of exploration into the chemical and biological properties of this versatile scaffold.

The initial impetus for the synthesis of these compounds was the quest for potential purine antagonists for cancer chemotherapy.[4] The recognition of the pyrazolo[3,4-d]pyrimidine core as an isostere of purines was a critical intellectual leap that guided the early exploration of its biological activity.

Foundational Synthetic Strategy: The Robins Synthesis (1956)

The classical synthesis developed by Robins and his colleagues remains a fundamental approach for constructing the pyrazolo[3,4-d]pyrimidine core. The strategy hinges on the cyclization of a suitably substituted aminopyrazole precursor.

A representative workflow for this early synthesis is depicted below:

Robins_Synthesis cluster_reactants Starting Materials cluster_reaction1 Acylation cluster_reaction2 Cyclization cluster_reaction3 Chlorination 5_amino_4_cyanopyrazole 5-Amino-4-cyanopyrazole acylamino_pyrazole 5-Acylamino-4-cyanopyrazole 5_amino_4_cyanopyrazole->acylamino_pyrazole Acylation acyl_anhydride Acetic or Propionic Anhydride acyl_anhydride->acylamino_pyrazole hydroxypyrazolopyrimidine 4-Hydroxy-6-alkyl- pyrazolo[3,4-d]pyrimidine acylamino_pyrazole->hydroxypyrazolopyrimidine Oxidative Cyclization h2o2 Alkaline H₂O₂ h2o2->hydroxypyrazolopyrimidine chloropyrazolopyrimidine 4-Chloro-6-alkyl- pyrazolo[3,4-d]pyrimidine hydroxypyrazolopyrimidine->chloropyrazolopyrimidine Chlorination pocl3 POCl₃ pocl3->chloropyrazolopyrimidine

Early synthetic route to 4-substituted pyrazolo[3,4-d]pyrimidines.
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

The following protocol is adapted from the principles outlined in early literature and serves as a representative example of the foundational synthesis.

Step 1: Acetylation of 5-Amino-1H-pyrazole-4-carbonitrile

  • To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1 mole) in acetic anhydride (3 moles), add a catalytic amount of sulfuric acid.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated 5-acetamido-1H-pyrazole-4-carbonitrile by filtration, wash with cold water, and dry.

Step 2: Oxidative Cyclization to 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Suspend the 5-acetamido-1H-pyrazole-4-carbonitrile (1 mole) in an aqueous solution of sodium hydroxide (10%).

  • Add hydrogen peroxide (30% solution, 3 moles) dropwise while maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the solution with acetic acid to precipitate the product.

  • Collect the 4-hydroxy-6-methyl-1H-pyrazolo[3,4-d]pyrimidine by filtration, wash with water, and recrystallize from ethanol.

A Landmark Achievement: The Synthesis of Sildenafil (Viagra®)

The development of Sildenafil (Viagra®) by Pfizer in the 1990s marked a pivotal moment in the history of pyrazolo[3,4-d]pyrimidinones, catapulting the scaffold into the pharmaceutical spotlight.[5] Initially investigated as a treatment for hypertension and angina, its profound effects on erectile dysfunction led to its repositioning and subsequent blockbuster success.[6] The synthesis of sildenafil has undergone significant evolution, moving from a linear, medicinal chemistry-focused route to a more efficient and environmentally benign commercial process.

The Commercial Synthesis of Sildenafil

The commercial synthesis of sildenafil is a convergent process, a significant improvement over the initial linear route. This strategy involves the separate synthesis of two key intermediates, which are then coupled and cyclized to form the final product.[7]

Sildenafil_Synthesis cluster_intermediate1 Intermediate A Synthesis cluster_intermediate2 Intermediate B Synthesis cluster_final_steps Final Assembly diketoester Diketobutanoate pyrazole_ester Propylpyrazole carboxylate ester diketoester->pyrazole_ester Cyclization hydrazine Hydrazine hydrazine->pyrazole_ester methylated_pyrazole Methylated pyrazole carboxylate ester pyrazole_ester->methylated_pyrazole Me₂SO₄ n_methylation N-Methylation pyrazole_acid Pyrazole carboxylic acid methylated_pyrazole->pyrazole_acid NaOH hydrolysis Hydrolysis nitropyrazole_acid Nitropyrazole carboxylic acid pyrazole_acid->nitropyrazole_acid HNO₃/H₂SO₄ nitration Nitration nitropyrazole_amide Nitropyrazole carboxamide nitropyrazole_acid->nitropyrazole_amide 1. SOCl₂ 2. NH₄OH amide_formation Amide Formation aminopyrazole_amide Aminopyrazole carboxamide (A) nitropyrazole_amide->aminopyrazole_amide H₂, Pd/C reduction Nitro Reduction coupled_product Coupled Intermediate aminopyrazole_amide->coupled_product Acylation ethoxybenzoic_acid 2-Ethoxybenzoic acid sulfonyl_chloride 2-Ethoxy-5-(chlorosulfonyl) benzoyl chloride ethoxybenzoic_acid->sulfonyl_chloride ClSO₃H, SOCl₂ chlorosulfonylation Chlorosulfonylation sulfonamide 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl benzoyl chloride (B) sulfonyl_chloride->sulfonamide Coupling amine_coupling Amine Coupling sulfonamide->coupled_product methylpiperazine 1-Methylpiperazine methylpiperazine->sulfonamide coupling Coupling sildenafil_base Sildenafil Base coupled_product->sildenafil_base Base-catalyzed cyclization Cyclization sildenafil_citrate Sildenafil Citrate sildenafil_base->sildenafil_citrate salt_formation Salt Formation citric_acid Citric Acid citric_acid->sildenafil_citrate

Convergent commercial synthesis of Sildenafil Citrate.
Detailed Experimental Protocol: Key Steps in Sildenafil Synthesis

The following protocols for the final coupling and cyclization steps are based on established procedures in the literature.[6][8]

Step 1: Coupling of Intermediates A and B

  • Activate the carboxylic acid of the pyrazole intermediate (A) using a suitable coupling agent such as 1,1'-carbonyldiimidazole in an aprotic solvent like ethyl acetate.

  • Add the aminopyrazole carboxamide intermediate (B) to the activated species.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • The resulting coupled intermediate can often be used directly in the next step after filtration of any byproducts.

Step 2: Cyclization to Sildenafil Base

  • Dissolve the coupled intermediate in a suitable solvent such as tert-butanol.

  • Add a strong base, for example, potassium tert-butoxide, to the solution.

  • Heat the mixture at reflux for several hours to facilitate the intramolecular cyclization.

  • After cooling, neutralize the reaction with an acid (e.g., 4M HCl) to precipitate the sildenafil base.

  • Collect the solid by filtration, wash, and dry. Further purification can be achieved by recrystallization.

Step 3: Formation of Sildenafil Citrate

  • Dissolve the sildenafil base (50 g) in acetone (850 ml) at an elevated temperature (e.g., 55°C).[6]

  • Slowly add a solution of citric acid (20 g) in acetone (100 ml) over approximately 45 minutes.[6]

  • Maintain the temperature for about 30 minutes, then cool the mixture to allow for precipitation.

  • Filter the resulting solid, wash with cold acetone, and dry under vacuum to yield sildenafil citrate.

Synthesis Route Overall Yield Key Advantages Key Disadvantages
Initial Medicinal Chemistry Route ~27.6%[8]-Linear, late-stage introduction of hazardous reagents, multiple purifications.[7]
Convergent Commercial Route Up to 95% for the cyclization step.[8]Convergent, earlier introduction of sulfonyl group, higher overall yield, more environmentally friendly.-

The Modern Era: Pyrazolo[3,4-d]pyrimidinones as Kinase Inhibitors

The structural similarity of the pyrazolo[3,4-d]pyrimidine scaffold to ATP has made it a highly attractive core for the design of kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors has become a major focus of modern drug discovery.

This scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[4][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis.[10]

  • Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.

General Synthetic Approach for Kinase Inhibitors

The synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors typically starts from a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate. This versatile intermediate allows for the introduction of various amine-containing side chains at the C4 position via nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR).

Kinase_Inhibitor_Synthesis chloro_intermediate 4-Chloro-pyrazolo[3,4-d]pyrimidine kinase_inhibitor Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor chloro_intermediate->kinase_inhibitor Nucleophilic Aromatic Substitution amine_sidechain Amine-containing side chain (R-NH₂) amine_sidechain->kinase_inhibitor

General synthetic route for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Representative Protocol: Synthesis of a 4-Anilino-pyrazolo[3,4-d]pyrimidine

This protocol exemplifies the synthesis of a common structural motif found in many pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

  • In a reaction vessel, dissolve the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate (1 mole) in a suitable solvent such as isopropanol or DMF.

  • Add the desired aniline derivative (1.1 moles) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 moles).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 4-anilino-pyrazolo[3,4-d]pyrimidine product.

Conclusion and Future Perspectives

The journey of the pyrazolo[3,4-d]pyrimidinone scaffold, from its initial synthesis by Roland Robins to its central role in modern blockbuster drugs and targeted cancer therapies, is a compelling narrative of scientific innovation. Its inherent drug-like properties, rooted in its bioisosteric relationship with purines, have ensured its enduring relevance in medicinal chemistry. The evolution of its synthesis, from linear, low-yielding routes to highly efficient, convergent, and green commercial processes, highlights the critical interplay between synthetic chemistry and pharmaceutical development. As our understanding of disease biology deepens, the pyrazolo[3,4-d]pyrimidinone core will undoubtedly continue to serve as a versatile and powerful platform for the discovery of the next generation of innovative medicines.

References

  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics. Green Chemistry, 6(1), 43-48.
  • Synthesis of Sildenafil Citrate. (n.d.). Retrieved from [Link]

  • Synthesis of Sildenafil Citrate (Viagra®). (n.d.). Retrieved from [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 725-742.

  • Shaban, R. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 223-247.
  • Bakr, R. B., & Mehany, A. B. M. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(5), 103781.
  • Hu, X., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 70, 128803.
  • Wikipedia. (2023). Sildenafil. Retrieved from [Link]

  • Kanth, S. R. (n.d.). The Role of Chemical Intermediates in Sildenafil Manufacturing. Retrieved from [Link]

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.
  • El-Sayed, M. A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1385.

  • Al-Obaid, A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences, 24(1), 15026.
  • Bakr, R. B., et al. (2017). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Current Bioactive Compounds, 13(3), 223-233.
  • Musumeci, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(5), 657-663.
  • Chen, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548.
  • Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 78(4), 784-790.
  • Koppel, H. C., O'Brien, D. E., & Robins, R. K. (1959). Potential Purine Antagonists. XIX. Synthesis of Some 9-Alkyl(aryl)-2-amino-6-substituted Purines and Related V-Triazolo [d]pyrimidines. Journal of the American Chemical Society, 81(12), 3046-3051.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in interacting with a wide array of biological targets. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor, particularly for protein kinases, which has positioned it at the forefront of anticancer drug discovery.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of this scaffold, offering a blend of established knowledge and field-proven insights for researchers, scientists, and drug development professionals. Our focus extends beyond a mere catalog of targets to elucidate the underlying rationale for target selection and to provide robust, validated experimental workflows for target identification and validation.

The Pyrazolopyrimidine Core: A Hub for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the purine ring system, a fundamental component of ATP. This inherent structural mimicry is the primary driver of its broad-spectrum kinase inhibitory activity.[1] Kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target class for therapeutic intervention.

Tyrosine Kinases: The Dominant Target Landscape

Tyrosine kinases (TKs) are a major family of enzymes that have been successfully targeted by pyrazolopyrimidine derivatives. These enzymes are pivotal in regulating cell growth, proliferation, differentiation, and survival.

Src family kinases, including Src, Lck, Hck, and FynT, are non-receptor tyrosine kinases that play crucial roles in various signaling pathways. Their aberrant activation is frequently observed in cancers such as neuroblastoma, medulloblastoma, and osteosarcoma.[3] Pyrazolopyrimidine derivatives, such as the well-characterized PP1 and PP2, have demonstrated potent inhibition of SFKs, leading to antineoplastic activity.[3]

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival, EGFR is a well-established target in oncology.[4][5] Phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown potent inhibitory effects against both wild-type and mutant forms of EGFR.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR2 by pyrazolopyrimidine derivatives has been reported, offering a multi-pronged approach to cancer therapy.[4]

  • Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase activated by collagen, DDR1 is implicated in tumor growth and metastasis.[6] Specific 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives have been designed and synthesized as potent DDR1 inhibitors.[6]

  • Other RTKs: The pyrazolopyrimidine scaffold has also been shown to target other RTKs, including the RET proto-oncogene and the platelet-derived growth factor receptor (PDGFR), further broadening its therapeutic potential in cancers like thyroid cancer.[3]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies. Novel irreversible BTK inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have been developed.

  • ABL Kinase: The fusion protein BCR-ABL is the causative agent of chronic myeloid leukemia (CML). Pyrazolopyrimidine derivatives have been investigated as ABL inhibitors.[3]

Serine/Threonine Kinases

While tyrosine kinases are the most prominent targets, the versatility of the pyrazolopyrimidine scaffold extends to the inhibition of serine/threonine kinases.

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. The pyrazolopyrimidine scaffold has been shown to interact with CDK2, CDK7, and CDK9, leading to cell cycle arrest and antitumor effects.[7]

  • Pim-1 Kinase: An oncogenic serine/threonine kinase involved in cell survival and proliferation. It has been identified as a target for pyrazolopyrimidine derivatives.[8]

Multi-Targeted Kinase Inhibition: A Paradigm for Efficacy

A significant advantage of the pyrazolopyrimidine scaffold is its potential for multi-targeted kinase inhibition.[3] Compounds like CLM3 and CLM29 have demonstrated the ability to inhibit multiple signaling pathways, including RET-TK, BRAF, and EGFR, while also exhibiting anti-angiogenic activity.[3] This multi-targeted approach can lead to enhanced efficacy and potentially overcome resistance mechanisms that arise from single-target therapies.

Beyond Kinases: Exploring Novel Target Space

While kinase inhibition is the most explored therapeutic avenue, the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold has the potential to interact with other classes of enzymes and proteins.

  • Phospholipase D (PLD): Involved in cell signaling and membrane trafficking, PLD has been identified as a target for certain pyrazolopyrimidine compounds.[3]

  • Urokinase Plasminogen Activator (uPA): A serine protease involved in tumor invasion and metastasis.[3]

  • Topoisomerase II (Top-II): An enzyme that plays a crucial role in DNA replication and is a validated target for cancer chemotherapy.[4]

  • Xanthine Oxidase: An enzyme involved in purine metabolism. Allopurinol, a pyrazolopyrimidine derivative, is a well-known inhibitor of xanthine oxidase used in the treatment of gout. Some derivatives have also shown growth inhibitory activity against human tumor cell lines.[5]

Target Identification and Validation: A Practical Workflow

A systematic and robust workflow is essential for the identification and validation of therapeutic targets for novel compounds based on the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold.

Initial Target Class Identification: Kinase Profiling

Given the strong evidence for kinase inhibition, a broad kinase screen is a logical first step.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize the test compound in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Kinase Reaction: In a microplate, combine the diluted compound, a panel of recombinant kinases (e.g., a 400+ kinase panel), the corresponding substrate, and ATP (often radiolabeled or coupled to a reporter system).

  • Incubation: Allow the kinase reaction to proceed at a controlled temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Quantify kinase activity using a suitable detection method (e.g., radiometric measurement of substrate phosphorylation, fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 value for the most potently inhibited kinases.

Cellular Target Engagement and Validation

Once initial hits are identified from in vitro screens, it is crucial to validate these targets in a cellular context.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line known to be dependent on the identified target kinase) and treat with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein and a primary antibody for the total protein as a loading control. Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.

Unbiased Target Identification: Chemical Proteomics

For a more comprehensive and unbiased approach to target discovery, chemical proteomics methods can be employed.

Experimental Protocol: Affinity-Based Protein Profiling (AfBPP)

  • Probe Synthesis: Synthesize a derivative of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold that incorporates a reactive group (e.g., a fluorophosphonate) and a reporter tag (e.g., biotin or a clickable alkyne).

  • Proteome Labeling: Incubate the probe with a complex biological sample (e.g., cell lysate or tissue homogenate). The probe will covalently bind to its protein targets.

  • Affinity Enrichment: Enrich the probe-labeled proteins using streptavidin beads (for biotin tags) or by click chemistry followed by affinity purification.

  • Proteolytic Digestion: Digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were captured by the probe.

  • Data Analysis: Identify the specific protein targets by searching the MS/MS data against a protein sequence database.

Data Presentation and Visualization

Quantitative Data Summary
Compound ClassTarget KinaseIC50 (nM)Cell LineReference
4-amino-1H-pyrazolo[3,4-d]pyrimidin derivativeDDR144HCT-116[6]
Phenylpyrazolo[3,4-d]pyrimidine analogEGFR300MCF-7[4]
Phenylpyrazolo[3,4-d]pyrimidine analogVEGFR27600-[4]
1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativeBTK1.2-
Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand->EGFR Binds Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of inhibition.

Target_Validation_Workflow A Kinase Panel Screen (In Vitro) B Identify Potent Hits (IC50 < 100 nM) A->B C Select Relevant Cell Lines B->C D Western Blot for Phospho-Target C->D E Cell Viability Assay (e.g., MTT) C->E F Target Engagement Assay (e.g., CETSA) D->F E->F G Validated Target F->G

Caption: Experimental workflow for target validation.

Conclusion

The 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold is a remarkably versatile platform for the development of targeted therapeutics, particularly in the realm of oncology. Its ability to effectively inhibit a wide range of protein kinases, coupled with the potential to engage other non-kinase targets, underscores its significance in drug discovery. This guide has provided a comprehensive overview of the known and potential therapeutic targets, along with detailed experimental workflows for their identification and validation. By employing a systematic and multi-faceted approach, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Russo, M., et al. (2017). Pyrazolopyrimidine Derivatives as Antineoplastic Agents: with a Special Focus on Thyroid Cancer. PubMed. Available at: [Link]

  • Reddy, T. S., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Gaber, Z. B., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available at: [Link]

  • Kandhasamy, K., et al. (2023). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Bentham Science. Available at: [Link]

  • Kumar, A., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aly, H. M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

  • Li, P., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Aly, H. M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available at: [Link]

  • (N/A). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

Sources

in silico modeling of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Interactions

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in pathophysiology, particularly protein kinases.[1][2][3] This guide provides an in-depth, technically-grounded framework for the in silico modeling of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, a representative member of this class. We will navigate the complete computational workflow, from ligand and target preparation to molecular docking, all-atom molecular dynamics simulations, and binding free energy calculations. The causality behind methodological choices is emphasized, providing researchers, scientists, and drug development professionals with a robust, self-validating protocol to probe the molecular interactions that govern the therapeutic potential of this important scaffold.

Introduction: The Significance of the Pyrazolopyrimidinone Core

The 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one structure is a bioisostere of adenine, allowing it to function as a "hinge-binding" motif that competitively targets the ATP-binding sites of many enzymes. This characteristic has led to the development of numerous derivatives as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK), which are critical targets in oncology and immunology.[1][4][5][6] Furthermore, variations of this scaffold have shown efficacy against other targets, including cyclooxygenase (COX) enzymes in inflammation.[7][8]

In silico modeling provides an indispensable toolkit for accelerating the drug discovery process for these compounds.[9][10] It allows for the rapid, cost-effective evaluation of binding hypotheses, the elucidation of dynamic interaction patterns, and the quantitative prediction of binding affinities, thereby guiding rational drug design and lead optimization efforts.[11][12]

This guide will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target, given the extensive literature validating the interaction of pyrazolo[3,4-d]pyrimidine derivatives with this key cell cycle regulator.[3][4][13]

The Computational Workflow: A Strategy for Elucidating Molecular Interactions

G cluster_prep 1. System Preparation cluster_dock 2. Initial Binding Prediction cluster_md 3. Dynamic Refinement & Validation cluster_analysis 4. Quantitative Analysis Ligand_Prep Ligand Preparation (Tautomer & Protonation State) Docking Molecular Docking (Pose Prediction & Scoring) Ligand_Prep->Docking Target_Prep Target Identification & Preparation (PDB Cleanup) Target_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation (Pose Stability) Docking->MD_Sim Select Best Pose Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis BFE Binding Free Energy Calculation (MM/PBSA) Analysis->BFE Use Stable Trajectory

Overall In Silico Modeling Workflow.

Part I: System Preparation

The quality of the initial structures dictates the success of all subsequent steps. Garbage in, garbage out is the cardinal rule of computational modeling.

Ligand Preparation

The ligand, 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, can exist in multiple tautomeric and protonation states. It is critical to select the biologically relevant form. For kinase inhibitors, the neutral form is typically used.

Protocol 1: Ligand Preparation Workflow

  • Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., MarvinSketch, ChemDraw) or retrieve it from a database like PubChem if available. The specified molecule is a tautomer of 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol (CAS 5472-41-3).[14]

  • Convert to 3D: Use a program like Open Babel or the RDKit library in Python to generate an initial 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum method to obtain a low-energy starting conformation.

  • Assign Partial Charges: This is a critical step. For high-quality results, use a quantum mechanical calculation (e.g., using Gaussian or ORCA with the RESP methodology) or a reliable charge model like AM1-BCC.

  • Generate Topology File: This file describes the connectivity, atom types, and parameters for the ligand. For use with GROMACS and the CHARMM force field, the CGenFF server is an excellent resource.[15]

Target Protein Preparation

We will use CDK2 as our target protein. A high-resolution crystal structure is the ideal starting point.

Protocol 2: Target Protein Preparation

  • Select a PDB Structure: Download a suitable crystal structure of human CDK2 from the Protein Data Bank (PDB). A good choice is one with a co-crystallized ligand similar to our scaffold, for example, PDB ID: 2WXP .[16] This provides a validated binding pocket.

  • Clean the PDB File: Remove all non-essential components:

    • Delete all water molecules.

    • Remove the co-crystallized ligand and any other heteroatoms (ions, crystallization agents) unless they are known to be critical for binding (e.g., a catalytic magnesium ion).

    • Select the relevant protein chain(s). For CDK2, this is typically chain A.

  • Protonation and Repair: Use a dedicated tool like H++ or the Protein Preparation Wizard in Maestro (Schrödinger) to add hydrogen atoms, predict protonation states of titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4), and model any missing side chains or loops.[17]

  • Generate Force Field Topology: Use the pdb2gmx tool in GROMACS to generate the protein topology using a standard force field like CHARMM36m or AMBER14SB.[18][19]

Part II: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[9][20] It serves as the primary method for generating a valid starting structure for more rigorous simulations.

G Input_Ligand Prepared Ligand (.mol2, .pdbqt) Run_Docking Execute Docking (e.g., AutoDock Vina) Input_Ligand->Run_Docking Input_Receptor Prepared Receptor (.pdb, .pdbqt) Define_Grid Define Binding Site (Grid Box) Input_Receptor->Define_Grid Define_Grid->Run_Docking Analyze_Results Analyze Poses & Scores Run_Docking->Analyze_Results

Molecular Docking Workflow.

Causality: The choice of the binding site is paramount. For ATP-competitive inhibitors like our scaffold, the grid box must encompass the known ATP-binding pocket. Using the location of a co-crystallized ligand from a reference PDB structure is the most reliable way to define this space.[21]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared ligand and receptor files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type information.

  • Define the Search Space: Create a configuration file (conf.txt) that specifies the coordinates and dimensions of the grid box.

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z: Coordinates for the center of the box.

    • size_x, size_y, size_z: Dimensions of the box in Angstroms (e.g., 25 x 25 x 25).

    • exhaustiveness: A parameter that controls the thoroughness of the search (a value of 16 or 32 is a good starting point).

  • Run Vina: Execute the docking from the command line: vina --config conf.txt --out results.pdbqt --log results.log

  • Analyze Results: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol). Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, VMD) and inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts). The hinge-binding motif of pyrazolopyrimidines typically forms crucial hydrogen bonds with the backbone of the hinge region of the kinase (e.g., Leu83 in CDK2).[3]

Table 1: Example Docking Pose Analysis

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (CDK2) Hydrogen Bonds
1 -9.5 LEU83, GLU81, LYS33, ASP86 LEU83 (backbone NH), LYS33 (sidechain NZ)
2 -9.2 LEU83, ILE10, GLN131 LEU83 (backbone CO)

| 3 | -8.9 | LEU83, VAL18, ALA144 | LEU83 (backbone NH) |

Part III: Molecular Dynamics (MD) Simulation

While docking is a powerful static snapshot, MD simulations provide a dynamic view of the system, allowing us to assess the stability of the predicted binding pose and observe conformational changes in both the protein and the ligand over time.[22][23]

Trustworthiness: A stable MD trajectory is a form of self-validation. If the docked ligand remains in the binding pocket in a stable conformation throughout the simulation, it lends significant confidence to the docking result. Conversely, if it quickly dissociates or flips to an unstable pose, the initial docking result was likely an artifact.

Protocol 4: MD Simulation with GROMACS This protocol assumes the use of the GROMACS package and the CHARMM36m force field.[18][24]

  • System Building:

    • Merge the coordinate files of the top-ranked docking pose (protein + ligand) into a single PDB file.

    • Create a system topology (topol.top) that includes both the protein and ligand force field parameters.

  • Solvation: Place the complex in a periodic box (e.g., cubic or dodecahedron) and fill it with a chosen water model (e.g., TIP3P). Ensure a minimum distance of 1.0 nm between the protein and the box edge.

    • gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic

    • gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

    • gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr

    • gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral -conc 0.15

  • Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.

    • gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

    • gmx mdrun -v -deffnm em

  • Equilibration (NVT & NPT):

    • NVT (Constant Volume): Equilibrate the temperature of the system for ~100 ps with position restraints on the protein and ligand heavy atoms. This allows the solvent to relax around the complex.

    • NPT (Constant Pressure): Equilibrate the pressure and density of the system for ~200-500 ps, again with position restraints.

  • Production MD: Run the production simulation without restraints for a duration sufficient to observe the desired phenomena. For binding pose stability, 100-200 nanoseconds is a standard and robust simulation length.[25]

    • gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_100.tpr

    • gmx mdrun -v -deffnm md_0_100

Part IV: Trajectory Analysis and Binding Free Energy

The raw output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at discrete time steps. This data must be processed to extract meaningful biological insights.

Stability and Fluctuation Analysis
  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand heavy atoms from their initial position over time. A plateau in the RMSD plot indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values indicate flexible regions of the protein, such as loops.

Binding Free Energy Calculation (MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an "end-point" method used to estimate the binding free energy from a stable portion of an MD trajectory.[26] It offers a balance between computational cost and accuracy that is well-suited for ranking compounds.[27]

Causality: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand individually.

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

Protocol 5: MM/PBSA Calculation with gmx_MMPBSA

  • Select Trajectory Frames: Use a stable portion of the production MD trajectory for the calculation (e.g., the last 50 ns of a 100 ns simulation, after the RMSD has plateaued).

  • Create Index Groups: Generate an index file containing groups for the "Protein" and the "Ligand".

  • Run gmx_MMPBSA: Execute the calculation using an input file that specifies the parameters.

    • gmx_MMPBSA -O -i mmpbsa.in -cs md_0_100.tpr -ci index.ndx -cg 1 13 -ct md_0_100.xtc -o FINAL_RESULTS.dat (Where '1' and '13' are the index groups for Protein and Ligand, respectively).

Table 2: Example MM/PBSA Binding Free Energy Results (kcal/mol)

Energy Component Average Value Std. Deviation
van der Waals (ΔE_vdW) -45.72 2.15
Electrostatic (ΔE_elec) -18.91 3.01
Polar Solvation (ΔG_polar) 52.35 4.11
Non-Polar Solvation (ΔG_nonpolar) -4.88 0.23

| Binding Free Energy (ΔG_bind) | -17.16 | 2.56 |

Interpretation: The final ΔG_bind provides a quantitative estimate of binding affinity. The individual components reveal the driving forces of the interaction. In this example, van der Waals forces are the dominant favorable contributor to binding, which is common for ligands fitting into well-defined hydrophobic pockets.

Conclusion and Authoritative Grounding

This guide has outlined a comprehensive and methodologically sound workflow for the in silico analysis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one interactions. By progressing from static docking to dynamic simulation and culminating in quantitative free energy calculations, researchers can build a detailed, multi-faceted model of molecular recognition. The emphasis on causality and self-validation at each stage ensures that the generated hypotheses are not merely computational artifacts but are grounded in physical and chemical principles. These methods, when used judiciously and validated against experimental data where possible, are powerful tools to accelerate the discovery and optimization of next-generation therapeutics based on the pyrazolopyrimidinone scaffold.

References

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The Emergence of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Core in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and efficacy in the design of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of kinases, thereby disrupting their catalytic activity and downstream signaling.[1]

This technical guide delves into the specifics of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one moiety as a promising candidate for kinase inhibitor development. While much of the published research has focused on various substitutions on the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core, the introduction of a carbonyl group at the 3-position presents a unique modification with the potential to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale behind targeting kinases with this scaffold, its mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site

The primary mechanism by which 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-based compounds exert their inhibitory effects is through competitive inhibition of the ATP-binding site on the target kinase. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the purine ring of adenine, enabling it to form key hydrogen bond interactions with the hinge region of the kinase domain. This interaction effectively blocks the binding of ATP, preventing the transfer of a phosphate group to the substrate protein and thereby halting the signaling cascade.

The diverse array of kinases targeted by derivatives of this scaffold, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases, underscores its adaptability.[2][3][4] The specific substitutions on the pyrazolo[3,4-d]pyrimidine ring system are crucial for determining the inhibitor's selectivity and potency for a particular kinase. The introduction of a 3-oxo group, as in 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, could introduce additional hydrogen bonding opportunities or steric constraints within the ATP-binding pocket, potentially enhancing affinity and modulating the selectivity profile.

Illustrative Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a well-characterized cascade that plays a pivotal role in cell proliferation, survival, and differentiation.[5][6][7][8][9] Its aberrant activation is a common driver in various cancers. The following diagram illustrates the key components of the EGFR pathway and the point of intervention for a competitive inhibitor like a 4-Amino-1H-pyrazolo[3,4-d]pyrimidine derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Inhibitor->EGFR Inhibits (ATP-binding site) Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: EGFR signaling pathway and the point of inhibition.

Data Summary: Representative Kinase Inhibitory Activity

Compound IDTarget KinaseAssay TypeIC50 (nM)Cell LineCell-Based AssayGI50 (µM)Reference
Derivative 6c DDR1Kinase Assay44HCT-116Anti-proliferative4.00[2]
MDA-MB-2313.36

Experimental Protocols: A Guide to Evaluation

The following protocols provide a detailed, step-by-step methodology for the initial biochemical and cell-based evaluation of a novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.

Experimental Workflow

The logical flow for evaluating a potential kinase inhibitor begins with assessing its direct enzymatic inhibition, followed by determining its effect on cancer cell viability.

Experimental_Workflow Start Synthesized Compound (4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one) Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET) Start->Kinase_Assay IC50_Determination Determine IC50 (Enzymatic Potency) Kinase_Assay->IC50_Determination Cell_Assay Cell-Based Viability Assay (e.g., MTT) IC50_Determination->Cell_Assay Potent Inhibitor GI50_Determination Determine GI50 (Cellular Potency) Cell_Assay->GI50_Determination End Lead Candidate for Further Studies GI50_Determination->End Active in Cells

Caption: A typical experimental workflow for kinase inhibitor evaluation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a robust method for measuring the enzymatic activity of a kinase and the potency of an inhibitor.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP Solution: Prepare a stock solution of 10 mM ATP in deionized water. Create a dilution series as required for the assay.

  • Substrate Solution: Dissolve the appropriate fluorescently labeled peptide substrate in kinase buffer to the desired final concentration.

  • Kinase Solution: Dilute the kinase to the working concentration in kinase buffer. The optimal concentration should be determined empirically.

  • Test Compound: Prepare a serial dilution of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in 100% DMSO.

2. Assay Procedure:

  • Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a pre-mixed solution of ATP and substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Test Compound: Prepare a serial dilution of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in cell culture medium.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of the test compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Conclusion and Future Directions

The 4-Amino-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly validated and fruitful starting point for the development of novel kinase inhibitors. The introduction of a 3-oxo functionality in 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one offers an intriguing avenue for medicinal chemists to explore new chemical space and potentially achieve improved potency, selectivity, and drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the initial characterization of such compounds. Future work should focus on the synthesis and comprehensive biological evaluation of this specific derivative against a panel of clinically relevant kinases. Further structure-activity relationship (SAR) studies will be instrumental in optimizing this promising scaffold into next-generation targeted therapeutics.

References

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  • Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight.

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.

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Methodological & Application

Application Notes & Protocols for the Synthesis and Evaluation of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural analogy to the endogenous purine ring system found in adenine and guanine. This bioisosteric relationship allows derivatives of this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1][2][3] Consequently, these compounds have been extensively investigated as potential therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer properties.[4][5] The 4-amino substituted derivatives, in particular, have emerged as a promising class of compounds in oncology, with numerous studies highlighting their potent anti-proliferative effects against various cancer cell lines.[1][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanistic understanding of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and related derivatives. The protocols and insights provided herein are grounded in established scientific literature and are designed to be both informative and practically applicable in a research setting.

Synthetic Protocols: A Generalized Approach

The synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives typically commences from a substituted pyrazole precursor. A common and efficient strategy involves the cyclization of a 5-aminopyrazole-4-carboxamide or a related derivative. The following protocol outlines a generalized, multi-step synthesis that can be adapted for the preparation of a variety of derivatives.

Visualizing the Synthetic Pathway

Synthetic_Pathway A Substituted Hydrazine C 5-Aminopyrazole-4-carboxylate A->C Condensation B Ethyl Cyanoacetate Derivative B->C E 4-Hydroxypyrazolo[3,4-d]pyrimidine C->E Cyclization D Formamide or Urea D->E G 4-Chloropyrazolo[3,4-d]pyrimidine E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G I 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Derivative G->I Amination H Amine (R-NH2) H->I

Caption: Generalized synthetic scheme for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Step-by-Step Synthesis Protocol

Materials and Reagents:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethyl 2-cyano-3-ethoxyacrylate (or similar activated cyanoacetate)

  • Sodium ethoxide

  • Ethanol

  • Formamide or Urea

  • Phosphorus oxychloride (POCl₃)

  • Appropriate amine for C4-substitution

  • Triethylamine or other suitable base

  • Solvents for reaction and purification (e.g., DMF, DCM, Ethyl Acetate)

  • Silica gel for column chromatography

Protocol:

  • Synthesis of the 5-Aminopyrazole-4-carboxylate Intermediate:

    • In a round-bottom flask, dissolve the substituted hydrazine in ethanol.

    • Add sodium ethoxide to the solution and stir.

    • To this mixture, add the ethyl cyanoacetate derivative dropwise at room temperature.

    • Reflux the reaction mixture for several hours until the starting materials are consumed (monitor by TLC).

    • After cooling, the product often precipitates. It can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization or column chromatography.

  • Cyclization to the Pyrazolo[3,4-d]pyrimidin-4-one Core:

    • Mix the synthesized 5-aminopyrazole-4-carboxylate with an excess of formamide or urea.

    • Heat the mixture at a high temperature (typically 150-180 °C) for several hours.

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the 4-hydroxypyrazolo[3,4-d]pyrimidine.

  • Chlorination of the 4-Hydroxy Group:

    • Carefully add the 4-hydroxypyrazolo[3,4-d]pyrimidine to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.

    • Reflux the mixture for a few hours. The reaction should be performed in a well-ventilated fume hood.

    • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

    • The 4-chloro derivative usually precipitates and can be collected by filtration, washed with cold water, and dried.

  • Amination at the C4-Position:

    • Dissolve the 4-chloropyrazolo[3,4-d]pyrimidine in a suitable solvent such as isopropanol or DMF.

    • Add the desired amine and a base like triethylamine or diisopropylethylamine.

    • Heat the reaction mixture at reflux until the starting material is consumed.

    • After cooling, the product can be isolated by precipitation with water or by solvent evaporation followed by column chromatography to yield the final 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.[7]

Note on Causality: The choice of reagents and reaction conditions is critical. For instance, the use of POCl₃ in step 3 is a standard and effective method for converting the hydroxyl group into a good leaving group (chloride), which is then susceptible to nucleophilic substitution by an amine in the final step. The selection of the amine in step 4 is what ultimately determines the specific derivative being synthesized and is a key point for creating a library of compounds for structure-activity relationship (SAR) studies.

Biological Evaluation: Assessing Anticancer Activity

The synthesized 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one derivatives are typically evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify the potency of a compound.

Quantitative Data: IC₅₀ Values of Representative Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Target(s)Reference
10k HT-29 (Colon)0.03VEGFR-2, Tubulin[8]
HCT-116 (Colon)0.05VEGFR-2, Tubulin[8]
12b MDA-MB-468 (Breast)3.343VEGFR-2[9]
T-47D (Breast)4.792VEGFR-2[9]
12c UO-31 (Renal)PotentNot specified[6][7]
6c HCT-116 (Colon)4.00DDR1[10]
MDA-MB-231 (Breast)3.36DDR1[10]
1a A549 (Lung)2.24Not specified[4]
10e MCF-7 (Breast)11Not specified[5]
7f MCF-7 (Breast)PotentDHFR[11]

This table is a compilation of data from multiple sources and is intended to be representative. For detailed information, please consult the original publications.

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidine scaffold exert their anticancer effects through various mechanisms, often by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Inhibition: A Common Anticancer Strategy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of VEGFR-2.[8][9]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PyrazoloPyrimidine 4-Amino-1H-pyrazolo[3,4-d] -pyrimidin-3(2H)-one Derivative PyrazoloPyrimidine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-Amino-1H-pyrazolo[3,4-d]pyrimidine derivatives.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This ultimately leads to an inhibition of endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[8]

Other Notable Mechanisms
  • Tubulin Polymerization Inhibition: Some derivatives have been found to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[8]

  • DDR1 Inhibition: Discoidin Domain Receptor 1 (DDR1) is another receptor tyrosine kinase implicated in tumor progression. Certain 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent DDR1 inhibitors.[10]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop both wild-type and mutant EGFR inhibitors.[12]

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) is a key enzyme in nucleotide synthesis. Pyrazolo[3,4-d]pyrimidines have been designed as antifolate agents that inhibit DHFR, thereby disrupting DNA synthesis and cell proliferation.[11]

Conclusion and Future Directions

The 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold and its derivatives represent a highly versatile and promising class of compounds for the development of novel anticancer agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to target multiple key oncogenic pathways provides a strong rationale for their continued investigation. Future research in this area should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as on improving their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical candidates.

References

  • Al-Ostoot, F. H., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • El-Adl, K., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(10), 6543-6557. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(4), 1019-1026. [Link]

  • Gudipati, R., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(38), 27335-27346. [Link]

  • ResearchGate. (n.d.). Synthesis of novel pyrazolo pyrimidinone derivatives in the presence of Hunig's base. [Link]

  • Li, P., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 30, 115876. [Link]

  • Wang, S., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17745-17758. [Link]

  • Periodica Polytechnica. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. [Link]

  • ResearchGate. (2012). Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. [Link]

  • ResearchGate. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Link]

  • Podyachev, S. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • Gudipati, R., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(38), 27335-27346. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolopyrimidine derivatives 6–9. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • ResearchGate. (2012). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(25), 17143-17161. [Link]

  • Al-Warhi, T., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][8][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(15), 4485. [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]

  • MDPI. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]

  • National Institutes of Health. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. [Link]

  • Abdelgawad, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3313. [Link]

  • Taylor & Francis Online. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]

  • Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

Sources

Application Note: A Guide to Characterizing DDR1 Kinase Inhibition with 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) activated by collagen, playing a pivotal role in pathological processes such as fibrosis, inflammation, and cancer progression.[1][2][3] Its involvement in tumor growth and metastasis has positioned it as a compelling therapeutic target.[3][4] The 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a potent chemotype for developing selective, ATP-competitive inhibitors of DDR1.[4][5] This guide provides a comprehensive framework and detailed protocols for researchers engaged in the discovery and characterization of novel DDR1 inhibitors based on this scaffold. We present field-proven methodologies for both biochemical and cell-based assays, explaining the causality behind experimental choices to ensure robust and reproducible data generation.

Scientific Background

The DDR1 Signaling Cascade

Unlike most RTKs that are activated by soluble growth factors, DDR1 is activated by components of the extracellular matrix (ECM), specifically fibrillar collagens.[6] Upon binding to collagen, DDR1, which may exist as a pre-formed dimer, undergoes further clustering and slow, sustained autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[2][7] This phosphorylation event creates docking sites for various adaptor proteins, initiating downstream signaling cascades that are critical for cell behavior. Key pathways activated by DDR1 include the PI3K/AKT/mTOR and MAPK/ERK pathways, which regulate cell proliferation, survival, migration, and invasion.[1][8][9]

DDR1_Signaling_Pathway Collagen Fibrillar Collagen (ECM) DDR1 DDR1 Receptor Dimer Collagen->DDR1 Binds & Induces Clustering p_DDR1 Phosphorylated DDR1 (Active Kinase) DDR1->p_DDR1 Autophosphorylation PI3K PI3K p_DDR1->PI3K Activates MAPK RAS/RAF/MEK p_DDR1->MAPK Activates AKT AKT PI3K->AKT Cell_Response Cellular Responses (Proliferation, Migration, Survival) AKT->Cell_Response ERK ERK1/2 MAPK->ERK ERK->Cell_Response

Caption: DDR1 Signaling Pathway Activation.

Mechanism of Action: ATP-Competitive Inhibition

Protein kinases catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate. The 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold acts as a "hinge-binder," effectively mimicking the adenine portion of ATP.[10] This allows it to occupy the highly conserved ATP-binding pocket in the DDR1 kinase domain.[11][12] By physically blocking this site, the inhibitor prevents ATP from binding, thereby halting the phosphorylation of downstream substrates and abrogating the signaling cascade. This mechanism is common to a large class of clinically successful kinase inhibitors.[13][14]

Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 ATP-Competitive Inhibition Kinase_A DDR1 Kinase Domain ATP Binding Pocket Catalytic Site Substrate_P Phosphorylated Substrate Kinase_A:cat->Substrate_P Phosphorylates ATP ATP ATP->Kinase_A:pocket Binds Kinase_B DDR1 Kinase Domain ATP Binding Pocket Catalytic Site Blocked Phosphorylation Blocked Kinase_B:cat->Blocked Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase_B:pocket Occupies ATP_B ATP ATP_B->Kinase_B:pocket Binding Blocked

Caption: ATP-Competitive Inhibition Mechanism.

Protocol 1: Biochemical DDR1 Inhibition Assay (HTRF®)

This biochemical assay provides a direct measure of an inhibitor's ability to block the enzymatic activity of purified DDR1 kinase in a high-throughput format. We recommend a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for its robustness, sensitivity, and reduced interference from compound fluorescence.[15][16]

Principle of the Assay

The HTRF® KinEASE™ TK assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[17] A biotinylated universal tyrosine kinase substrate (e.g., Poly-GT-biotin) is phosphorylated by the DDR1 enzyme. Subsequently, a detection mix is added containing a Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor). If the substrate is phosphorylated, the antibody binds to it. The streptavidin binds the biotin tag, bringing the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. An inhibitor prevents this phosphorylation, leading to a loss of signal.[15][17]

HTRF_Workflow Start Start: Prepare Reagents AddInhibitor 1. Dispense Inhibitor (or DMSO Vehicle) Start->AddInhibitor AddEnzyme 2. Add DDR1 Kinase & Biotinylated Substrate AddInhibitor->AddEnzyme Incubate1 3. Incubate (e.g., 15 min, RT) (Allows inhibitor to bind) AddEnzyme->Incubate1 AddATP 4. Add ATP to Initiate Kinase Reaction Incubate1->AddATP Incubate2 5. Incubate (e.g., 30-60 min, RT) (Phosphorylation occurs) AddATP->Incubate2 AddDetection 6. Add HTRF Detection Reagents (Eu-Ab + SA-XL665 in EDTA buffer) Incubate2->AddDetection Incubate3 7. Incubate (60 min, RT) (Detection complex forms) AddDetection->Incubate3 Read 8. Read Plate on HTRF Reader (Ex: 337nm, Em: 620nm & 665nm) Incubate3->Read

Sources

Application Note & Protocols: Structure-Activity Relationship (SAR) Studies of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one analogs. It details the rationale behind molecular design, step-by-step protocols for synthesis and biological evaluation, and a strategy for interpreting SAR data, with a focus on targeting oncogenic kinases like Aurora, Src, and DDR1.[1][2]

Introduction: The Privileged Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, a fundamental component of ATP. This structural mimicry makes it a "privileged scaffold" in medicinal chemistry, as it can effectively compete with ATP for the binding site of numerous protein kinases.[3] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] Analogs of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold have been successfully developed as potent inhibitors of various kinase families, including Aurora kinases, Bruton's tyrosine kinase (BTK), and Discoidin Domain Receptor 1 (DDR1).[1][6][7]

The goal of an SAR study is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. This iterative process of design, synthesis, and testing is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: Key Positions for SAR Exploration

The 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold offers several key positions for chemical modification. Understanding the role of each position is crucial for rational drug design.

  • N1 Position: This position often extends towards the solvent-exposed region of the kinase ATP-binding pocket. Modifications here can influence solubility, cell permeability, and interactions with residues outside the immediate hinge region. Bulky or flexible substituents at N1 can be tailored to target unique sub-pockets in different kinases, thereby enhancing selectivity.[8]

  • N2 Position: The N2 position is typically buried within the protein. Substitutions here are less common and often sterically restricted.

  • 4-Amino Group: This group is a critical hydrogen bond donor, typically interacting with the "hinge" region of the kinase, which is a conserved backbone that connects the N- and C-lobes of the enzyme. Modifications to this amine can disrupt this key interaction, but substitution on the amine (e.g., creating a secondary amine) can be explored to gain additional interactions.

  • C6 Position: This position points towards the ribose-binding pocket. Introducing substituents here can improve potency and modulate the selectivity profile of the inhibitor.

Experimental Design and Workflow

A typical SAR campaign follows a structured, cyclical workflow. The process begins with a "hit" or "lead" compound and aims to generate analogs with improved properties through iterative cycles of design, synthesis, and biological testing.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Design SAR Hypothesis (e.g., 'Add group X at N1 to improve solubility') Synthesis Chemical Synthesis of Analogs Design->Synthesis Select Analogs Docking In Silico Modeling (Molecular Docking) Purify Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Biochem Primary Screen: Biochemical Assay (IC50) Purify->Biochem Test Compounds Cellular Secondary Screen: Cell-Based Assay (EC50) Biochem->Cellular Confirm Hits Analysis Data Analysis (SAR Interpretation) Cellular->Analysis Generate Data Analysis->Design Refine Hypothesis

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Protocols for Synthesis and Evaluation

Protocol 4.1: General Synthesis of N1-Substituted Analogs

Rationale: This protocol describes a common and robust method for synthesizing a library of N1-substituted analogs. The key steps involve the cyclization to form the pyrazolopyrimidine core, followed by a Mitsunobu or SNAr reaction to introduce diversity at the N1 position.[7]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (in methanol)

  • Desired alcohol for N1 substitution (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous solvents (THF, DMF), silica gel for chromatography

Procedure:

  • Synthesis of the Core:

    • React ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate to form ethyl 5-amino-1H-pyrazole-4-carboxylate.

    • Heat the resulting pyrazole with formamide to yield 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

    • Treat the pyrimidinone with POCl₃ to generate 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

    • Displace the chlorine with ammonia to produce the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core.

  • N1-Alkylation (Mitsunobu Reaction): [7]

    • Dissolve the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core (1 equivalent), the desired alcohol (R-OH, 1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIAD or DEAD (1.5 eq.) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to isolate the desired N1-substituted analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 4.2: Primary Biochemical Kinase Assay (IC₅₀ Determination)

Rationale: This protocol determines the direct inhibitory effect of the synthesized analogs on the target kinase. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to kinase inhibition.

Materials:

  • Recombinant human kinase (e.g., Aurora A, Src)

  • Kinase-specific substrate (e.g., Kemptide for Aurora A)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at Kₘ concentration

  • Synthesized analogs and a reference inhibitor (e.g., Staurosporine)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Kinase Reaction:

    • In each well of the plate, add 5 µL of the kinase reaction mixture (kinase, substrate, and buffer).

    • Add 1 µL of the diluted compound or DMSO (for 0% and 100% inhibition controls).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4.3: Secondary Cell-Based Assay (EC₅₀ Determination)

Rationale: A cell-based assay is crucial to confirm that the compound can penetrate cell membranes and inhibit the target in a physiological context. This protocol uses a cell viability assay (e.g., CellTiter-Glo®) in a cancer cell line known to be dependent on the target kinase. For Aurora B, inhibition leads to a distinct phenotype of polyploidy, which can be measured by monitoring the phosphorylation of its substrate, Histone H3 at Serine 10 (pH3S10).[9]

Materials:

  • Human cancer cell line (e.g., HCT-116, which is sensitive to Aurora kinase inhibitors).[6]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Synthesized analogs and a reference inhibitor.

  • White, clear-bottom 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

    • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percent cell viability against the logarithm of the compound concentration and fitting the curve as described for the IC₅₀ calculation.

Interpreting SAR Data: A Hypothetical Case Study

The data gathered from the assays are compiled to build an SAR table. This allows for the systematic analysis of how structural changes impact activity.

Target Kinase: Aurora A

Analog IDN1-Substituent (R¹)C6-Substituent (R²)Aurora A IC₅₀ (nM) [Biochemical]HCT-116 EC₅₀ (µM) [Cellular]
1 (Lead) -H-H25015.2
2a -Methyl-H1208.1
2b -Cyclopropyl-H452.5
2c -Phenyl-H310> 20
3a -Cyclopropyl-Methyl553.0
3b -Cyclopropyl-Cl382.1

SAR Analysis and Rationale:

  • N1 Position:

    • Observation: Small, non-polar alkyl groups at N1 (Analogs 2a , 2b ) significantly improve biochemical potency compared to the unsubstituted lead (1 ). The cyclopropyl group (2b ) is optimal.

    • Expert Insight: This suggests the N1 position projects into a hydrophobic pocket in the Aurora A active site. The rigid cyclopropyl ring likely provides a more favorable conformational lock than a flexible methyl group.

    • Observation: A bulky phenyl group at N1 (2c ) is detrimental to activity.

    • Expert Insight: The large phenyl ring likely causes a steric clash with the protein, preventing optimal binding in the ATP pocket.

  • C6 Position:

    • Observation: With the optimal cyclopropyl at N1, adding a small chloro group at C6 (3b ) provides a slight boost in both biochemical and cellular activity compared to no substitution (2b ) or a methyl group (3a ).

    • Expert Insight: The electron-withdrawing nature of the chlorine atom may subtly alter the electronics of the pyrimidine ring, enhancing hinge-binding affinity. It may also form a favorable halogen bond with a backbone carbonyl in the ribose pocket.

SAR_Logic cluster_n1 N1 Position SAR cluster_c6 C6 Position SAR cluster_outcome Activity Outcome N1_Small Small, hydrophobic group (e.g., Cyclopropyl) Potency_Up Increased Potency N1_Small->Potency_Up Fills hydrophobic pocket N1_Large Bulky group (e.g., Phenyl) Potency_Down Decreased Potency N1_Large->Potency_Down Steric clash C6_EWG Small, electron- withdrawing group (e.g., -Cl) C6_EWG->Potency_Up Enhances hinge binding

Caption: Logical relationships derived from the SAR table.

Conclusion

This guide outlines a systematic approach to SAR studies of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one analogs. By combining rational design, robust synthetic protocols, and a tiered biological screening cascade, researchers can efficiently navigate chemical space to identify potent and selective kinase inhibitors. The key to a successful SAR campaign lies in the iterative cycle of testing hypotheses, analyzing the resulting data, and using those insights to design the next generation of improved compounds.

References

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  • García-Alai, M., & Lizcano, J. M. (2018). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 657-668. Available at: [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Future Prospects. Current Cancer Drug Targets, 15(7), 590-607.
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  • Patel, H., & Sharma, T. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 83-89. Available at: [Link]

  • Van de Walle, M., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. Available at: [Link]

  • Chen, S., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 29, 115876. Available at: [Link]

  • Wang, X., et al. (2021). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 14(3), 102981. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2423. Available at: [Link]

  • Sisto, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 486-492. Available at: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1332-1355. Available at: [Link]

  • ResearchGate. (2018). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Available at: [Link]

  • Zhang, T., et al. (2018). Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 26(16), 4649-4660. Available at: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1332-1355. Available at: [Link]

  • Zhang, T., et al. (2018). Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 26(16), 4649-4660. Available at: [Link]

  • Sanna, F., et al. (2021). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 26(21), 6649. Available at: [Link]

Sources

Application Note & Protocol: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Paradigm Shift in Heterocyclic Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a structural bioisostere of purines, this heterocyclic system is central to the development of potent therapeutic agents, including inhibitors for critical targets like cyclin-dependent kinases (CDKs) and Src tyrosine kinases, leading to promising anticancer, anti-inflammatory, and antiviral candidates[1][2][3]. However, traditional multi-step syntheses often suffer from long reaction times, harsh conditions, and laborious purification processes, creating a bottleneck in the drug discovery pipeline.

This guide details a robust, field-proven protocol for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones using a one-pot, three-component reaction accelerated by microwave irradiation. Microwave-Assisted Organic Synthesis (MAOS) transcends the limitations of conventional heating by offering dramatically reduced reaction times, improved yields, and enhanced product purity, all while aligning with the principles of green chemistry[4][5][6]. By leveraging direct, volumetric heating, this method provides a rapid and efficient pathway to generate diverse libraries of these high-value compounds, empowering researchers to accelerate hit-to-lead optimization.

The Science of Microwave Synthesis: Beyond the Kitchen Appliance

Conventional heating relies on the slow and inefficient transfer of thermal energy from an external source, through the vessel walls, and into the reaction mixture. This process creates significant temperature gradients, where the vessel walls are hotter than the bulk solution, often leading to side reactions and product degradation[7].

Microwave synthesis operates on a fundamentally different principle: dielectric heating .[8] Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing them to rapidly oscillate and rotate as they attempt to align with the alternating electric field[9][10]. This molecular friction generates heat instantaneously and volumetrically throughout the solution. The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules with a permanent dipole moment (like ethanol or the reactants themselves) continuously reorient themselves to align with the rapidly oscillating electric field of the microwave. This rapid movement generates heat efficiently and uniformly[10].

  • Ionic Conduction: If charged particles (ions) are present, they will migrate back and forth through the solution under the influence of the electric field. Collisions caused by this migration result in the generation of heat[7][11].

This direct energy transfer circumvents the thermal conductivity limitations of the vessel, leading to rapid temperature elevation, minimized side-product formation, and reaction rate accelerations that are often impossible to achieve with conventional methods[6][12].

G cluster_0 Conventional Heating cluster_1 Microwave Heating a External Heat Source (Oil Bath) b Vessel Wall (Hot) a->b Conduction c Reaction Mixture (Cooler) b->c Convection/ Conduction d Microwave Source f Reaction Mixture (Direct & Uniform Heating) d->f Irradiation e Vessel Wall (Transparent/Cool)

Caption: Heating mechanisms: Conventional vs. Microwave.

Validated Protocol: One-Pot, Three-Component Synthesis

This protocol is based on the highly efficient, catalyst-free method for synthesizing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines[13][14][15]. The procedure benefits from pot- and step-economy, and the product is often pure enough to be isolated by simple filtration, eliminating the need for chromatography[16][17].

Materials and Reagents
  • Reactants:

    • Substituted methyl 5-aminopyrazole-4-carboxylate (1.0 mmol, 1.0 equiv)

    • Trimethyl orthoformate (3.0 mmol, 3.0 equiv)

    • Substituted primary amine (e.g., benzylamine) (3.0 mmol, 3.0 equiv)

  • Solvent: Ethanol (EtOH), 2 mL

  • Equipment:

    • Dedicated single-mode microwave reactor (e.g., CEM Discover SP, Anton Paar Monowave)

    • 10 mL microwave process vial with a magnetic stir bar

    • Glass filtration apparatus (Büchner funnel)

    • Standard laboratory glassware for work-up

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the substituted methyl 5-aminopyrazole-4-carboxylate (1.0 mmol).

  • Reagent Addition: Sequentially add the primary amine (3.0 mmol), trimethyl orthoformate (3.0 mmol), and ethanol (2 mL).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 35-55 minutes.[18] The reaction time may be optimized depending on the specific substrates used.

  • Cooling: After the irradiation is complete, cool the vessel to below 50 °C using the instrument's built-in cooling system (e.g., forced air).

  • Product Isolation: Upon cooling, a precipitate typically forms. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any residual starting materials. Dry the product under vacuum to yield the pure pyrazolo[3,4-d]pyrimidin-4-one.

Reaction Mechanism and Scientific Rationale

The efficiency of this one-pot reaction lies in the sequential formation of intermediates that rapidly cyclize under microwave conditions. While the exact sequence can vary, a plausible mechanism involves the initial reaction between the primary amine and trimethyl orthoformate to form a formamidine-like intermediate. The 5-aminopyrazole then attacks this electrophilic species, followed by an intramolecular cyclization with the loss of methanol and another equivalent of amine to form the stable pyrimidinone ring.

G R1_NH2 R¹-NH₂ (Primary Amine) intermediate1 [Intermediate] R1_NH2->intermediate1 + TMOF HC(OCH₃)₃ (Trimethyl Orthoformate) TMOF->intermediate1 + intermediate2 [Acyclic Adduct] intermediate1->intermediate2 + Pyrazole pyrazole 5-Aminopyrazole Derivative product Pyrazolo[3,4-d]pyrimidinone intermediate2->product Intramolecular Cyclization (-MeOH, -R¹NH₂)

Caption: Plausible three-component reaction pathway.

Why Microwaves Excel Here: Microwave irradiation is particularly advantageous for this transformation. The high, instantaneous energy input efficiently overcomes the activation energy barriers for both the formation of the initial intermediates and the final, rate-limiting cyclization step.[10] Furthermore, polar solvents like ethanol couple extremely well with microwave energy, ensuring rapid and uniform heating that promotes selective product formation over potential decomposition pathways that might occur with prolonged conventional heating.[16][18]

Expected Results & Optimization Insights

The described protocol is robust and tolerates a wide range of functional groups on both the pyrazole and primary amine starting materials.[13][15] Yields are typically good to excellent, often falling within the 60-85% range for isolated products.[18]

EntryPyrazole Substituent (at position 3)Amine (R-NH₂)Time (min)Yield (%)Reference
13-PhenylaminoBenzylamine5581[18]
23-Phenylamino4-Methoxybenzylamine5585[18]
33-(4-Chlorophenyl)aminoBenzylamine5577[15]
43-(4-Tolyl)aminoBenzylamine5580[15]
53-PhenylaminoAniline5564[18]

Key Optimization Insights:

  • Solvent Choice: While ethanol is an excellent general-purpose solvent for this reaction due to its high polarity and ability to absorb microwave energy, other polar solvents can be screened. However, ethanol consistently provides superior results in published studies.[16][18]

  • Reaction Time: The optimal reaction time can vary based on the reactivity of the substrates. Electron-donating groups on the amine may require shorter times, while electron-withdrawing groups might need longer irradiation. Monitoring the reaction by TLC or LC-MS is recommended during initial optimization.

  • Temperature: 160 °C is a well-established temperature for this reaction. Lowering the temperature may lead to incomplete conversion, while significantly higher temperatures could risk decomposition.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - In-situ moisture degrading trimethyl orthoformate.- Poor quality or impure reagents.- Insufficient temperature or time.- Use anhydrous ethanol and fresh reagents.- Verify reagent purity via NMR or other analysis.- Increase reaction time in 15-minute increments or raise the temperature by 10 °C.
Formation of Side Products - Reaction temperature is too high, causing decomposition.- Non-selective reaction at other nucleophilic sites.- Lower the reaction temperature by 10-20 °C.- Confirm the structure of the starting pyrazole; this protocol is highly selective for 5-aminopyrazoles.[18]
Reaction Does Not Go to Completion - Insufficient microwave power coupling.- Less reactive substrates.- Ensure the reaction volume is adequate for the microwave reactor (typically >0.5 mL).- Increase the reaction time or temperature as needed.- Confirm the equivalents of amine and orthoformate are correct.

Conclusion: A Green and Powerful Tool for Chemical Synthesis

The microwave-assisted, three-component synthesis of pyrazolo[3,4-d]pyrimidinones represents a significant advancement over classical synthetic routes. This method offers an unparalleled combination of speed, efficiency, and operational simplicity. By reducing reaction times from many hours to under an hour and often eliminating the need for chromatographic purification, this protocol dramatically accelerates the synthesis of diverse compound libraries.[14][17] Its alignment with the principles of green chemistry—through pot-economy, reduced energy consumption, and step-minimization—further establishes it as an indispensable tool for modern researchers, scientists, and drug development professionals.[7][19]

References

  • Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Global Journal of Science Frontier Research. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed. Available at: [Link]

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. Available at: [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway Institutional Repository. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • A brief review: Microwave assisted organic reaction. Scholars Research Library. Available at: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. National Institutes of Health (NIH). Available at: [Link]

  • Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5. ElectronicsAndBooks. Available at: [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][9][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health (NIH). Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]

  • The pharmacological effects of pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4- d ]pyrimidin-4-ones. ResearchGate. Available at: [Link]

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Application Note: A Validated Protocol for Assessing the Anti-Proliferative Effects of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1] These heterocyclic compounds are bioisosteres of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows them to function as highly effective kinase inhibitors by competitively binding to the ATP pocket in the catalytic domain of various protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1] Members of the pyrazolo[3,4-d]pyrimidine family have been shown to inhibit critical oncogenic kinases such as Src, Abl, VEGFR-2, and EGFR, leading to the suppression of tumor growth and proliferation.[4][5][6][7]

This guide provides a comprehensive, field-proven framework for researchers to robustly characterize the anti-proliferative effects of novel pyrazolo[3,4-d]pyrimidine derivatives. The protocol is designed as a self-validating, multi-phase workflow that moves from broad cytotoxicity screening to specific mechanistic insights, including effects on cell cycle progression and the induction of programmed cell death (apoptosis).

Core Principle: A Sequential, Multi-Assay Workflow

A single assay is insufficient to fully characterize the anti-proliferative activity of a compound. A reduction in viable cells could be due to cytostatic effects (growth arrest) or cytotoxic effects (cell death). Therefore, a tiered approach is essential for a complete mechanistic understanding. This protocol follows a logical three-phase progression:

  • Phase 1: Quantify Cytotoxicity. Determine the compound's potency by measuring its effect on cell viability and calculating the half-maximal inhibitory concentration (IC₅₀).

  • Phase 2: Analyze Cell Cycle Perturbation. Identify if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

  • Phase 3: Confirm the Induction of Apoptosis. Determine if the observed cytotoxicity is mediated by programmed cell death.

G cluster_workflow Experimental Workflow A Phase 1: Viability Assay (e.g., MTT) B Phase 2: Cell Cycle Analysis (Flow Cytometry) A->B D Determine IC₅₀ Value A->D C Phase 3: Apoptosis Assay (Annexin V/PI) B->C E Quantify Cell Cycle Arrest B->E F Measure Apoptotic Population C->F G Comprehensive Anti-Proliferative Profile D->G E->G F->G

Caption: Logical workflow for characterizing anti-proliferative compounds.

Phase 1: High-Throughput Cytotoxicity Screening via MTT Assay

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity.[8] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[9] This assay serves as an excellent primary screen to determine the dose-dependent cytotoxic effects of the pyrazolo[3,4-d]pyrimidine compounds.[10]

Detailed Experimental Protocol

This protocol is optimized for adherent cancer cell lines in a 96-well format.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Pyrazolo[3,4-d]pyrimidine compounds (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored protected from light)[8]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase. Perform a cell count and dilute to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of your pyrazolo[3,4-d]pyrimidine compounds in complete culture medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various compound concentrations to the respective wells.

    • Essential Controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%).

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[12]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of solubilization buffer (e.g., DMSO) to each well.[8]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Presentation
  • Correct for Background: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell viability.

Table 1: Representative Data for Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Kinase Cell Line IC₅₀ (µM)
SI306 Src GBM (Patient-derived) Low µM range[5]
Compound 15 EGFR NCI-60 Panel 1.18 - 8.44[7]
Compound 16 EGFR NCI-60 Panel 0.018 - 9.98[7]
Compound 14 CDK2 HCT-116 0.006[13]

| Compound P1 | Topoisomerase | HCT-116 | 22.7[14] |

Phase 2: Uncovering the Mechanism via Cell Cycle Analysis

Scientific Rationale

Many kinase inhibitors exert their anti-proliferative effects by disrupting the orderly progression of the cell cycle.[13] Cell cycle analysis by flow cytometry is the gold standard for identifying such perturbations.[15] This technique uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. Because cells in the G2 (pre-mitotic) and M (mitotic) phases have double the DNA content of cells in the G0/G1 phase, flow cytometry can distinguish these populations based on fluorescence intensity.[16] Cells in the S phase (DNA synthesis) will have an intermediate fluorescence. Treatment with an effective compound may cause cells to accumulate in a specific phase, indicating cell cycle arrest.[6]

G cluster_cell_cycle Cell Cycle Analysis by DNA Content G1 G0/G1 Phase 2n DNA Content Low PI Fluorescence S S G1->S Synthesis Analysis Flow Cytometer Quantifies Fluorescence G1->Analysis G2M G2/M Phase 4n DNA Content High PI Fluorescence S->G2M Growth S->Analysis G2M->G1 Mitosis G2M->Analysis

Caption: Principle of cell cycle analysis using DNA-binding dyes.

Detailed Experimental Protocol

Materials:

  • Cells treated with the pyrazolo[3,4-d]pyrimidine at its IC₅₀ concentration for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • RNase A solution (100 µg/mL)[16]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[17]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells to include the entire population. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes.[17] Incubate on ice for at least 2 hours (or at -20°C overnight).

  • Rehydration & RNase Treatment: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the pellet in 100 µL of PBS containing 100 µg/mL RNase A. Incubate for 15-30 minutes at 37°C. This step is crucial as PI also binds to double-stranded RNA, and its omission would lead to inaccurate results.

  • PI Staining: Add 200-400 µL of PI staining solution (50 µg/mL).[17] Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[16]

Data Analysis and Interpretation

The output is a histogram plotting DNA content (fluorescence intensity) on the x-axis versus cell count on the y-axis. Software analysis (e.g., ModFit LT, FlowJo) is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the percentage of cells in a particular phase compared to the vehicle control indicates cell cycle arrest. Some compounds cause an increase in the "sub-G1" peak, which represents apoptotic cells with fragmented DNA.[13]

Phase 3: Verifying Cell Death via Apoptosis Assay

Scientific Rationale

To confirm that the compound is cytotoxic rather than merely cytostatic, it is essential to measure apoptosis directly.[18] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Co-staining with Propidium Iodide (PI), which can only enter cells that have lost membrane integrity (a feature of late-stage apoptosis and necrosis), allows for the differentiation of four cell populations:[19][20]

  • Viable Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive (less common)

G cluster_apoptosis Apoptosis Detection with Annexin V & PI Healthy Healthy Cell PS (inner leaflet) Membrane Intact Early Early Apoptosis PS (outer leaflet) Annexin V Binds PI Excluded Healthy->Early PS Translocation Late Late Apoptosis PS (outer leaflet) Membrane Compromised Annexin V & PI Bind Early->Late Membrane Permeabilization

Caption: Cellular states during apoptosis detected by Annexin V/PI.

High-Level Experimental Protocol

Commercial kits are widely available and recommended for this assay. The general workflow is as follows:

  • Cell Treatment: Treat cells with the pyrazolo[3,4-d]pyrimidine at its IC₅₀ concentration for a relevant time period (e.g., 24, 48 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend cells in the provided Annexin V binding buffer. Add fluorophore-conjugated Annexin V and PI.

  • Incubation: Incubate for approximately 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze immediately by flow cytometry. The data is presented as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other.

Data Analysis and Interpretation

The dot plot is divided into four quadrants, each representing one of the cell populations described above. A successful pro-apoptotic compound will show a significant shift in the cell population from the viable quadrant (lower-left) to the early (lower-right) and late (upper-right) apoptotic quadrants compared to the vehicle control.[20]

Conclusion

The integrated protocol described in this application note provides a robust and comprehensive strategy for evaluating the anti-proliferative effects of novel pyrazolo[3,4-d]pyrimidine derivatives. By systematically progressing from broad cytotoxicity screening (MTT assay) to detailed mechanistic studies (cell cycle and apoptosis analysis), researchers can efficiently identify potent compounds and elucidate their mechanisms of action. This multi-faceted approach ensures the generation of high-quality, reproducible data essential for the preclinical development of new anticancer therapeutics.[21]

References

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  • Assaying cell cycle st
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  • Cell Cycle Analysis with Flow Cytometry. Biocompare.
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Application of Pyrazolo[3,4-d]pyrimidines in Neuroprotective Research: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the multifaceted applications of pyrazolo[3,4-d]pyrimidines in the field of neuroprotective research. This class of heterocyclic compounds, being a bioisostere of adenine, has emerged as a privileged scaffold for targeting key pathological pathways in a range of neurodegenerative disorders, including Parkinson's and Alzheimer's disease.[1][2] This document moves beyond a simple listing of facts to provide a senior application scientist's perspective on the strategic implementation of these compounds in research, detailing the causality behind experimental choices and providing robust, self-validating protocols for their evaluation.

I. Foundational Insights: The Neuroprotective Promise of Pyrazolo[3,4-d]pyrimidines

The therapeutic potential of pyrazolo[3,4-d]pyrimidines in neurodegeneration stems from their ability to modulate multiple, often intersecting, pathological cascades. The core scaffold can be chemically modified to achieve high affinity and selectivity for a variety of biological targets.[3] The primary mechanisms underpinning their neuroprotective effects are:

  • Anti-inflammatory and Antioxidant Activity: Neuroinflammation and oxidative stress are central to the pathogenesis of many neurodegenerative diseases. A novel pyrazolo[3,4-d]pyrimidine, KKC080096, has been shown to exert potent anti-inflammatory and neuroprotective effects by upregulating Heme Oxygenase-1 (HO-1), a critical antioxidant enzyme.[4][5][6] This is achieved through the dual activation of the Nrf2 and AMPK signaling pathways.[4][5][6]

  • Adenosine A₂A Receptor Antagonism: The adenosine A₂A receptor is a key modulator of glutamatergic neurotransmission and dopaminergic signaling, making it a prime target in Parkinson's disease. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective A₂A receptor antagonists, showing efficacy in animal models of Parkinson's.[7][8] Some compounds also exhibit dual antagonism for A₁ and A₂A receptors.[9]

  • Kinase Inhibition: Dysregulation of kinase activity is a hallmark of several neurodegenerative disorders. Notably, Glycogen Synthase Kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[10][11] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent GSK-3β inhibitors.[12]

The following sections will provide detailed protocols to investigate each of these neuroprotective modalities, enabling researchers to effectively screen and characterize novel pyrazolo[3,4-d]pyrimidine derivatives.

II. Experimental Section: In Vitro Evaluation of Neuroprotective Mechanisms

A logical starting point for assessing the neuroprotective potential of a novel pyrazolo[3,4-d]pyrimidine is through a series of well-defined in vitro assays. These cell-based models allow for the elucidation of specific mechanisms of action in a controlled environment before proceeding to more complex in vivo studies.

Workflow for In Vitro Screening

The following workflow provides a systematic approach to characterizing the neuroprotective properties of pyrazolo[3,4-d]pyrimidine compounds.

cluster_0 Initial Screening cluster_1 Mechanism-Based Assays cluster_2 Functional Neuroprotection A Compound Synthesis & Characterization B Primary Cytotoxicity Screen (e.g., LDH Assay in SH-SY5Y cells) A->B Determine non-toxic concentration range C Anti-inflammatory Assay (LPS-stimulated BV-2 microglia) B->C Select lead compounds D Antioxidant Pathway Activation (Western Blot for Nrf2/HO-1) B->D E Kinase Inhibition Assay (e.g., GSK-3β activity) B->E F Receptor Binding Assay (e.g., Adenosine A2A) B->F G Neurotoxin-Induced Cell Death Model (e.g., 6-OHDA in SH-SY5Y) C->G D->G E->G F->G H Quantify Neuronal Survival G->H Assess neuroprotective efficacy

Caption: A streamlined workflow for in vitro neuroprotection studies.

Protocol 1: Assessment of Cytotoxicity using LDH Assay

Rationale: Before evaluating neuroprotective properties, it is crucial to determine the intrinsic toxicity of the test compounds. The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells, providing a reliable indicator of cytotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Pyrazolo[3,4-d]pyrimidine test compounds

  • LDH Cytotoxicity Assay Kit

  • 96-well culture plates

  • Spectrophotometric plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include wells for "no-cell", "vehicle-only", and "maximum LDH release" (lysis buffer) controls.[13][14]

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[16]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Stop the reaction using the provided stop solution.[14] Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance.

Protocol 2: Evaluating Anti-inflammatory Effects in BV-2 Microglia

Rationale: Microglial activation and the subsequent release of pro-inflammatory mediators are key contributors to neurodegeneration. This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in BV-2 microglial cells to assess the anti-inflammatory potential of test compounds.

Materials:

  • BV-2 murine microglial cells

  • Lipopolysaccharide (LPS)

  • Pyrazolo[3,4-d]pyrimidine test compounds

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-1β

  • 96-well and 6-well plates

Procedure:

  • Cell Culture and Treatment: Seed BV-2 cells in appropriate plates. Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with LPS (100-1000 ng/mL) for 24 hours.[11][17][18]

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. After 15 minutes, measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used for quantification.[18]

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's protocols.[19][20]

Protocol 3: Western Blot for Nrf2 Nuclear Translocation and HO-1 Expression

Rationale: The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. This protocol details the detection of Nrf2 translocation to the nucleus (a sign of its activation) and the subsequent upregulation of its target gene, HO-1, by Western blot.

A. Nuclear and Cytoplasmic Protein Extraction

  • Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in 5 pellet volumes of ice-cold cytoplasmic extraction (CE) buffer.[7][21]

  • Cytoplasmic Fraction Isolation: Incubate on ice for 10-15 minutes with periodic vortexing. Centrifuge at 1000-1500 rpm for 4 minutes at 4°C. The supernatant contains the cytoplasmic extract.[7][21]

  • Nuclear Fraction Isolation: Wash the remaining nuclear pellet with CE buffer without detergent. Resuspend the pellet in nuclear extraction (NE) buffer.[7][21]

  • Nuclear Protein Extraction: Vortex vigorously for 15 seconds every 10 minutes for a total of 40 minutes on ice. Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant is the nuclear extract.[5]

B. Western Blotting

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended dilutions: anti-Nrf2 (1:500-1:3000)[12][16], anti-HO-1 (1:1000). Use anti-Lamin B1 as a nuclear marker and anti-β-actin or anti-GAPDH as a cytoplasmic loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (1:1000-1:5000) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

Protocol 4: GSK-3β Kinase Activity Assay

Rationale: To confirm direct inhibition of GSK-3β, an in vitro kinase assay is performed using a purified enzyme and a specific substrate.

Materials:

  • Recombinant active GSK-3β enzyme

  • GSK-3β peptide substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, diluted GSK-3β enzyme, and the substrate/ATP mixture.[21]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[9]

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves converting ADP to ATP and then measuring the light produced by a luciferase reaction.[7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

III. In Vivo Validation of Neuroprotective Efficacy

Following successful in vitro characterization, promising pyrazolo[3,4-d]pyrimidine derivatives should be evaluated in animal models of neurodegenerative diseases to assess their in vivo efficacy and drug-like properties.

Workflow for In Vivo Studies

cluster_0 Pre-study Phase cluster_1 Induction & Treatment Phase cluster_2 Post-treatment Evaluation A Compound Formulation & Dosing Optimization B Animal Acclimatization & Baseline Behavioral Testing A->B C Induction of Neurodegeneration (e.g., MPTP administration) B->C D Treatment with Pyrazolo[3,4-d]pyrimidine or Vehicle C->D Therapeutic regimen E Behavioral Assessments (e.g., Rotarod, Open Field) D->E F Post-mortem Brain Tissue Analysis E->F G (Immunohistochemistry, Neurotransmitter Levels) F->G

Caption: A general workflow for in vivo neuroprotection studies.

Protocol 5: MPTP Mouse Model of Parkinson's Disease

Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is widely used to test the efficacy of neuroprotective agents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • Probenecid (for chronic models)

  • Pyrazolo[3,4-d]pyrimidine test compound

  • Vehicle (e.g., saline with 5% DMSO)

  • Equipment for intraperitoneal (IP) or subcutaneous (SC) injections

Procedure:

  • Compound Preparation: For IP injection, dissolve the test compound in a minimal amount of DMSO and then dilute with sterile saline to the final concentration (final DMSO concentration should be ≤5%).[22]

  • MPTP Administration Regimen (select one):

    • Acute: Four IP injections of MPTP (20 mg/kg) at 2-hour intervals on a single day.[22][23]

    • Sub-chronic: One IP injection of MPTP (30 mg/kg) daily for five consecutive days.[23]

    • Chronic: Co-administer MPTP (25 mg/kg, SC) with probenecid (250 mg/kg, IP) at 3.5-day intervals for 5 weeks. Probenecid inhibits the clearance of MPTP, leading to a more progressive lesion.[24]

  • Therapeutic Treatment: Begin administration of the pyrazolo[3,4-d]pyrimidine compound (e.g., 5-50 mg/kg, depending on the compound and route) before, during, or after MPTP administration, depending on the study design (preventative vs. therapeutic).[22]

  • Behavioral Assessment: Perform motor function tests such as the rotarod, open field, and pole test at baseline and at specified time points after MPTP administration to assess motor deficits and therapeutic improvements.[4][5][6]

  • Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) and measurement of striatal dopamine levels by HPLC.

IV. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

For researchers interested in developing novel analogs, a general synthetic route to the 4-aminopyrazolo[3,4-d]pyrimidine scaffold is outlined below.

Protocol 6: General Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines

Rationale: A common and effective method for synthesizing the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a 5-aminopyrazole-4-carbonitrile intermediate.

General Scheme:

A Ethyl cyanoacetate + Phenylhydrazine B Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A->B Cyclization C 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B->C Formamide, 190°C D 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C->D POCl3, 106°C E 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative D->E Nucleophilic Substitution Amine Amine (R-NH2) Amine->E

Caption: A common synthetic route for pyrazolo[3,4-d]pyrimidines.

Procedure:

  • Synthesis of Pyrazole Intermediate: Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenylhydrazine to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

  • Formation of Pyrimidinone Ring: The pyrazole intermediate is then cyclized with formamide at high temperature (e.g., 190°C) to form the pyrazolo[3,4-d]pyrimidinone compound.

  • Chlorination: The pyrimidinone is chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to produce the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.

  • Amination: The 4-chloro intermediate can then undergo nucleophilic substitution with various amines to generate a library of 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives.[6][10]

V. Data Presentation and Interpretation

Quantitative data from the described assays should be presented clearly to allow for robust comparison between compounds and treatment groups.

Table 1: Example Data Summary for In Vitro Neuroprotective Screening

Compound IDMax. Non-toxic Conc. (µM)LPS-induced NO Inhibition IC₅₀ (µM)GSK-3β Inhibition IC₅₀ (nM)A₂A Receptor Binding Kᵢ (nM)
PPD-001 > 1005.2> 100015.8
PPD-002 5012.589.4> 1000
Control N/AN/A15.05.5

VI. Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel neuroprotective agents. By targeting key pathological mechanisms such as neuroinflammation, oxidative stress, aberrant kinase activity, and excitotoxicity, these compounds offer a multi-pronged approach to treating complex neurodegenerative diseases. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically synthesize, screen, and validate the neuroprotective potential of new pyrazolo[3,4-d]pyrimidine derivatives, ultimately accelerating the journey from bench to bedside.

References

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  • El-Gamal, M. I., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

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  • Sharma, P., et al. (2022). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. ACS Chemical Neuroscience, 13(23), 3348-3366. [Link]

  • Ali, H. I., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]

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  • Schenone, S., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 56(15), 6074-6088. [Link]

  • Peat, A. J., et al. (2004). Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]

  • Liu, Y., et al. (2018). Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. Molecular Medicine Reports, 18(2), 2323-2330. [Link]

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Sources

Troubleshooting & Optimization

Technical Resource Hub: Improving the Solubility of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the solubility challenges associated with 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (and its analogs) for successful in vivo studies. This molecule, a member of the pyrazolopyrimidine class, is noted for its poor aqueous solubility, a common hurdle in preclinical development.[1][2] This resource will equip you with the foundational knowledge, troubleshooting strategies, and detailed protocols to develop effective formulation solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with this compound.

Q1: Why is my compound, 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, not dissolving in aqueous buffers like PBS?

A: The pyrazolo[3,4-d]pyrimidine core is a planar, heterocyclic structure with multiple hydrogen bond donors and acceptors.[3] This arrangement promotes strong intermolecular interactions in the solid state (high crystal lattice energy), making it difficult for water molecules to effectively solvate the individual molecules. A product datasheet for the related compound 4-Amino-1H-pyrazolo[3,4-d]pyrimidine explicitly states it is "insoluble in water".[1] Overcoming this requires formulation strategies that either disrupt these crystal lattice forces or modify the solvent environment to be more favorable.

Q2: I dissolved my compound in DMSO for my in vitro assays. Can I just use a DMSO/saline mixture for my in vivo study?

A: While tempting, this approach has significant limitations. DMSO is a powerful aprotic solvent, but its utility in vivo is restricted due to potential toxicity.[4] Furthermore, when a concentrated DMSO stock is diluted into an aqueous vehicle (a process known as "crashing out"), the compound can rapidly precipitate, leading to poor and erratic absorption upon administration.[5] While low concentrations of DMSO (e.g., <10%) are sometimes used in preclinical vehicles, relying on it as the primary solubilizer is often not viable for achieving the required dose levels.[4]

Q3: What are the main strategies I should consider to improve my compound's solubility for animal studies?

A: The primary strategies fall into three categories, often used in combination:

  • pH Adjustment: Exploiting ionizable functional groups on the molecule. By adjusting the pH, you can convert the neutral molecule into a more soluble salt form.[]

  • Co-solvents: Using water-miscible organic solvents to create a more lipophilic vehicle that can better solvate the compound.[7][8]

  • Complexation: Employing agents like cyclodextrins to encapsulate the poorly soluble drug molecule, presenting a hydrophilic exterior to the aqueous environment.[9][10]

The choice depends on the compound's specific physicochemical properties, the required dose concentration, and the intended route of administration.[11]

Q4: How do I know which strategy is most likely to work for my specific pyrazolopyrimidine derivative?

A: A systematic approach is key. Start by characterizing your compound. Does it have an ionizable group (like the amino group)? If so, pH modification is a promising first step. If the molecule is largely neutral and lipophilic, co-solvents or cyclodextrins may be more appropriate. The flowchart below provides a logical decision-making path.

Section 2: Strategic Formulation Workflow

This section provides a logical path for selecting and optimizing a formulation strategy. The goal is to move from initial compound characterization to a viable preclinical vehicle.

Formulation Strategy Workflow start Start: Compound is Insoluble in Aqueous Vehicle check_pka Characterize Compound: Determine pKa of Ionizable Groups (e.g., Amino Group) start->check_pka ph_path pH Adjustment Strategy check_pka->ph_path Ionizable? Yes cosolvent_path Co-solvent / Complexation Strategy check_pka->cosolvent_path Ionizable? No (or pH fails) ph_formulate Formulate with Buffers (e.g., Citrate, Acetate) Target pH = pKa - 2 ph_path->ph_formulate cosolvent_screen Screen Co-solvents (PEG400, Propylene Glycol) & Cyclodextrins (HP-β-CD) cosolvent_path->cosolvent_screen sol_test Perform Kinetic Solubility Test optimize Optimize Vehicle: Adjust Co-solvent % or Cyclodextrin Molar Ratio sol_test->optimize Solubility Improved? ph_formulate->sol_test cosolvent_screen->sol_test final_formulation Select Lead Formulation for In Vivo Dosing optimize->final_formulation Optimized troubleshoot Troubleshoot: Precipitation or Toxicity Issues optimize->troubleshoot Issues Persist troubleshoot->check_pka

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 3: Troubleshooting Guides & In-Depth Protocols

pH Adjustment Strategy

Causality: The 4-amino group on the pyrazolopyrimidine scaffold is basic. By acidifying the solution, this amine group can be protonated, forming a positively charged species (a salt). This ionization dramatically improves the molecule's interaction with polar water molecules, thereby increasing solubility.[] The general rule is to adjust the pH to at least two units below the compound's pKa to ensure >99% ionization.[12]

Troubleshooting pH Adjustment
  • Issue: My compound precipitates when I adjust the pH back towards neutral.

    • Root Cause: You have created a pH-dependent salt. This is expected. The formulation will only be stable within a specific acidic pH range. This is acceptable for oral gavage, as the stomach environment is acidic, but may be problematic for intravenous routes where the formulation will be diluted into the bloodstream at pH ~7.4.

    • Solution: Confirm the final pH of your formulation is stable and remains in the target range. For IV administration, a different strategy like cyclodextrin complexation may be necessary to avoid precipitation upon injection.

  • Issue: The required pH is too low and may cause irritation or tissue damage upon administration.

    • Root Cause: The pKa of your compound may require a pH outside the physiologically acceptable range (typically pH 3-9 for oral routes).

    • Solution: Consider a combination approach. Use a milder pH adjustment (e.g., to pH 4) in combination with a low percentage of a co-solvent or a cyclodextrin to achieve the target concentration.

Protocol 1: pH-Based Solubility Enhancement
  • Objective: To prepare a 1 mg/mL solution of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in a citrate buffer.

  • Materials:

    • Test Compound

    • 0.1 M Citric Acid solution

    • 0.1 M Sodium Citrate solution

    • Purified Water

    • pH meter, magnetic stirrer, sterile filters.

  • Procedure:

    • Prepare a 100 mL solution of pH 3.0 citrate buffer by mixing the 0.1 M citric acid and 0.1 M sodium citrate solutions (approx. 82 mL acid to 18 mL citrate base, adjust with pH meter).

    • Weigh 100 mg of the test compound.

    • To a beaker with a stir bar, add ~80 mL of the pH 3.0 citrate buffer.

    • Slowly add the compound powder to the stirring buffer.

    • Allow to stir for 15-30 minutes. The solution should become clear.

    • Check the pH of the final solution. If the compound itself has altered the pH, adjust it back to 3.0 using dropwise addition of 0.1 M HCl or 0.1 M NaOH.

    • Once fully dissolved, transfer the solution to a 100 mL volumetric flask and add buffer to the mark.

    • Filter the final solution through a 0.22 µm sterile filter appropriate for aqueous solutions.

Co-solvent & Complexation Strategies

Causality:

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG400), propylene glycol (PG), and ethanol reduce the polarity of the aqueous vehicle.[] They function by disrupting water's hydrogen-bonding network, making the environment less "hostile" to a lipophilic drug molecule.[13]

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a lipophilic interior cavity.[14] The poorly soluble drug partitions into this non-polar cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the drug.[9][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its safety profile.[15]

Data Summary: Common Preclinical Formulation Vehicles
Vehicle ComponentTypical Concentration Range (% w/v)Route of AdministrationKey Considerations
PEG40010 - 60%Oral, IPCan cause osmotic diarrhea at high concentrations. Good solubilizer for many neutral compounds.[16]
Propylene Glycol10 - 40%Oral, IV, IPGenerally recognized as safe (GRAS). Can cause hemolysis at high concentrations via IV route.[17]
Tween® 80 (Polysorbate 80)0.1 - 5%Oral, IV, IPA surfactant used to wet powders and prevent precipitation. Often used in combination with other vehicles.[11]
HP-β-Cyclodextrin10 - 40%Oral, IV, IP, SCCan cause renal toxicity at high doses, particularly with repeated administration.[17] Forms true solutions.[15]
Carboxymethylcellulose (CMC)0.5 - 2%OralA suspending agent, not a solubilizer. Used to create uniform suspensions for insoluble compounds.[4]
Troubleshooting Co-solvents & Cyclodextrins
  • Issue: My compound is soluble in the formulation, but it precipitates upon dosing in the animal (e.g., via oral gavage).

    • Root Cause: The formulation is being diluted by gastrointestinal fluids, causing the co-solvent concentration to drop below the level needed to maintain solubility.

    • Solution: Increase the concentration of the co-solvent if possible, while staying within tolerated limits (see table above). Alternatively, add a precipitation inhibitor like Tween® 80 or HPMC to the formulation. For cyclodextrins, ensure you are using a sufficient molar excess (e.g., 5:1 or 10:1 cyclodextrin:drug) to keep the complex stable upon dilution.[10]

  • Issue: The viscosity of my 40% HP-β-CD formulation is too high for easy dosing.

    • Root Cause: High concentrations of cyclodextrins or polymers like PEG can significantly increase the viscosity of a solution.

    • Solution: Gently warm the formulation (e.g., to 37°C) before dosing to reduce viscosity. Ensure the compound remains stable at this temperature. If viscosity is still an issue, a combination approach with a less viscous co-solvent might be needed.

Protocol 2: Cyclodextrin-Based Solubilization
  • Objective: To prepare a 5 mg/mL solution of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one using HP-β-CD.

  • Materials:

    • Test Compound (MW: ~151.13 g/mol , assuming the most basic core)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW: ~1400 g/mol )

    • Saline or Purified Water

    • Vortex mixer, magnetic stirrer, sonicator.

  • Procedure:

    • Prepare a 30% (w/v) solution of HP-β-CD by dissolving 30 g of HP-β-CD in ~70 mL of water. Stir until clear, then bring the final volume to 100 mL.

    • Weigh 500 mg of the test compound.

    • To the 100 mL of 30% HP-β-CD solution, slowly add the compound powder while stirring vigorously.

    • Continue stirring for 1-2 hours. The solution may appear cloudy initially.

    • If the solution does not clarify, use a bath sonicator for 15-30 minutes to aid dissolution.

    • Once the solution is clear, perform a final visual inspection for any undissolved particulates.

    • This formulation is suitable for most routes of administration, including oral and intravenous (after sterile filtration).

Cyclodextrin Mechanism cluster_2 Soluble Inclusion Complex Drug Drug (Lipophilic) Complex Soluble Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Forms Drug_in_CD Drug

Sources

Technical Support Center: Multi-Step Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is a cornerstone in medicinal chemistry, serving as a purine isostere in numerous therapeutic candidates, particularly kinase inhibitors.[1][2] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and regioselectivity.

This guide is structured to provide rapid solutions to common problems through a Frequently Asked Questions (FAQs) section, followed by in-depth Troubleshooting Guides for more persistent issues. We will delve into the causality behind experimental choices and provide validated protocols to enhance the reliability of your synthetic campaigns.

General Synthetic Workflow

The most common and robust strategy for constructing the pyrazolo[3,4-d]pyrimidine core begins with the formation of a substituted 5-aminopyrazole, which is subsequently cyclized to form the fused pyrimidine ring. Subsequent functionalization, such as halogenation and nucleophilic substitution, allows for the introduction of diverse pharmacophores.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Closure cluster_2 Step 3: Core Functionalization A 1,3-Dicarbonyl Compound C 5-Aminopyrazole Intermediate A->C Cyclocondensation (e.g., Knorr Synthesis) B Hydrazine Derivative B->C D One-Carbon Source (e.g., Formamide) E Pyrazolo[3,4-d]pyrimidin-4-one C->E Cyclization D->E F Halogenating Agent (e.g., POCl₃) G 4-Chloro Intermediate E->G Halogenation F->G I Final Derivative G->I Nucleophilic Substitution H Nucleophile (e.g., Amine) H->I

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My initial Knorr pyrazole synthesis is giving a low yield. What are the most common causes?

A1: Low yields in the Knorr synthesis, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine, are frequently due to three main factors.[3][4] First, ensure the purity of your starting materials, as dicarbonyl compounds can self-condense or degrade. Second, optimize reaction conditions such as temperature and catalyst. A simple acid catalyst like acetic acid is often sufficient, but reaction times and temperatures may need adjustment.[5][6] Finally, incomplete dehydration of the cyclic hemiaminal intermediate can stall the reaction; ensuring adequate heat or the use of a dehydrating agent can drive the reaction to completion.[7][8]

Q2: I'm observing a mixture of regioisomers during the pyrazole formation with an unsymmetrical dicarbonyl. How can I control this?

A2: Regioisomer formation is a classic challenge when using unsymmetrical 1,3-dicarbonyls.[4] The outcome is dictated by the initial nucleophilic attack of the hydrazine on one of the two distinct carbonyl groups.[9] To control this, you can:

  • Leverage Electronic Effects: A more electrophilic carbonyl will react preferentially. This can be influenced by the substituents on the dicarbonyl.

  • Adjust pH: The reaction pH can influence the nucleophilicity of the hydrazine and the protonation state of the carbonyls, thereby directing the initial attack.[4]

  • Use Masked Carbonyls: Employing a β-enaminone or a similar dicarbonyl surrogate, where one carbonyl is masked, can enforce high regioselectivity.[8]

Q3: The cyclization of my 5-aminopyrazole with formamide requires very high temperatures (190°C). Are there milder alternatives?

A3: Yes, while heating with formamide is a classic and effective method, it is energy-intensive.[10] Alternative one-carbon sources for the pyrimidine ring closure include:

  • Triethyl Orthoformate: Often used with an acid catalyst like acetic anhydride, this reaction can proceed at lower temperatures.

  • Formic Acid: Refluxing the aminopyrazole in formic acid is another common method that can be more moderate than formamide.[11]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal): This reagent can also serve as a one-carbon source under milder conditions, often proceeding through an intermediate amidine.[12]

Q4: After N-alkylation of the pyrazolo[3,4-d]pyrimidine core, my TLC shows two spots with identical mass. What is happening?

A4: You are likely observing N-alkylation at two different positions on the pyrazole ring, leading to the formation of regioisomers (e.g., N1 vs. N2 alkylation).[13] This is a very common issue. The distribution of products depends on the alkylating agent, base, and solvent used. Confirmation requires careful spectroscopic analysis (e.g., 2D NMR like NOESY or HMBC) to determine the exact position of the alkyl group.[14]

Q5: My final product is difficult to purify and appears as an insoluble solid. What are the best purification strategies?

A5: Pyrazolo[3,4-d]pyrimidines, especially those with extensive aromatic systems, often exhibit poor solubility, which complicates purification.[15] Standard silica gel chromatography can be challenging. Consider these strategies:

  • Trituration: Washing the crude solid with a series of solvents (e.g., starting with non-polar like hexanes, then diethyl ether, then ethyl acetate, and finally methanol) can remove impurities sequentially.

  • Recrystallization: If a suitable solvent system can be found (often requiring hot polar aprotic solvents like DMF or DMSO, followed by addition of an anti-solvent), this is the best method for obtaining highly pure material.

  • Reverse-Phase Chromatography: For less polar analogs, reverse-phase (C18) chromatography can be an effective, albeit more expensive, alternative.

Troubleshooting Guides

Issue 1: Failed or Low-Yield Pyrimidine Ring Cyclization

This step involves the reaction of a 5-aminopyrazole-4-carboxamide (or carbonitrile/carboxylate) with a one-carbon source to form the pyrazolo[3,4-d]pyrimidin-4-one ring. Failure here is a major bottleneck.

G start Low/No Cyclization Product check_sm Is Starting Material (5-Aminopyrazole) Consumed? (TLC/LCMS) start->check_sm sm_present Probable Cause: - Insufficient Temperature - Inactive Condensing Agent - Poor Solubility check_sm->sm_present No sm_absent Probable Cause: - Decomposition of Starting Material - Formation of Stable, Unreactive Intermediate check_sm->sm_absent Yes solution1 Solution: 1. Increase reaction temp/time. 2. Screen alternative C1 sources (Table 1). 3. Use high-boiling solvent (e.g., Dowtherm A). sm_present->solution1 solution2 Solution: 1. Run reaction under inert atmosphere (N₂/Ar). 2. Re-purify starting material. 3. Analyze crude mixture for intermediates. sm_absent->solution2

Caption: Decision tree for troubleshooting the pyrimidine cyclization step.

In-Depth Analysis & Solutions:

The cyclization to form the pyrimidine ring is a dehydration condensation reaction. Its success hinges on activating the one-carbon source and ensuring the nucleophilicity of the 5-amino group.

Table 1: Comparison of Common C1 Synthons for Pyrimidine Ring Closure

ReagentTypical ConditionsProsCons
Formamide Neat, 180-200°C, 4-8 h[10]Inexpensive, acts as both reagent and solventHigh temperature, potential for side reactions
Formic Acid Reflux in excess formic acid, 6-12 h[11]Milder than formamide, readily availableAcidic conditions may not be suitable for all substrates
Triethyl Orthoformate Acetic anhydride or p-TSA, reflux, 4-10 hGood yields, moderate temperaturesRequires catalyst, can be slower
DMF-DMA Reflux in DMF or neat, 2-6 hMild conditions, often faster reaction timesMore expensive, can lead to dimethylamine byproducts

Expert Insight: The choice of C1 synthon is highly substrate-dependent. For electron-deficient aminopyrazoles, the harsher conditions of formamide may be necessary to drive the reaction. Conversely, for electron-rich systems, milder reagents like triethyl orthoformate often provide cleaner reactions and higher yields. Always monitor the reaction by TLC or LC-MS to avoid over-heating and decomposition.

Issue 2: Poor Regioselectivity in N-Alkylation

The pyrazolo[3,4-d]pyrimidine scaffold contains multiple nitrogen atoms that can be alkylated. On the pyrazole ring, alkylation can occur at N1 or N2, and on the pyrimidine ring, at N5 or N7. This often leads to complex product mixtures that are difficult to separate and characterize.

Causality of Regioselectivity: The site of alkylation is determined by a delicate balance of steric hindrance and electronic factors (i.e., the nucleophilicity of each nitrogen atom). The reaction conditions play a pivotal role:

  • Base: Strong bases (e.g., NaH) will deprotonate the most acidic proton, typically on the pyrazole ring, leading to alkylation at N1 or N2. Weaker bases (e.g., K₂CO₃) may favor alkylation at a different site.

  • Solvent: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates, influencing the reaction pathway.[16]

  • Alkylating Agent: Bulky alkyl halides (e.g., isopropyl iodide) will preferentially react at the most sterically accessible nitrogen. Hard electrophiles tend to react at the site of highest electron density (hard nucleophile), while soft electrophiles react at the most polarizable site (soft nucleophile).

Protocol for Selective N1-Alkylation: This protocol provides a general starting point for achieving selectivity. Optimization will be required for specific substrates.

  • Setup: To an oven-dried flask under an inert atmosphere (N₂), add the pyrazolo[3,4-d]pyrimidine starting material (1.0 eq).

  • Solvent: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Self-Validation Check: Effervescence (H₂ gas) should be observed. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Self-Validation Check: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the appearance of a new, less polar spot.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the desired regioisomer.

Authoritative Grounding: The regioselectivity of N-alkylation is a well-documented challenge. Studies have shown that for many pyrazolo[4,3-d]pyrimidines, kinetic control (low temperature, strong base) often favors alkylation at one position, while thermodynamic control (higher temperature, weaker base) may favor another.[13] Detailed NMR analysis, including NOESY experiments, is essential for unambiguous structure determination.[14]

References

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Elguero, J., Goya, P., & Jagerovic, N. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Bera, P. P., et al. (2015).
  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Technical Support Center: Efficient Pyrazole Ring Form
  • Abdel-rahman, A. A.-H., et al. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (n.d.).
  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines. (2019). RSC Advances.
  • Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials. 2. Synthesis and activity of some nucleosides of 4-(alkylamino). (n.d.).
  • El-Fattah, M. F. A., et al. (2024).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Stone, T. E., et al. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis Online.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Greenberg, M. M. (2011).
  • Synthesis of Pyrimidine‐2,4‐diones
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Pyrazole. (n.d.). SlideShare.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI.
  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (n.d.). PubMed.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PMC - NIH.
  • The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. (n.d.). Benchchem.
  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). PMC - PubMed Central.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PMC - NIH.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023). Semantic Scholar.

Sources

Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This scaffold is a cornerstone of modern kinase inhibitor design, valued for its ability to mimic ATP and bind to the kinase hinge region.[1][2] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: a lack of selectivity that can lead to off-target effects, confounding experimental results and potentially causing toxicity.[3][4][5]

This guide is structured to provide not just protocols, but the strategic reasoning behind them. We will move from foundational questions to advanced troubleshooting and rational design strategies, equipping you with the knowledge to confidently identify, validate, and mitigate off-target effects in your research.

Section 1: Foundational FAQs

This section addresses the fundamental concepts essential for working with this class of inhibitors.

Q1: What are pyrazolo[3,4-d]pyrimidine-based kinase inhibitors and why are they important?

A: The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic ring system that acts as a "privileged scaffold" in medicinal chemistry.[1][2] Its structure is a bioisostere of adenine, the core component of ATP.[1][2] This allows it to form key hydrogen bonds with the "hinge region" of a kinase's active site, effectively blocking the binding of ATP and inhibiting the enzyme's phosphotransferase activity.[1] This scaffold is the basis for numerous clinically approved and investigational drugs targeting a wide range of kinases implicated in cancer and other diseases, such as BTK, Src, and RET.[1][2][6]

Q2: What are "off-target" effects and why are they a major concern?

A: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target. Because the human kinome contains over 500 members with structurally similar ATP-binding sites, inhibitors designed for one kinase often exhibit polypharmacology, or the ability to bind to multiple targets.[3][5] These unintended interactions are a primary concern for several reasons:

  • Confounded Data Interpretation: An observed biological effect or cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target.[3][4]

  • Toxicity: Inhibition of essential "housekeeping" kinases can lead to cellular toxicity and adverse effects in preclinical and clinical settings.

  • Drug Resistance: Off-target effects can activate compensatory signaling pathways that circumvent the inhibition of the primary target, leading to drug resistance.

Q3: Why is the pyrazolo[3,4-d]pyrimidine scaffold particularly susceptible to off-target binding?

A: The very feature that makes the pyrazolo[3,4-d]pyrimidine scaffold so effective—its ability to mimic adenine and bind the conserved hinge region—is also its primary liability.[1][3] Since this hinge interaction is a common feature across most kinases, the scaffold itself provides a baseline level of affinity for a broad range of enzymes. Selectivity is therefore not inherent to the core structure but must be engineered into the molecule through careful chemical modifications at other positions (e.g., the N1 and C3 positions) that can exploit the subtle differences in the surrounding regions of the ATP pocket.[1]

Section 2: Troubleshooting Guide - Investigating & Validating Off-Target Effects

This section is designed to help you diagnose and solve common issues encountered during your experiments.

Scenario: Your inhibitor shows an unexpected phenotype, toxicity, or inconsistent results.

This is a classic sign that off-target effects may be at play. The following Q&A workflow will guide you through a systematic process of identifying and validating the true molecular targets of your compound.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mitigation A Unexpected Phenotype/Toxicity B Q4: On-Target or Off-Target Effect? A->B Start Here C Q5: Broad Kinome Profiling (e.g., KINOMEscan) B->C Hypothesize Off-Target D Q6: Interpret Profiling Data (Selectivity Score, % Inhibition) C->D Generate Hit List E Q7: Validate Hits in Cells (CETSA, Western Blot) D->E Prioritize Hits F Orthogonal Validation (Structurally Unrelated Inhibitor) E->F Confirm Target Engagement G Structure-Activity Relationship (SAR) Studies F->G Validate Pathway H Lead Optimization G->H Improve Selectivity

Caption: Workflow for identifying, validating, and mitigating off-target effects.
Q4: How can I determine if my observed cellular effect is due to the intended target or an off-target?

A: The first step is to establish a clear link between target inhibition and the phenotype. A multi-pronged approach is necessary:

  • Correlate Potency: Does the concentration of the inhibitor required to produce the cellular phenotype (e.g., GI50 for growth inhibition) correlate with the biochemical potency (IC50) against the purified target kinase? A significant discrepancy suggests off-target involvement.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the inhibitor's phenotype is recapitulated by genetic knockdown, it provides strong evidence for on-target action. If the inhibitor still produces the effect in a knockout cell line, the cause is definitively an off-target.

  • Rescue Experiments: Can the phenotypic effect of the inhibitor be reversed by overexpressing a wild-type version of the target kinase? A successful rescue strengthens the on-target case.

  • Orthogonal Chemical Probe: Use a structurally unrelated inhibitor that is known to be highly selective for the same target. If this second compound produces the same phenotype, it builds confidence that the effect is on-target.

Q5: What is the best experimental approach to broadly identify potential off-targets?

A: The most comprehensive and unbiased first-line approach is a large-scale kinome profiling or chemical proteomics screen.[7][8]

  • Binding Assays (e.g., KINOMEscan™): This technology involves testing your compound, typically at a single high concentration (e.g., 1-10 µM), against a panel of hundreds of recombinant human kinases (often >400).[4] The readout is based on the displacement of a tagged, broad-spectrum ligand from each kinase. The result is a list of kinases that your compound binds to with a certain affinity, quantified as "% Inhibition" or "Kd".

  • Chemical Proteomics (e.g., Kinobeads): This method assesses target binding in a more physiological context by using cell lysates.[9][10] A mixture of immobilized, non-selective kinase inhibitors ("kinobeads") is used to pull down a large fraction of the cellular kinome.[7] By pre-incubating the lysate with your inhibitor, you can then use quantitative mass spectrometry (MS) to identify which kinases are competed off the beads in a dose-dependent manner.[10] This approach has the advantage of identifying targets in their native state and cellular environment.[7][9]

Q6: How do I interpret the results of a kinome scan?

A: Kinome profiling data provides a wealth of information that needs careful interpretation. Look for these key metrics:

  • Percent Inhibition (%Inh) or Percent of Control (%Ctrl): This is the primary readout from a single-dose screen. A high %Inh (e.g., >90%) at a 1 µM concentration indicates a potent interaction.

  • Selectivity Score (S-Score): This is a calculated value that quantifies the selectivity of a compound. For example, S(35)@1µM = 0.012 means that the compound inhibited only 1.2% of the 468 kinases tested by more than 35% at a 1 µM concentration.[4] A lower S-score indicates higher selectivity.

  • Potency (Kd or IC50): For the most potent hits identified in the primary screen, a follow-up dose-response curve should be run to determine the precise dissociation constant (Kd) or IC50 value.[8]

Data Interpretation Table: Hypothetical Inhibitor "SI306"

Kinase Target% Inhibition @ 1 µMKd (nM)ClassificationAction
Primary Target (Src) 99% 5 On-Target Confirm with cellular assays.
Off-Target Hit (ABL1)95%25Potent Off-TargetHigh priority for validation.
Off-Target Hit (DDR1)85%250Moderate Off-TargetMedium priority for validation.
Off-Target Hit (MAPK1)55%>1000Weak Off-TargetLow priority, likely not relevant.
Non-Hit (CDK2)<10%>10,000Non-binderIgnore.
Q7: My kinome scan identified several potential off-targets. How do I confirm they are engaged by my compound inside a cell?

A: An in vitro binding affinity from a kinome scan does not guarantee that the compound will engage that target in the complex environment of a living cell. You must perform cellular target engagement assays.

The gold-standard method is the Cellular Thermal Shift Assay (CETSA) .[11][12][13] This technique is based on the principle that when a protein binds to a ligand (your inhibitor), it becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[11][12] By heating intact cells treated with your inhibitor across a temperature gradient, you can measure how much of a specific target protein remains soluble. A shift in the melting curve to a higher temperature in the presence of your compound is direct proof of target engagement.[13][14]

A complementary method is to use Western blotting to probe downstream signaling. If your compound is supposed to inhibit Kinase X, which is known to phosphorylate Protein Y at a specific site, you can treat cells with your inhibitor and use a phospho-specific antibody to see if phosphorylation of Protein Y decreases. This confirms functional target engagement.

Section 3: Advanced Protocols & Methodologies

Protocol 1: Step-by-Step Guide to Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA to validate a potential off-target hit.

Objective: To determine if Inhibitor "SI306" engages the putative off-target kinase ABL1 in intact K562 cells.

Materials:

  • K562 cells

  • Inhibitor SI306 (stock solution in DMSO)

  • Vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline) with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibodies (anti-ABL1, anti-GAPDH)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate and imaging system

Methodology:

  • Cell Treatment: Plate K562 cells to achieve ~80% confluency. Treat one set of plates with 10 µM SI306 and another with an equivalent volume of DMSO (vehicle control) for 2 hours.

  • Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a concentration of ~10^7 cells/mL.

  • Heating Step: Aliquot 50 µL of the cell suspension from both the SI306-treated and vehicle-treated groups into separate PCR tubes for each temperature point. A typical temperature gradient would be: 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C. Include a 37°C control.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat at the designated temperatures for 3 minutes, followed by cooling at 4°C for 3 minutes. Rationale: This brief, intense heating denatures unstable proteins. Ligand-bound proteins are stabilized and remain folded.

  • Lysis: Transfer the tubes to ice. Add lysis buffer and perform 3-5 freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis. Rationale: Freeze-thawing is a gentle lysis method that avoids protein denaturation from sonication.

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins. Rationale: This is the key separation step. The supernatant contains only the soluble, non-denatured protein fraction.

  • Western Blotting: Carefully collect the supernatant. Quantify total protein concentration (e.g., using a BCA assay). Load equal amounts of total protein for each sample onto an SDS-PAGE gel, transfer to a membrane, and probe with anti-ABL1 antibody. Re-probe with an anti-GAPDH antibody as a loading control.

  • Analysis: Quantify the band intensities. Plot the percentage of soluble ABL1 protein relative to the 37°C sample against the temperature for both the vehicle and SI306-treated groups. A rightward shift in the melting curve for the SI306-treated sample confirms cellular target engagement.

G A Treat Cells (Inhibitor vs. Vehicle) B Harvest & Resuspend A->B C Aliquot & Heat (Thermal Gradient) B->C D Lysis (Freeze-Thaw) C->D E Centrifuge to Pellet Aggregated Protein D->E F Collect Soluble Fraction (Supernatant) E->F G Western Blot (Target & Loading Control) F->G H Analyze Data (Plot Melting Curve) G->H

Caption: Experimental workflow for a Western Blot-based CETSA.

Section 4: Mitigation Strategies & Rational Drug Design

Q8: How can I rationally modify my pyrazolo[3,4-d]pyrimidine compound to reduce off-target binding?

A: Reducing off-target effects is a central goal of medicinal chemistry and relies on Structure-Activity Relationship (SAR) studies.[15][16][17] The strategy is to make chemical modifications that decrease affinity for the off-target(s) while maintaining or improving affinity for the primary target.

  • Exploit Non-Conserved Residues: While the hinge-binding region is conserved, the surrounding areas of the ATP pocket, such as the "gatekeeper" residue and the solvent-front, can vary significantly between kinases.[3] Analyze the crystal structures of your on- and off-targets. Design modifications that introduce bulky groups that clash with a large gatekeeper in an off-target but are accommodated by a small gatekeeper in your primary target.

  • Target Covalent Inhibition: If your primary target has a non-conserved cysteine residue near the active site, you can add a reactive group (e.g., an acrylamide) to your inhibitor to form a permanent covalent bond. This can dramatically increase both potency and selectivity.[3]

  • Rigidification: Promiscuous inhibitors are often highly flexible. A strategy of rigidification, for instance by incorporating rings or replacing alkynes with more constrained structures, can restrict the conformations the inhibitor can adopt, making it fit better in the intended target's active site and poorly in others.[1]

Q9: What is the role of computational modeling in predicting and mitigating off-target effects?

A: Computational modeling and structural bioinformatics are indispensable tools for enhancing kinase inhibitor selectivity.[5][18]

  • In Silico Screening: Before synthesizing new analogs, you can computationally "dock" virtual compounds into the crystal structures of your primary target and key off-targets. Docking scores can help predict binding affinities and prioritize which compounds to synthesize.

  • Kinome-Wide Structural Analysis: Advanced computational methods can analyze the geometry of all known kinase drug pockets to identify unique structural features or sub-pockets that can be exploited to achieve selectivity.[5][18] This can guide the design of inhibitors that bind to these unique regions, avoiding the conserved ATP-binding motifs.

  • Predictive AI/ML Models: Newer deep learning frameworks can now predict kinase-inhibitor affinity and selectivity by integrating both sequence and 3D structural information, helping to guide drug discovery efforts more efficiently.[19]

By combining empirical screening data with rational, structure-based design, researchers can systematically refine the selectivity profile of pyrazolo[3,4-d]pyrimidine inhibitors, leading to more reliable tool compounds and safer therapeutic candidates.

References

  • BMB Reports. Chemical kinomics: a powerful strategy for target deconvolution. Available from: [Link].

  • Assay and Drug Development Technologies. Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Available from: [Link].

  • Journal of Medicinal Chemistry. Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. Available from: [Link].

  • Expert Opinion on Drug Discovery. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available from: [Link].

  • Journal of Medicinal Chemistry. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Available from: [Link].

  • mediaTUM. Identifying small molecule probes for kinases by chemical proteomics. Available from: [Link].

  • Nature Chemical Biology. Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Available from: [Link].

  • Bioorganic & Medicinal Chemistry Letters. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Available from: [Link].

  • Arabian Journal of Chemistry. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Available from: [Link].

  • National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link].

  • Hyvönen Group @ Biochemistry, Cambridge. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Available from: [Link].

  • RSC Medicinal Chemistry. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Available from: [Link].

  • National Institutes of Health. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link].

  • Journal of Chemical Theory and Computation. Strategy toward Kinase-Selective Drug Discovery. Available from: [Link].

  • National Institutes of Health. Kinome Profiling. Available from: [Link].

  • National Institutes of Health. Strategy toward Kinase-Selective Drug Discovery. Available from: [Link].

  • National Institutes of Health. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link].

  • Semantic Scholar. Kinome Profiling. Available from: [Link].

  • Annual Review of Biochemistry. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link].

  • National Institutes of Health. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Available from: [Link].

  • PeerJ. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Available from: [Link].

  • bioRxiv. Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. Available from: [Link].

  • Taylor & Francis Online. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Available from: [Link].

  • National Institutes of Health. Mapping the Protein Kinome: Current Strategy and Future Direction. Available from: [Link].

  • ACS Chemical Biology. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link].

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link].

  • ScienceDirect. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Available from: [Link].

  • ACS Medicinal Chemistry Letters. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Available from: [Link].

Sources

Technical Support Center: Optimizing the Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with pyrazolo[3,4-d]pyrimidine scaffolds. The pyrazolo[3,4-d]pyrimidine core is a critical pharmacophore, serving as an isostere of purine and appearing in numerous compounds with potent biological activities, including as kinase inhibitors for cancer therapy.[1][2][3][4][5]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will address common experimental challenges, explain the chemical principles behind optimization strategies, and offer robust troubleshooting advice to enhance yield, purity, and scalability.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and critical process parameters.

Q1: What is the most common and reliable synthetic pathway for the 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one scaffold?

Answer: The most established route involves a two-stage process that first constructs a substituted pyrazole ring, which is then cyclized to form the fused pyrimidinone system. This strategy offers high convergence and allows for purification of the key intermediate.

Stage 1: Synthesis of the 3-Aminopyrazole-4-carboxamide Intermediate The synthesis typically begins with readily available acyclic starting materials. A common pathway involves the condensation of a cyanoacetamide derivative with an orthoformate ester, followed by cyclization with hydrazine hydrate.[6][7] This reliably produces the key intermediate, 3-aminopyrazole-4-carboxamide, which is the direct precursor to the pyrimidinone ring.

Stage 2: Pyrimidinone Ring Formation The pyrimidinone ring is formed by reacting the 3-aminopyrazole-4-carboxamide intermediate with a suitable one-carbon (C1) synthon that can introduce a carbonyl group. While the synthesis of the isomeric Allopurinol (a pyrimidin-4-ol) uses formamide for this cyclization[8][9], achieving the 3(2H)-one structure requires a different approach, typically involving reagents like urea or phosgene derivatives under controlled conditions.

Below is a generalized workflow for this synthetic approach.

Synthesis_Workflow cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: Pyrimidinone Cyclization A Cyanoacetamide + Triethyl Orthoformate B Condensation Product A->B + Morpholine (Reflux) C 3-Aminopyrazole-4-carboxamide (Key Intermediate) B->C + Hydrazine Hydrate (Cyclization) D Target Product: 4-Amino-1H-pyrazolo[3,4-d] pyrimidin-3(2H)-one C->D + Urea or equivalent C1 synthon (High Temp Cyclization) Troubleshooting_Yield Start Low Yield Observed Check_SM Analyze crude reaction mixture (TLC/LC-MS). Is significant starting material present? Start->Check_SM Side_Products Are major side products or smears visible? Check_SM->Side_Products No Incomplete_Rxn Problem: Incomplete Conversion Solutions: 1. Increase reaction time. 2. Increase temperature incrementally. 3. Verify reagent purity/activity. Check_SM->Incomplete_Rxn Yes Degradation Problem: Product Degradation Solutions: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Modify workup (e.g., avoid strong acid/base). Side_Products->Degradation Yes Purification_Loss Problem: Loss during Workup/Purification Solutions: 1. Optimize crystallization solvent. 2. Use chromatography. 3. Check pH during extraction. Side_Products->Purification_Loss No

Sources

Technical Support Center: Troubleshooting Pyrazolopyrimidine Crystallization and Purification

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazolopyrimidine purification. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of N-heterocyclic compounds. Pyrazolopyrimidines are core structures in numerous pharmaceuticals, making their effective purification and crystallization critical for successful research and development.[1][2][3][4]

This document moves beyond simple protocols to explain the causality behind common challenges. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific issues you may encounter in the lab.

Part 1: Crystallization Troubleshooting FAQs

Crystallization is often the most effective method for purifying solid pyrazolopyrimidine derivatives, but it can be fraught with challenges.[5][6] This section addresses the most common hurdles.

Question 1: I've followed the protocol, but no crystals are forming after cooling my solution. What should I do?

Answer:

This is a classic problem indicating that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality & Explanation: Crystallization begins with nucleation, where solute molecules aggregate to form stable nuclei. This process requires the solution to be supersaturated—meaning it contains more dissolved solute than it can normally hold at that temperature. If the solution is too dilute or if nucleation is kinetically hindered, crystal growth will not start.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod.[7][8] The microscopic imperfections on the glass provide nucleation sites.

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution.[7][8] This provides a template for further crystal growth.

    • Evaporation: Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce this rod into the solution to act as a seeding surface.[8][9]

  • Increase Supersaturation:

    • Evaporate Solvent: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration.[9][10] Allow it to cool slowly again.

    • Add an Anti-solvent: If using a mixed-solvent system, you can slowly add a miscible "anti-solvent" (one in which your compound is insoluble) to decrease the overall solubility of the pyrazolopyrimidine.[10][11]

  • Re-evaluate Your Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.[8][12] A good crystallization solvent should dissolve the compound when hot but have poor solubility when cold.[6][12][13] You may need to perform a new solvent screen.

Question 2: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[14] This is a significant problem because the oil is essentially an impure liquid form of your compound, which will trap impurities and rarely solidify into a pure crystalline material.[9][15]

Causality & Explanation: This phenomenon typically happens for two main reasons:

  • High Supersaturation/Rapid Cooling: The solution becomes supersaturated at a temperature that is above the melting point of your solid. When the compound comes out of solution, it does so as a liquid.[9]

  • Presence of Impurities: Significant impurities can depress the melting point of your compound, making it more likely to oil out.[9][15][16] The oil droplets themselves can also be excellent solvents for these impurities.[14]

Troubleshooting Workflow:

G start Compound 'Oils Out' check_mp Is the boiling point of the solvent much higher than the compound's melting point? start->check_mp change_solvent Choose a lower-boiling point solvent. check_mp->change_solvent Yes reheat Re-heat the solution to re-dissolve the oil. check_mp->reheat No change_solvent->reheat add_solvent Add more of the primary ('good') solvent to reduce supersaturation. reheat->add_solvent slow_cool Cool the solution VERY slowly. Insulate the flask. add_solvent->slow_cool charcoal Consider adding activated charcoal to the hot solution to remove impurities (if appropriate). slow_cool->charcoal Impurity suspected success Crystals Form slow_cool->success Success failure Still Oiling Out? Re-evaluate solvent system or pre-purify by chromatography. slow_cool->failure Failure charcoal->success

Caption: Troubleshooting Decision Tree for Oiling Out.

Detailed Remediation Steps:

  • Reduce Supersaturation Rate: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to ensure the solution is less concentrated.[9]

  • Slow Down Cooling: This is critical. Rapid cooling is a primary cause of oiling out.[8] Insulate the flask by placing it in a warm water bath that cools to room temperature overnight, or by covering it with an inverted beaker.

  • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system where you can more finely tune the solubility.[16]

  • Remove Impurities: If you suspect impurities are the cause, try adding activated charcoal to the hot solution before filtration. Charcoal can adsorb colored and polymeric impurities that often inhibit crystallization.[9][16]

Question 3: My crystallization yield is very low. How can I improve it?

Answer:

A low yield suggests that a significant amount of your pyrazolopyrimidine remains dissolved in the mother liquor after filtration.

Causality & Explanation: Yield is a function of the solubility difference of your compound at high and low temperatures. If the compound remains significantly soluble even in the cold solvent, or if too much solvent was used initially, recovery will be poor.[9]

Troubleshooting Steps:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor). Evaporate the solvent. If a large amount of solid residue remains, your compound is too soluble.[9]

  • Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess is the most common cause of low yield.[9]

  • Maximize Cooling: Ensure you have cooled the solution sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Solvent Re-evaluation: Your chosen solvent may not have a steep enough solubility curve. The ideal solvent shows a dramatic drop in solubility upon cooling.[12][13] Consider testing alternative solvents.

  • Second Crop: It is sometimes possible to recover more material by partially evaporating the solvent from the mother liquor and cooling again to obtain a "second crop" of crystals. Be aware that this second crop will likely be less pure than the first.

Question 4: I've isolated my crystals, but analytical data (NMR, LC-MS) shows I have multiple polymorphs. How can I control this?

Answer:

Polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical challenge in pharmaceutical development, as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[7][17][18]

Causality & Explanation: Polymorph formation is governed by both thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).[19] Factors like cooling rate, solvent choice, temperature, and even stirring speed can influence which polymorph is obtained.[18][20]

Strategies for Controlling Polymorphism:

  • Solvent Choice: The solvent can direct the formation of a specific polymorph through molecular interactions. Screening different solvents (e.g., protic vs. aprotic, polar vs. non-polar) is the primary method for finding conditions that favor a single form.

  • Controlled Cooling Rate: A slow cooling rate generally favors the formation of the most thermodynamically stable polymorph. Conversely, rapid cooling ("crashing out") can trap a less stable, kinetically favored polymorph.[18]

  • Seeding: Seeding the solution with a crystal of the desired polymorph can direct crystallization towards that form. This is a powerful technique used in industrial settings.

  • Temperature Control: Crystallizing at different temperatures can favor different polymorphs. Some systems have a transition temperature where the relative stability of two forms inverts.[19]

  • Analytical Monitoring: Techniques like X-Ray Diffraction (XRD) are essential for identifying and quantifying different polymorphs.[7] Hot-stage microscopy can also be used to observe transitions between forms.[18]

Part 2: Purification Troubleshooting & Protocols

When crystallization is insufficient or impractical, chromatographic methods are required. Pyrazolopyrimidines, being basic N-heterocycles, can present unique challenges on standard silica gel.

Question 5: My pyrazolopyrimidine streaks badly on silica gel TLC plates and gives poor separation during column chromatography. Why?

Answer:

This is a very common issue for basic, nitrogen-containing heterocycles.

Causality & Explanation: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like pyrazolopyrimidines can interact strongly and irreversibly with these acidic sites. This leads to significant peak tailing (streaking on TLC) and poor recovery from a column.

Troubleshooting Workflow:

G start Compound Streaks on Silica add_base Add a Basic Modifier to Eluent (e.g., 0.5-2% Triethylamine or Ammonia in MeOH) start->add_base check_tlc Run TLC with Modified Eluent add_base->check_tlc resolved Streaking Resolved? check_tlc->resolved run_column Run Column with Modified Eluent resolved->run_column Yes alt_phase Consider Alternative Stationary Phase (e.g., Alumina, Amine-functionalized Silica, or Reversed-Phase) resolved->alt_phase No success Successful Purification run_column->success alt_phase->success

Caption: Workflow for Purifying Basic Heterocycles.

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system.

    • Triethylamine (Et₃N): Typically 0.5-2% by volume.

    • Ammonia: Use a solution of 7N ammonia in methanol, adding 1-3% to your mobile phase. The added base neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.[21]

  • Use an Alternative Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[21]

    • Amine-Functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and provides an inert surface for basic analytes.[22]

    • Reversed-Phase Chromatography (C18): If your compound has sufficient organic character, reversed-phase flash chromatography or HPLC using water/acetonitrile or water/methanol gradients (often with 0.1% formic acid or TFA as a modifier) can be highly effective.

Part 3: Detailed Protocols & Reference Data

Protocol 1: Systematic Recrystallization Solvent Screening

This protocol allows for the efficient determination of a suitable single or mixed solvent system on a small scale.

Materials:

  • Crude pyrazolopyrimidine solid (approx. 100 mg)

  • Test tubes or small vials

  • A selection of solvents (see table below)

  • Hot plate or sand bath

  • Pasteur pipettes

Procedure:

  • Place ~10-15 mg of your crude solid into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each drop. Note the solubility. If the compound dissolves readily at room temperature, that solvent is unsuitable as a single solvent.[12]

  • For solvents where the compound was poorly soluble at room temperature, heat the test tube gently. Continue adding the hot solvent dropwise until the solid just dissolves.[21]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the results:

    • Ideal Solvent: Forms a large quantity of fine, crystalline solid upon cooling.

    • Unsuitable Solvent: No solid forms (too soluble), or the solid "crashes out" as an amorphous powder immediately (not soluble enough when hot).

    • Potential for Mixed Solvent: If you find a "soluble solvent" (dissolves at room temp) and an "insoluble solvent" (doesn't dissolve even when hot), they can be tested as a pair.[13] Dissolve the compound in a minimum of the hot soluble solvent, then add the insoluble solvent dropwise until the solution becomes cloudy. Re-heat to clarify and cool slowly.

Table 1: Common Solvents for Crystallization of Heterocyclic Compounds
SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for polar compounds; high boiling point can be problematic.
Ethanol (EtOH)5.278Excellent, versatile solvent, often works well for heterocycles.
Methanol (MeOH)6.665Similar to ethanol but more polar and lower boiling.
Isopropanol (IPA)4.382Less polar than ethanol, good alternative.
Acetonitrile (MeCN)6.282Aprotic polar solvent, can give different results than alcohols.
Ethyl Acetate (EtOAc)4.377Medium polarity, good for compounds that are too soluble in alcohols.
Acetone5.456Strong solvent, low boiling point. Often used in pairs with hexanes.[23]
Toluene2.4111Good for less polar compounds; high boiling point allows for slow cooling.
Heptane/Hexanes0.098 / 69Non-polar, often used as the "anti-solvent" in mixed systems.
Dioxane4.8101Can be effective for recrystallizing pyrazolopyrimidines.[1][24]

References

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (n.d.). IEEE Xplore.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018, January 4). Crystal Growth & Design. Retrieved January 14, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved January 14, 2026, from [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. Retrieved January 14, 2026, from [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. (2025, May 1). PharmaCores. Retrieved January 14, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]

  • Successful Flash Chromatography. (n.d.). Biotage. Retrieved January 14, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved January 14, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (2012, September 19). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Green Bay. Retrieved January 14, 2026, from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Finding the best solvent for recrystallisation. (2021, September). RSC Education. Retrieved January 14, 2026, from [Link]

  • Choice of Solvent for Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • What should I do if crystallisation does not occur?. (2017, April 5). Quora. Retrieved January 14, 2026, from [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). PubMed Central, NIH. Retrieved January 14, 2026, from [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. (2022, January 14). ResearchGate. Retrieved January 14, 2026, from [Link]

  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Pyrazolopyrimidine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Overcoming Drug Resistance with Novel Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine analogs. This guide provides in-depth, experience-driven answers to common challenges encountered during the experimental evaluation of these compounds for overcoming drug resistance. The content is structured to move from foundational knowledge to specific, hands-on troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and practical questions about pyrazolo[3,4-d]pyrimidine analogs and their role in combating drug resistance.

Q1: What are pyrazolo[3,4-d]pyrimidines, and why are they a focus for overcoming drug resistance?

A1: Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds known as "privileged scaffolds" in medicinal chemistry. Their core structure is a bioisostere of adenine, a key component of ATP (adenosine triphosphate).[1][2] This structural mimicry allows them to effectively bind to the ATP-binding site of many protein kinases, which are crucial regulators of cellular signaling.[3][4]

Their potential in overcoming drug resistance stems from their ability to inhibit kinases that are often hyperactivated in resistant cancers.[1][5] Many cancers develop resistance by creating bypass signaling pathways or through mutations in the target kinase.[6][7] Pyrazolo[3,4-d]pyrimidines can be designed to inhibit these specific "escape route" kinases, such as Src family kinases (SFKs), or even to have dual-inhibitory functions, shutting down multiple pro-survival signals at once.[8][9][10]

Q2: What are the primary mechanisms of drug resistance that these analogs can address?

A2: Cancer cells are notoriously adaptive and can develop resistance through numerous mechanisms.[11][12] Pyrazolo[3,4-d]pyrimidine analogs are being investigated to counter several of these, including:

  • Target Alterations: Cancer cells can acquire mutations in the drug's primary target, preventing the drug from binding effectively.[7] Novel pyrazolo[3,4-d]pyrimidines can be designed to bind to these mutated forms, as seen with next-generation EGFR inhibitors.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), actively pumps chemotherapy drugs out of the cancer cell, reducing their intracellular concentration and effectiveness.[7][13] Some pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors (TKIs) have been shown to directly interact with and inhibit P-gp, restoring sensitivity to co-administered chemotherapeutics.[8]

  • Activation of Bypass Pathways: When a primary signaling pathway is blocked by a drug, cancer cells can activate alternative pro-survival pathways to compensate.[6][7] Since pyrazolo[3,4-d]pyrimidines can be designed to inhibit a range of kinases, they can target these bypass pathways, such as those involving Src, FAK, or PKD.[9][14][15]

  • Enhanced DNA Repair: Some chemotherapies work by causing DNA damage. Resistant cells can upregulate their DNA repair mechanisms to survive.[12][13] While less direct, inhibiting key signaling nodes involved in cell cycle control and damage response with these analogs can prevent cells from effectively repairing this damage.

cluster_0 Mechanisms of Drug Resistance cluster_1 Pyrazolo[3,4-d]pyrimidine Counter-Mechanisms cluster_2 Outcome A Target Gene Mutation (e.g., EGFR T790M) X Binds to Mutated Kinase A->X Overcomes binding issue B Increased Drug Efflux (e.g., P-gp Overexpression) Y Direct P-gp Inhibition B->Y Restores drug concentration C Bypass Pathway Activation (e.g., Src Hyperactivation) Z Inhibition of Bypass Kinase (e.g., Src) C->Z Blocks escape route D Enhanced DNA Repair W Cell Cycle Arrest/ Apoptosis Induction D->W Prevents damage recovery Outcome Re-sensitization to Therapy & Overcoming Resistance X->Outcome Y->Outcome Z->Outcome W->Outcome

Caption: Countering Drug Resistance Mechanisms.

Section 2: Troubleshooting Guide - Synthesis & Compound Handling

This section provides solutions to common problems encountered during the chemical synthesis and subsequent handling of pyrazolo[3,4-d]pyrimidine analogs.

Q3: My multi-step synthesis of a novel pyrazolo[3,4-d]pyrimidine analog has a very low overall yield. Which steps are the most critical to optimize?

A3: Low yield is a common challenge. Focus your optimization efforts on these critical steps:

  • Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This is often the most crucial step. The reaction of an aminopyrazole precursor with reagents like formamide or orthoesters can be sensitive.[16]

    • Causality: Incomplete cyclization or side-product formation (e.g., rearrangements) are common.

    • Troubleshooting:

      • Temperature Control: Ensure you are reaching and maintaining the required reflux temperature. Use a high-boiling point solvent if necessary.

      • Purity of Starting Material: Impurities in your aminopyrazole precursor can significantly inhibit the reaction. Re-purify it via recrystallization or column chromatography.

      • Reaction Time: These reactions can be slow. Consider extending the reflux time (e.g., from 10 to 24 hours) and monitor by TLC or LC-MS.

  • Chlorination (e.g., with POCl₃): The conversion of a pyrazolopyrimidinone to a chloro-intermediate is a key step for subsequent diversification (e.g., amine substitution).[17][18]

    • Causality: This reaction is highly sensitive to water. Any moisture will quench the POCl₃ and lead to poor conversion.

    • Troubleshooting:

      • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Argon).

      • Work-up Procedure: Quench the reaction carefully by pouring it onto ice water. Incomplete quenching can leave reactive species that complicate purification.

  • Purification:

    • Causality: Pyrazolo[3,4-d]pyrimidines can be poorly soluble or streak on silica gel columns, leading to product loss.

    • Troubleshooting:

      • Solvent System: For column chromatography, try adding a small amount of a modifying solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase to improve peak shape.

      • Alternative Methods: Consider recrystallization from a suitable solvent system (e.g., Ethanol/DMSO) as an alternative or final purification step.[16]

Q4: My lead pyrazolo[3,4-d]pyrimidine analog is highly potent in enzymatic assays but shows poor activity in cell-based assays. I suspect poor aqueous solubility is the problem. How can I address this?

A4: This is a classic and critical hurdle in drug development. The high hydrophobicity needed for strong kinase binding often leads to poor solubility.[19] Here are several strategies, from simple fixes to more involved chemical modifications:

  • Formulation Strategies (For In Vitro/In Vivo Testing):

    • Co-solvents: Prepare high-concentration stock solutions in 100% DMSO. For cell culture media, ensure the final DMSO concentration is non-toxic (typically <0.5%).

    • Polymer-Drug Dispersions: This advanced technique involves formulating the compound with biocompatible polymers (e.g., Pluronics, PVPVA) to enhance apparent water solubility.[20] This can dramatically improve performance in biological assays without chemically altering your compound.

  • Prodrug Approach (Chemical Modification):

    • Concept: A prodrug is a chemically modified, inactive version of your drug that is converted to the active form in the body. This is a well-established strategy to improve solubility and pharmacokinetic properties.[19][21]

    • Proven Strategy: A successful approach for pyrazolo[3,4-d]pyrimidines is to attach a water-solubilizing group (like N-methylpiperazine) via an enzymatically cleavable linker (like an O-alkyl carbamate) to the core structure.[19][21] This linker is designed to be stable in solution but is cleaved by esterases in plasma to release the active drug.[19]

  • Structural Modification (Next-Generation Analogs):

    • Rationale: In your next design cycle, systematically introduce more polar functional groups or reduce the overall lipophilicity of the molecule, while trying to maintain the key interactions with the kinase target. This is a core part of the medicinal chemistry optimization process.

StrategyProsConsWhen to Use
Formulation Fast, No chemical modification neededMay not be suitable for all applications, potential for precipitationFor initial in vitro and in vivo testing of a promising but poorly soluble lead.[10]
Prodrug Significantly improves solubility & PK, established methodRequires additional synthesis and validationWhen you have a highly potent lead that is limited only by its physicochemical properties.[21]
Structural Mod. Can solve the problem fundamentallyCan alter potency/selectivity, time-consumingDuring the lead optimization phase to design next-generation compounds with better properties.

Section 3: Troubleshooting Guide - In Vitro Biological Evaluation

This section focuses on resolving common issues that arise during the biological testing of your compounds in cellular models.

Q5: How do I design an experiment to definitively show that my compound overcomes multidrug resistance (MDR) mediated by P-glycoprotein (P-gp)?

A5: A well-designed experiment requires comparing the effect of your compound on a drug-sensitive parental cell line versus its P-gp-overexpressing resistant counterpart.

Experimental Rationale: If your pyrazolo[3,4-d]pyrimidine analog (let's call it "Analog-X") can inhibit P-gp, it should show two effects: (1) It may be more potent on its own in MDR cells compared to other TKIs (an effect known as collateral sensitivity).[8] (2) More importantly, it should re-sensitize the MDR cells to a known P-gp substrate drug (like doxorubicin or paclitaxel).[8][22]

Protocol: P-gp Mediated MDR Reversal Assay
  • Cell Lines:

    • Sensitive Line: Use a standard cancer cell line (e.g., human non-small cell lung carcinoma NCI-H460 or colorectal adenocarcinoma DLD1).

    • Resistant Line: Use the corresponding P-gp overexpressing MDR variant (e.g., NCI-H460/R or DLD1-TxR).

  • Reagents:

    • Analog-X (your test compound).

    • Doxorubicin (a known P-gp substrate).

    • Verapamil or other known P-gp inhibitor (positive control).

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure (Chemosensitization):

    • Plate Cells: Seed both sensitive and resistant cells into 96-well plates at their optimal density and allow them to adhere overnight.

    • Create Dose-Response Curves:

      • Curve 1 (Doxorubicin alone): Treat both cell lines with a serial dilution of Doxorubicin.

      • Curve 2 (Doxorubicin + Analog-X): Treat both cell lines with the same serial dilution of Doxorubicin, but this time co-administer a fixed, non-toxic concentration of Analog-X. (Determine this non-toxic concentration in a preliminary experiment).

      • Curve 3 (Doxorubicin + Verapamil): Repeat the experiment with a known P-gp inhibitor as a positive control for sensitization.

    • Incubation: Incubate plates for 72 hours under standard cell culture conditions.

    • Measure Viability: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the IC₅₀ (concentration that inhibits 50% of cell growth) for Doxorubicin under each condition for both cell lines.

    • Expected Result: In the resistant cell line, the IC₅₀ of Doxorubicin should be significantly lower in the presence of Analog-X compared to Doxorubicin alone, indicating a reversal of resistance. The effect should be minimal in the sensitive parental cell line.

cluster_workflow Troubleshooting Low Potency in Cell-Based Assays Start Start: Low Potency in Cell-Based Assay Check_Solubility Q: Is the compound soluble and stable in media? Start->Check_Solubility Check_Permeability Q: Can the compound enter the cell? Check_Solubility->Check_Permeability Yes Action_Solubility Action: Use formulation (e.g., polymers) or prodrug strategy. Check_Solubility->Action_Solubility No Check_Target Q: Is the target expressed and active in the cell line? Check_Permeability->Check_Target Yes Action_Permeability Action: Redesign for better physicochemical properties (LogP, PSA). Check_Permeability->Action_Permeability No Check_Efflux Q: Is the compound being actively pumped out? Check_Target->Check_Efflux Yes Action_Target Action: Choose a different cell line with high target expression. Confirm with WB/FACS. Check_Target->Action_Target No Action_Efflux Action: Test in MDR-negative cell lines or co-administer with a P-gp inhibitor. Check_Efflux->Action_Efflux Yes End Potency Issue Resolved Check_Efflux->End No (Investigate other MoA) Sol_Yes Yes Sol_No No Perm_Yes Yes Perm_No No Target_Yes Yes Target_No No Efflux_Yes Yes Efflux_No No Action_Solubility->End Action_Permeability->End Action_Target->End Action_Efflux->End

Caption: Workflow for Troubleshooting Low Cellular Potency.
Q6: How can I prove that my analog is hitting its intended kinase target, for example Src, within the cancer cells?

A6: This is a critical step to confirm your compound's mechanism of action (MoA) and rule out off-target effects. The gold-standard method is to use Western blotting to detect the phosphorylation status of the target kinase and its key downstream substrate.

Experimental Rationale: An active kinase inhibitor should decrease the phosphorylated (active) form of its target without significantly changing the total amount of the target protein. For Src, a common downstream substrate to probe is Focal Adhesion Kinase (FAK).[9][14]

Protocol: Western Blot for Target Engagement (Src Inhibition)
  • Cell Line Selection: Choose a cell line known to have high Src expression and activation (e.g., glioblastoma cell lines like U87).[9][14]

  • Treatment:

    • Plate cells and allow them to adhere.

    • Treat the cells with your pyrazolo[3,4-d]pyrimidine analog at various concentrations (e.g., 0.5x, 1x, 5x the IC₅₀ from your viability assay) for a defined period (e.g., 6 to 24 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available (e.g., dasatinib for Src).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of your proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Primary Antibodies: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. You will need to probe separate blots or strip and re-probe the same blot for:

      • Phospho-Src (p-Src)

      • Total Src (t-Src)

      • Phospho-FAK (p-FAK)

      • Total FAK (t-FAK)

      • A loading control (e.g., GAPDH or β-Actin) to confirm equal protein loading.

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Expected Result: With increasing concentrations of your compound, you should see a clear decrease in the signal for p-Src and p-FAK, while the signals for t-Src, t-FAK, and the loading control should remain relatively constant. This provides strong evidence of on-target activity.

References
  • Walsh Medical Media. (n.d.). Cancer Drug Resistance Mechanisms and their Effects.
  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH.
  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (2025). ScienceDirect.
  • An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. (2024). ScienceDirect.
  • Drug Resistance in Cancer: Mechanisms and Models. (n.d.). ATCC.
  • Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Clarivate.
  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). MDPI.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). PMC - PubMed Central.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). Semantic Scholar.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents. (2023). ResearchGate.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Retrieved from

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed.
  • Pyrazolo[3,4-d]pyrimidine analogues: synthesis, characterization and their in vitro antiamoebic activity. (n.d.). Scilit.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH.
  • Design and Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Anticancer Agents: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). NIH.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PMC - NIH.
  • Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. (2023). Taylor & Francis Online.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Strategies. (n.d.). Benchchem.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PMC - NIH.
  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). MDPI.
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (n.d.). Taylor & Francis Online.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central.
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Sources

Technical Support Center: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you increase the yield and purity of your target compound. Our guidance is based on established principles of heterocyclic chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for producing the pyrazolo[3,4-d]pyrimidine core?

A1: The most prevalent and robust strategy involves a two-step process: first, the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. A common approach is the cyclocondensation of a 5-aminopyrazole derivative with a suitable one or two-carbon synthon. For instance, the well-known synthesis of Allopurinol, a structural analog, involves heating 3-amino-4-pyrazolecarboxamide with formamide[1]. This general principle of building the pyrimidine ring onto a pre-formed pyrazole is a cornerstone of synthesizing this class of compounds[2][3].

Q2: Why is controlling isomerism and tautomerism important in this synthesis?

A2: The pyrazolo[3,4-d]pyrimidine scaffold is prone to existing in different isomeric and tautomeric forms. The final product, 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, is one of several possible isomers. Reaction conditions, particularly pH and temperature, can influence the thermodynamic stability and lead to the formation of more stable isomers, a phenomenon well-documented in related triazolopyrimidine systems[4]. Precise control over the reaction pathway is essential to selectively synthesize the desired isomer and avoid challenging purification steps.

Q3: What are the critical parameters I should monitor to maximize my yield?

A3: To maximize yield, you must focus on three key areas:

  • Purity of Starting Materials: Ensure your initial pyrazole intermediate is of high purity. Impurities can lead to significant side reactions.

  • Reaction Conditions: Temperature, reaction time, solvent, and choice of catalyst (acidic vs. basic) are paramount. For pyrazolopyrimidine synthesis, microwave-assisted heating has been shown to improve yields and dramatically reduce reaction times in many cases[5][6][7].

  • Work-up and Purification: The product's solubility can be low, leading to losses during extraction or recrystallization. A carefully designed purification strategy is crucial to isolate the product efficiently[8].

Q4: How can I reliably characterize my final product to confirm its structure?

A4: A combination of spectroscopic techniques is required.

  • ¹H and ¹³C NMR: Will confirm the core structure and the position of substituents.

  • 2D NMR (HSQC, HMBC): Essential for unambiguously assigning the regiochemistry and confirming you have the correct isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

  • Single Crystal X-ray Diffraction: The gold standard for absolute structure determination, if a suitable crystal can be obtained.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the synthesis.

Issue 1: Low Yield of the Pyrazole Intermediate (Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate)

Q: I am attempting to synthesize the aminopyrazole precursor, but the yield is consistently below 40%. What are the likely causes and how can I fix this?

A: Low yield in this initial step typically points to incomplete reaction or competing side reactions. Let's break down the possibilities.

  • Causality: The formation of the pyrazole ring is a condensation reaction between a hydrazine and a β-ketoester or equivalent. The nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons are key. Side reactions can occur if the hydrazine reacts at the wrong site or if the starting material degrades.

  • Troubleshooting Steps:

    • Check Hydrazine Quality: Use fresh, high-quality hydrazine hydrate. Over time, it can degrade.

    • Solvent Choice: The reaction is typically run in an alcohol like ethanol. Ensure the solvent is anhydrous if required by the specific protocol you are following.

    • Temperature Control: This condensation can be exothermic. Maintain the recommended reaction temperature. Running the reaction too hot can lead to decomposition and the formation of tars. Consider adding the hydrazine dropwise to control the initial exotherm.

    • pH Adjustment: Some pyrazole syntheses benefit from a slightly acidic medium to activate the carbonyl groups. A catalytic amount of acetic acid can sometimes improve the reaction rate and yield[4].

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Premature work-up is a common source of low yields.

Issue 2: Poor Yield in the Final Cyclization Step

Q: I have a pure pyrazole intermediate, but the final cyclization to form 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is inefficient. What factors should I investigate?

A: This is the most critical and often lowest-yielding step. The challenge lies in efficiently forming the pyrimidine ring. The classic approach for analogous structures involves heating with reagents like formamide or formamidine salts[1][9].

  • Causality: This step is a cyclocondensation reaction. The amino group of the pyrazole must attack a one-carbon synthon, followed by intramolecular cyclization and dehydration/elimination to form the aromatic pyrimidine ring. Incomplete reaction, thermal decomposition, and side-product formation are the primary culprits for low yield.

  • Troubleshooting Workflow:

    G start Low Yield in Cyclization Step reagent Re-evaluate C1 Synthon start->reagent Is reaction sluggish? temp Optimize Reaction Temperature start->temp Decomposition observed? mw Consider Microwave Synthesis start->mw Is reaction time > 24h? reagent->temp If using formamide, try formamidine acetate [21] solvent Screen Solvents temp->solvent Lower temp & extend time. Try high-boiling point solvent (e.g., DMF, Dioxane) result Improved Yield solvent->result mw->result Reduces thermal degradation, improves kinetics [4, 11]

    Caption: Troubleshooting workflow for the cyclization step.

  • Detailed Optimization Strategies:

ParameterStandard ConditionOptimized Approach & Rationale
C1 Synthon FormamideFormamidine Acetate: This reagent is more reactive than formamide and can allow for lower reaction temperatures (e.g., 100-125°C), which minimizes thermal decomposition and by-product formation. This has been successfully used for the synthesis of 4-aminopyrazolo(3,4-d)pyrimidine[9].
Temperature 180-190°C (reflux)Lower Temperature: If using formamidine, temperatures around 100°C in a solvent like 2-methoxyethanol can be effective[9]. Microwave Irradiation: Offers rapid, uniform heating, often leading to cleaner reactions and higher yields in minutes versus hours[6][7].
Solvent Neat (Formamide)High-Boiling Solvents: If using a solid C1 synthon, solvents like N,N-Dimethylformamide (DMF), dioxane, or 2-methoxyethanol can improve solubility and provide better temperature control.
Catalyst NoneBase Catalysis: For some pyrazolopyrimidine syntheses, a base like piperidine or sodium ethoxide can facilitate the cyclization[4][10]. This should be explored cautiously as it can also promote isomerism.
Issue 3: Product is Impure or a Mixture of Isomers

Q: My final product shows multiple spots on TLC and complex NMR spectra, suggesting impurities or isomers. How can I improve the purity?

A: This is a common and significant challenge. The key is to both minimize the formation of by-products during the reaction and effectively remove them during purification.

  • Causality: Impurities can arise from unreacted starting materials, side reactions (like dimerization), or the formation of structural isomers. The thermodynamic nature of the ring-closing reaction can lead to a mixture of products if not carefully controlled[4].

  • Solutions:

    • Reaction Selectivity:

      • Revisit the temperature optimization. A lower temperature for a longer duration is often more selective than a high temperature for a short time.

      • Ensure an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is a suspected side reaction.

    • Purification Strategy:

      • Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be found. Try polar aprotic solvents like DMF or DMSO, or aqueous mixtures.

      • Acid/Base Wash: The product has both acidic (pyrazole N-H) and basic (amino) sites. An acid-base extraction during work-up can remove non-amphoteric impurities.

      • Column Chromatography: Due to the polar nature and potentially low solubility of the product, this can be difficult. If necessary, use a polar stationary phase (like silica) with a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of ammonia to reduce tailing).

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

This protocol is a recommended starting point, incorporating best practices for yield optimization.

Step A: Synthesis of Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2-cyano-2-(2-ethoxyethylidene)acetate (1 equiv.) and ethanol (5 mL per gram of starting material).

  • Stir the solution at room temperature.

  • Slowly add hydrazine hydrate (1.1 equiv.) dropwise over 15 minutes. The reaction may be mildly exothermic.

  • After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction mixture to 0-5°C in an ice bath.

  • The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The typical yield for this step should be in the range of 75-85%.

Step B: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

  • In a microwave-safe reaction vessel, combine the pyrazole intermediate from Step A (1 equiv.) and formamidine acetate (2.0 equiv.).

  • Add 2-methoxyethanol as the solvent (10 mL per gram of pyrazole).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 120°C for 45-60 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • A precipitate should form. Collect the crude product by vacuum filtration.

  • Wash the solid sequentially with water and then cold ethanol to remove excess formamidine salts and solvent.

  • For further purification, recrystallize the crude solid from a mixture of DMF and water. Dissolve the solid in a minimal amount of hot DMF and slowly add water until the solution becomes turbid. Allow to cool slowly to form crystals.

  • Filter the purified product, wash with water, and dry under high vacuum at 60°C. The expected yield is 60-75%.

Protocol 2: Reaction Pathway Diagram

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Annulation SM Ethyl 2-cyano-2- (2-ethoxyethylidene)acetate Int Ethyl 5-amino-3-oxo-2,3-dihydro- 1H-pyrazole-4-carboxylate SM->Int Hydrazine Hydrate, Ethanol, Reflux Product 4-Amino-1H-pyrazolo[3,4-d] pyrimidin-3(2H)-one Int->Product Formamidine Acetate, 2-Methoxyethanol, MW @ 120°C

Caption: Proposed synthetic pathway for the target molecule.

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  • 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol.

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Technical Support Center: Addressing Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the common challenge of poor bioavailability with this important class of molecules. Pyrazolo[3,4-d]pyrimidines are a promising class of compounds, often investigated as kinase inhibitors for various therapeutic areas, including oncology.[1][2] However, their development is frequently hampered by suboptimal pharmacokinetic properties, primarily low aqueous solubility and extensive first-pass metabolism.[1][3][4]

This resource will equip you with the foundational knowledge and practical methodologies to diagnose and overcome these bioavailability hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with pyrazolo[3,4-d]pyrimidines.

Q1: Why do pyrazolo[3,4-d]pyrimidine compounds often exhibit poor aqueous solubility?

A1: The pyrazolo[3,4-d]pyrimidine scaffold itself, while crucial for its biological activity as a kinase inhibitor, can contribute to low water solubility.[5] These molecules are often designed to fit into the ATP-binding pocket of kinases, which typically involves incorporating hydrophobic moieties to achieve high binding affinity.[5] This inherent lipophilicity leads to poor dissolution in the aqueous environment of the gastrointestinal tract, a critical first step for oral absorption. Many of these compounds fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[6][7]

Q2: What is "first-pass metabolism" and how does it affect my pyrazolo[3,4-d]pyrimidine compound?

A2: First-pass metabolism, also known as presystemic metabolism, is a phenomenon where a drug is metabolized at a specific location in the body, leading to a reduction in the concentration of the active drug before it reaches systemic circulation.[8] For orally administered drugs, this primarily occurs in the gut wall and the liver.[8] After absorption from the gut, the drug enters the portal vein and is transported to the liver before reaching the rest of the body.[8] The liver contains a high concentration of metabolic enzymes, such as cytochrome P450s, that can extensively modify the drug, often inactivating it.[8] This can significantly reduce the amount of active drug that reaches its target, thereby lowering its bioavailability.[8][9]

Q3: My compound has good in vitro potency, but shows poor efficacy in animal models. Could bioavailability be the issue?

A3: Absolutely. This is a classic scenario in drug discovery. Excellent in vitro potency in enzymatic or cell-based assays does not always translate to in vivo efficacy. Poor oral bioavailability is a very common reason for this disconnect. If the compound is not adequately absorbed and/or is rapidly metabolized, it will not achieve therapeutic concentrations at the target site, regardless of its intrinsic potency. It is crucial to assess the pharmacokinetic properties of your compound early in the development process.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and solving bioavailability issues with your pyrazolo[3,4-d]pyrimidine compounds.

Issue 1: Compound Crashes Out of Solution in Aqueous Buffers

Symptom: During in vitro assays or formulation preparation, you observe precipitation of your compound when transitioning from an organic solvent stock to an aqueous buffer.

Causality: This is a direct indication of low aqueous solubility. The organic solvent (e.g., DMSO) is no longer able to keep the compound solubilized in the predominantly aqueous environment.

Troubleshooting Workflow:

A workflow for addressing compound precipitation.

Step-by-Step Solutions:

  • Quantify Aqueous Solubility: The first step is to determine the kinetic and thermodynamic solubility of your compound. A simple method is the shake-flask method followed by HPLC or LC-MS analysis.

  • Employ Co-solvents: For in vitro assays, the use of co-solvents can be a temporary solution. The addition of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol can increase the solubility of a nonpolar drug.[10]

  • Particle Size Reduction (Micronization): Reducing the particle size of your compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6] Techniques like jet milling or fluid energy milling can be employed.[10]

  • Prodrug Strategy: A highly effective approach is to chemically modify the parent drug into a more soluble prodrug.[1][4] This involves attaching a water-solubilizing group that is later cleaved in vivo to release the active compound.[1] A common strategy for pyrazolo[3,4-d]pyrimidines is the introduction of an N-methylpiperazino group via an O-alkyl carbamate linker.[5]

    • Experimental Protocol: Prodrug Synthesis (General Concept)

      • Identify a suitable functional group on the parent pyrazolo[3,4-d]pyrimidine for attachment of a linker (e.g., a hydroxyl or amino group).

      • Synthesize a linker with a water-solubilizing moiety (e.g., a piperazine or morpholine group) and a cleavable bond (e.g., an ester or carbamate).

      • Couple the linker to the parent drug using standard organic synthesis techniques.

      • Purify the resulting prodrug by chromatography.

      • Confirm the structure using NMR and mass spectrometry.

      • Evaluate the aqueous solubility and in vitro/in vivo conversion back to the parent drug.

Issue 2: Low Oral Bioavailability in Pharmacokinetic Studies

Symptom: After oral administration in an animal model, your compound shows low plasma concentrations (Cmax) and overall exposure (AUC).

Causality: This can be due to poor absorption (related to low solubility and/or low permeability) or high first-pass metabolism.

Troubleshooting Workflow:

A decision tree for troubleshooting low oral bioavailability.

Step-by-Step Solutions:

  • Assess Membrane Permeability: Use in vitro models like the Caco-2 cell permeability assay to assess the passive diffusion of your compound across an intestinal-like barrier. Low permeability may indicate that the compound is too polar or is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

  • Investigate Efflux Transporters: If low permeability is observed, conduct a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests that your compound is actively pumped out of the intestinal cells, limiting its absorption.[12]

  • Evaluate Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.[12] These assays will determine the intrinsic clearance of your compound and give an indication of its susceptibility to first-pass metabolism. Studies on 4-aminopyrazolo(3,4-d)pyrimidine have shown it can be metabolized to various products, including ribosides and hydroxypyrazolo(3,4-d)pyrimidine.[13]

  • Advanced Formulation Strategies: If solubility and metabolism are the primary issues, consider advanced formulation approaches:

    • Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[7][14] This can be achieved through techniques like solvent evaporation or hot-melt extrusion.[14][15]

    • Nanosystems: Encapsulating the pyrazolo[3,4-d]pyrimidine in nanosystems like liposomes or albumin nanoparticles can protect it from first-pass metabolism and improve its solubility and absorption.[3][12][16]

Data Summary Table: Formulation Strategies and their Impact

Formulation StrategyMechanism of ActionExpected ImprovementKey Considerations
Micronization Increases surface area for dissolution[6]Moderate increase in dissolution rateMay not be sufficient for very poorly soluble compounds
Co-solvents Increases solubility in the formulation[10]Significant increase in local solubilityPotential for precipitation upon dilution in GI fluids
Prodrugs Covalent modification to increase solubility[1]High increase in aqueous solubilityRequires efficient in vivo cleavage to the active drug
Solid Dispersions Drug dispersed in a hydrophilic polymer matrix[7]Significant increase in dissolution rate and bioavailabilityPotential for physical instability (recrystallization)
Nanosystems Encapsulation in carriers like liposomes[3]Improved solubility, protection from metabolism, targeted deliveryMore complex manufacturing and characterization

Part 3: Concluding Remarks

Addressing the poor bioavailability of pyrazolo[3,4-d]pyrimidine compounds requires a systematic and multi-faceted approach. By carefully diagnosing the root cause—be it solubility, permeability, or metabolism—researchers can select the most appropriate and effective strategies to enhance the in vivo performance of these promising therapeutic agents. Early consideration of these pharmacokinetic challenges is paramount for the successful translation of potent molecules from the bench to the clinic.

References

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]

  • Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. bepls. [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility enhancement technique of BCS Class II drug by Solvent Evaporatiom. Slideshare. [Link]

  • The Metabolism of 4-Aminopyrazolo (3,4-d)pyrimidine in Normal and Neoplastic Tissues. Cancer Research. [Link]

  • A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV. ResearchGate. [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • First pass effect. Wikipedia. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharmatutor. [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. NIH. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]

  • Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals. PMC. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Toxicity of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one and related pyrazolopyrimidine derivatives. This guide is designed to provide you with expert insights and practical troubleshooting strategies to navigate the common challenges associated with the toxicity of this important chemical scaffold. As a privileged structure in medicinal chemistry, particularly for kinase inhibitor development, understanding and mitigating off-target effects is paramount to advancing your research from the bench to preclinical studies.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working with this class of compounds.

Q1: What is the primary mechanism of action for this chemical series, and how does it relate to potential toxicity?

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of the adenine ring of ATP.[1] This structural mimicry allows these compounds to competitively bind to the ATP-binding site of a wide range of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making them attractive therapeutic targets.[2]

However, the conserved nature of the ATP-binding pocket across the human kinome (over 500 kinases) presents a significant challenge.[3] A lack of specificity can lead to "off-target" inhibition of kinases essential for normal physiological functions, resulting in cellular toxicity.[3][4] Therefore, the central challenge in developing safe and effective pyrazolopyrimidine-based inhibitors is to achieve high selectivity for the target kinase over other kinases.

Q2: What are the most common toxicity concerns associated with pyrazolo[3,4-d]pyrimidine derivatives?

Based on extensive preclinical studies of kinase inhibitors, including those with a pyrazolopyrimidine core, the primary toxicity concerns are:

  • Off-Target Kinase Inhibition: As discussed above, this is the most frequent source of toxicity, leading to a range of adverse effects depending on the inhibited off-target kinases. For example, inhibition of Src family kinases (SFKs) can be desirable for cancer therapy but can also impact normal cellular processes if not well-regulated.[3]

  • Cardiotoxicity: A significant safety hurdle for many small molecule inhibitors is cardiotoxicity, which can manifest as left ventricular dysfunction or arrhythmia.[5][6][7] A key molecular initiator of arrhythmia is the blockade of the hERG potassium ion channel, a liability that requires careful monitoring.[1][8][9]

  • Metabolic Instability: The chemical structure may contain "metabolic hotspots" that are susceptible to rapid degradation by cytochrome P450 (CYP) enzymes in the liver.[10][11] This can lead to poor pharmacokinetic profiles and the potential formation of reactive metabolites that can cause hepatotoxicity.

  • Induction of Oxidative Stress: Some tyrosine kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been shown to increase levels of reactive oxygen species (ROS), which can lead to mitochondrial membrane disruption and, ultimately, cell death in both cancer and normal cells.[12]

Q3: Why is kinase selectivity crucial for minimizing toxicity?

Achieving high kinase selectivity is the cornerstone of a successful toxicity mitigation strategy. A selective compound will primarily inhibit the disease-relevant target kinase at therapeutic concentrations, while having minimal effect on other kinases that govern essential cellular processes. For instance, designing a compound with high selectivity for a cancer-associated kinase like EGFR over a related kinase like ABL can help avoid the toxicities associated with ABL inhibition.[3] A highly selective compound allows for a wider therapeutic window, which is the dose range that is effective without causing unacceptable toxicity.[5][13]

Q4: What is a good starting point for a toxicity and liability screening cascade?

A tiered, iterative approach is most effective. Start with simple, high-throughput in vitro assays and progress to more complex and resource-intensive studies for the most promising compounds.


}

Figure 1. A tiered workflow for early toxicity assessment.


Section 2: Troubleshooting Experimental Challenges

This section provides practical guidance for specific issues you may encounter during your experiments.

Guide 1: High Cytotoxicity in Non-Target Cells

Q: My compound is potent against my target kinase, but it's also highly toxic to normal cell lines (e.g., HEK293, primary endothelial cells). What are the likely causes and how can I troubleshoot this?

High cytotoxicity in normal cells when you have high on-target potency is a classic indicator of off-target effects or poor kinase selectivity. The goal is to separate the desired on-target efficacy from the undesired off-target toxicity.

Causality and Troubleshooting Steps:

  • Confirm On-Target Engagement in Cells: First, ensure the observed cytotoxicity correlates with the inhibition of your primary target in a cellular context.

    • Action: Perform a Western blot to check the phosphorylation status of a direct downstream substrate of your target kinase. If you see a dose-dependent decrease in substrate phosphorylation that tracks with your cytotoxicity IC50, it provides evidence for on-target activity.

  • Identify Problematic Off-Targets: The most likely cause is the inhibition of one or more kinases essential for the survival of the normal cell line.

    • Action: Screen your compound against a kinase selectivity panel. Pay close attention to kinases known to be critical for cell survival, such as members of the Src, PI3K, or CDK families.[3][14] A compound that potently inhibits CDK2, for example, may show broad cytotoxicity due to cell cycle arrest.[15]

  • Structure-Activity Relationship (SAR) for Selectivity: Use the kinase panel data to guide chemical modifications that enhance selectivity.

    • Action: Analyze the binding pockets of your target kinase versus the identified off-target kinases. Even small differences can be exploited. For example, modifications at the N1 position of the pyrazolopyrimidine core have been shown to significantly impact selectivity profiles.[8] Substituting a group at this position can be designed to create favorable interactions with a unique residue in your target kinase or to clash with a residue in an off-target kinase.

  • Consider Alternative Mechanisms: If the kinase profile does not reveal obvious culprits, consider non-kinase off-targets or other toxicity mechanisms.

    • Action: Investigate the potential for your compound to induce oxidative stress by measuring cellular ROS levels. Some pyrazolo[3,4-d]pyrimidine derivatives can cause mitochondrial dysfunction, leading to ROS production and necrosis.[12]


}

Figure 2. Decision tree for troubleshooting high cytotoxicity.


Guide 2: Addressing Cardiotoxicity Risks

Q: My preliminary ADMET screen flagged a high risk of hERG inhibition. What does this mean, and what structural modifications can I explore to mitigate this?

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[16] This is a common liability for kinase inhibitors due to certain pharmacophoric features (e.g., a basic nitrogen and lipophilic aromatic rings) that can fit into the hERG channel pore.

Causality and Mitigation Strategies:

  • Understanding the hERG Pharmacophore: The key to mitigating hERG inhibition is to disrupt the features of your molecule that mimic the hERG pharmacophore. This typically involves reducing lipophilicity and modulating the pKa of basic nitrogen centers.

  • Structural Modification Strategies:

    • Reduce Lipophilicity (clogP): High lipophilicity is strongly correlated with hERG binding.

      • Action: Introduce polar functional groups (e.g., hydroxyls, amides) or replace lipophilic aromatic rings with more polar heterocyclic systems. Studies have shown that even subtle changes can significantly reduce hERG affinity.[17]

    • Modulate Basicity: A positively charged nitrogen at physiological pH is often a key interaction point with the hERG channel.

      • Action: If your molecule has a basic amine, try to reduce its pKa. This can be done by introducing electron-withdrawing groups nearby or by incorporating the nitrogen into a less basic ring system. The goal is to have a lower proportion of the molecule protonated at pH 7.4.

    • Introduce Steric Hindrance: Adding bulky groups near the basic center can physically prevent the molecule from entering the hERG channel pore.

      • Action: Explore adding substituents, such as a methyl group, adjacent to a key basic nitrogen.

Table 1: SAR Strategies to Mitigate hERG Liability

StrategyRationaleExample Modification
Reduce Lipophilicity Decrease non-specific binding to the hydrophobic pore of the hERG channel.Replace a phenyl ring with a pyridine or pyrimidine ring.
Modulate pKa Reduce the population of protonated species that interact with key channel residues.Add a fluorine atom to a ring containing a basic nitrogen.
Introduce Steric Bulk Create a conformation that is sterically hindered from entering the channel.Add a cyclopropyl group adjacent to a piperidine nitrogen.
Remove/Mask Basic Center Eliminate the primary electrostatic interaction point.Convert a basic amine to a non-basic amide or urea.

This table provides generalized strategies; specific effects will be context-dependent.

Guide 3: Improving Metabolic Stability

Q: My compound shows poor stability in liver microsome assays (<15 min half-life). How do I identify and address potential metabolic hotspots in the pyrazolo[3,4-d]pyrimidine scaffold?

Poor metabolic stability indicates that your compound is being rapidly metabolized, primarily by CYP enzymes in the liver. This leads to low bioavailability and short duration of action in vivo. The process of identifying and modifying these "soft spots" is a critical part of drug development.

Causality and Troubleshooting:

  • Identify the Metabolic Hotspot: The first step is to determine where on the molecule metabolism is occurring.

    • Action: Use techniques like mass spectrometry-based metabolite identification (Met-ID) studies. Incubate your compound with liver microsomes and analyze the resulting mixture to identify the structures of the major metabolites. Common metabolic reactions include oxidation of electron-rich aromatic rings, N-dealkylation, and oxidation of benzylic positions.

  • Block the Metabolic Hotspot (Metabolic Blocking): Once a hotspot is identified, you can make chemical modifications to block the metabolic reaction.

    • Action:

      • If an aromatic ring is being oxidized, you can add an electron-withdrawing group like a halogen (e.g., fluorine or chlorine) to make the ring less susceptible to oxidation.[11]

      • If N-dealkylation is the issue, you can replace the N-alkyl group with a more stable substituent, such as an N-cyclopropyl group, or incorporate the nitrogen into a ring.

      • If a benzylic carbon is being hydroxylated, you can replace the hydrogen atoms with fluorine or a methyl group to sterically block the enzyme's access.

  • Improve Intrinsic Properties: Sometimes, poor stability is not due to a single hotspot but to overall unfavorable properties.

    • Action: As with hERG, reducing lipophilicity can sometimes decrease the compound's affinity for metabolizing enzymes, thereby improving its stability.[10]

Section 3: Key Experimental Protocols

The following are generalized protocols. You must optimize conditions for your specific compounds and experimental setup.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for assessing the general cytotoxicity of your compounds against a non-cancerous cell line (e.g., HEK293) to establish a therapeutic index relative to your cancer cell line of interest.

Materials:

  • HEK293 cells (or other normal cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2x working concentration serial dilution of your test compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in the well will be ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include wells with medium + DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 570 nm.

  • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: General Kinase Selectivity Profiling (Luminescence-Based)

This protocol outlines the general steps for an in vitro kinase assay to determine IC50 values against a panel of off-target kinases, using a technology like ADP-Glo™.[18][19]

Materials:

  • Target and off-target kinases

  • Specific kinase substrate peptides/proteins

  • ATP

  • Test compound serial dilutions in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control.

  • Add Kinase: Add 2 µL of the kinase solution (containing the specific kinase and its substrate in kinase buffer) to each well.

  • Inhibitor Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for each kinase.

References

  • Fraser, C., Dawson, J.C., Dowling, R., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4697–4710. Available from: [Link]

  • Fraser, C., Dawson, J.C., Dowling, R., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available from: [Link]

  • Accepted Manuscript. (n.d.). Oxford Academic. Available from: [Link]

  • Hassaballah, A.I., AboulMagd, A.M., Hemdan, M.M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2549-2575. Available from: [Link]

  • Yang, B., & Papoian, T. (2018). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Journal of Applied Toxicology, 38(6), 790-800. Available from: [Link]

  • G-Ann, B., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]

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  • Batt, D.G., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Ahmed, H.E.A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available from: [Link]

  • Edinburgh Research Explorer. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • Koshman, Y.E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences. Available from: [Link]

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  • Taylor, M.J., et al. (n.d.). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. Available from: [Link]

  • Ahmed, H.E.A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Center for Biotechnology Information. Available from: [Link]

  • Abdel-Ghani, T.M., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Future Medicinal Chemistry. Available from: [Link]

  • Koshman, Y.E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Oxford Academic. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Lam, K.K., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology. Available from: [Link]

  • Kandadai, A.S., et al. (2023). Inhibition of the hERG potassium ion channel by different non-nucleoside human cytomegalovirus polymerase antiviral inhibitor series and the exploration of variations on a pyrroloquinoline core to reduce cardiotoxicity potential. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). National Center for Biotechnology Information. Available from: [Link]

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  • Lamey, F., et al. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry. Available from: [Link]

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  • Van der Woude, J.A., et al. (2020). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. European Journal of Medicinal Chemistry. Available from: [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). MDPI. Available from: [Link]

  • El-Damasy, D.A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Li, C., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Podolski-Renić, A., et al. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants. Available from: [Link]

  • Lyssikatos, J.P., et al. (2010). Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Hong, C.I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. Available from: [Link]

Sources

stability issues of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to help you ensure the integrity of your experiments and the reliability of your results.

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, valued for its structural similarity to endogenous purines.[1] However, the specific functional groups of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, namely the amino group and the pyrazolone lactam moiety, introduce potential stability challenges that must be carefully managed during experimental work. This guide is built on established principles of organic chemistry and data from related molecular scaffolds to provide a robust framework for your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured around common problems observed during experiments that may be linked to the stability of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.

Issue 1: Inconsistent or Diminished Biological Activity

You observe that the compound's effect in your assay is variable or weaker than expected, especially with older stock solutions.

Potential Cause: Degradation of the compound in the stock solution or during the experiment. The pyrazolone ring system can be susceptible to oxidative degradation, and the lactam functionality may undergo hydrolysis under certain pH conditions.[2][3]

Troubleshooting Workflow:

cluster_0 Troubleshooting Path start Inconsistent/Low Activity Observed prep_fresh Prepare Fresh Stock Solution in Anhydrous DMSO start->prep_fresh run_control Run Assay with Fresh vs. Old Stock prep_fresh->run_control compare Compare Activity run_control->compare old_degraded Old Stock Shows Lower Activity? compare->old_degraded storage_issue Root Cause: Improper Storage (Moisture, Light, Temperature) old_degraded->storage_issue Yes activity_same Activity Still Low/Inconsistent? old_degraded->activity_same No implement_storage Implement Recommended Storage Protocol storage_issue->implement_storage resolved Issue Resolved implement_storage->resolved assay_issue Root Cause: In-Assay Instability (pH, Buffer Components, Time) activity_same->assay_issue Yes activity_same->resolved No, problem lies elsewhere test_assay_params Test Compound Stability in Assay Buffer assay_issue->test_assay_params test_assay_params->resolved Compound 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one N N O NH2 Product Degradation Product COOH Carboxylic Acid NH2 Amine Compound->Product H2O (Acid/Base Catalyzed) Lactam Ring Opening

Caption: Plausible hydrolytic degradation via lactam ring opening.

Protocol for pH Stability Test:

  • Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 4, pH 7, pH 9).

  • Incubate Compound: Dilute your compound into each buffer to a final concentration suitable for HPLC analysis.

  • Time-Course Analysis: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C). At set time points (0, 1, 4, 8, 24 hours), inject an aliquot onto an HPLC-UV or LC-MS system.

  • Quantify: Measure the peak area of the parent compound at each time point. A decrease in the parent peak area, especially at pH 4 or 9, accompanied by the appearance of new peaks, indicates hydrolytic degradation.

Electron-rich heterocyclic rings and amino groups can be susceptible to oxidation from dissolved oxygen in solvents or exposure to air. This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products. [2][4][5] Protocol to Minimize Oxidation:

  • Use High-Purity Solvents: Always use fresh, HPLC-grade or anhydrous solvents.

  • Degas Solvents: Before preparing solutions, degas aqueous buffers and solvents by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by using a vacuum sonication method.

  • Work Under Inert Atmosphere: For maximum protection, especially when preparing solutions for long-term storage, work in a glove box or use Schlenk line techniques to handle the compound and solvents under a nitrogen or argon atmosphere.

  • Consider Antioxidants: If oxidation is confirmed to be a significant issue and it is compatible with your experimental system, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions could be considered.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for the solid compound and its solutions?

    • Solid Compound: Store the solid material at -20°C, protected from light and moisture. The container should be tightly sealed.

    • Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When thawing, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Q2: Is this compound sensitive to light?

    • Many aromatic heterocyclic compounds exhibit some degree of photosensitivity. While specific data for this compound is not available, it is a standard best practice to protect it from light. Store solutions in amber vials and minimize exposure to direct laboratory light during experiments.

  • Q3: How does pH affect the stability of the compound in aqueous solutions?

    • The compound is expected to be most stable at or near neutral pH (pH 6-8). The pyrazolone lactam ring may be susceptible to hydrolysis under strongly acidic (pH < 4) or basic (pH > 9) conditions. The amino group's protonation state will also vary with pH, which could influence solubility and stability.

  • Q4: What analytical methods are best for monitoring the stability of this compound?

    • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent method for routine quantification and stability assessment. [6]For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. [7][8]A reverse-phase C18 column is typically a good starting point for method development.

Summary of Stability Influencing Factors

FactorPotential ImpactRecommended Mitigation Strategy
Moisture/Water Can promote hydrolysis of the lactam ring.Use anhydrous solvents; store solid and solutions in tightly sealed containers; avoid freeze-thaw cycles.
pH Non-neutral pH can catalyze hydrolysis.Maintain aqueous solutions as close to neutral pH as possible (pH 6-8).
Oxygen Can cause oxidative degradation of the heterocyclic rings and amino group.Degas solvents with inert gas (N₂ or Ar); store solutions under an inert atmosphere; prepare fresh solutions.
Light Potential for photodegradation.Store solid and solutions in amber vials; protect from direct light during experiments.
Temperature Higher temperatures accelerate all degradation pathways.Store solid and stock solutions at -20°C or -80°C. Conduct experiments at the lowest feasible temperature.

References

  • ResearchGate. (n.d.). General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. Retrieved from [Link]

  • Zimlicka, J., & Sorm, F. (1971). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Lyapustin, D. N., Ulomsky, E. N., Rusinov, V. L., & Chupakhin, O. N. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Molecules, 26(16), 4783. Retrieved from [Link]

  • Ghorab, M. M., Ismail, Z. H., Abdel-Gawad, S. M., & Abdel-Aziem, A. (2004). Synthesis and radiation stability of some new biologically active pyrazolo[3,4-d]pyrimidines. Journal of the Chinese Chemical Society, 51(5A), 929-938.
  • Hoang, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]

  • American Chemical Society. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • Oxford Academic. (n.d.). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Retrieved from [Link]

  • PubMed. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of purines and pyrimidines by microorganisms. Retrieved from [Link]

  • PubMed. (n.d.). Pyrazines: occurrence, formation and biodegradation. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • PubMed. (n.d.). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Retrieved from [Link]

  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Retrieved from [Link]

  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][9][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological evaluation and molecular docking. Retrieved from [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Kinase Inhibition Assay Using a Known Pyrazolopyrimidine Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the throes of drug discovery, a robust and reliable kinase assay is the bedrock upon which a successful screening campaign is built. Before embarking on the quest for novel inhibitors, it is paramount to validate the assay's performance. This guide provides a field-proven framework for validating a kinase inhibition assay using a well-characterized tool compound, focusing on the pyrazolopyrimidine class of inhibitors. By establishing the system's credibility with a known entity, you generate the confidence needed to interpret data from unknown compounds accurately.

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment in these areas. However, the journey from a hit compound to a clinical candidate is long and fraught with potential inaccuracies. The essential first step is a rigorously validated assay.[3][4][5]

Pyrazolopyrimidines, such as the well-known Src family kinase inhibitor PP1, serve as excellent tool compounds for this purpose.[6][7][8] Their mechanism as ATP-competitive inhibitors is well-documented, providing a predictable benchmark against which to measure assay performance.[2][9] This guide will walk through the causality behind experimental choices, ensuring a self-validating system that provides trustworthy and actionable data.

Understanding the "Why": Core Principles of Validation

A successful validation hinges on confirming three key parameters: the inhibitor's potency, its selectivity, and its mechanism of action.

1. Mechanism of Action: ATP-Competitive Inhibition

Pyrazolopyrimidines structurally mimic the adenine ring of ATP, allowing them to bind to the highly conserved ATP-binding pocket in the kinase active site.[2][9] This binding event physically precludes ATP from entering the pocket, thereby inhibiting the phosphotransfer reaction. Understanding this competitive relationship is crucial because the measured potency of the inhibitor will be directly influenced by the concentration of ATP in the assay.

cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition K Kinase PS Phospho-Substrate K->PS Phosphorylation ATP ATP ATP->K S Substrate S->K K2 Kinase Blocked No Reaction PP_Inhibitor Pyrazolopyrimidine Inhibitor PP_Inhibitor->K2 Binds to ATP Pocket ATP2 ATP ATP2->K2 Blocked S2 Substrate S2->K2

Caption: ATP-Competitive Inhibition by a Pyrazolopyrimidine.

2. Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50% under specific assay conditions.[10] It is crucial to recognize that the IC50 is an apparent value, not an absolute measure of affinity like the dissociation constant (Ki).[4][10] Its value is highly dependent on the assay setup, most notably the ATP concentration. For an ATP-competitive inhibitor, a higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, resulting in a larger apparent IC50 value.[11]

3. Selectivity: On-Target vs. Off-Target Effects

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[2] Consequently, a small molecule inhibitor may bind to and inhibit multiple kinases. This "off-target" activity can lead to unforeseen cellular effects or toxicity.[11] Selectivity profiling—testing the inhibitor against a panel of different kinases—is a critical validation step to understand its specificity.[12][13][14] A truly selective inhibitor will display a significantly lower IC50 for its primary target compared to other kinases.

The Experimental Workflow: A Step-by-Step Validation Protocol

This section outlines a detailed, self-validating workflow for confirming the performance of a kinase assay using a known pyrazolopyrimidine inhibitor, such as PP1, against its target (e.g., Src kinase).

A Step 1: Assay Optimization B Determine ATP Km A->B C Step 2: Potency Determination B->C D Generate Dose-Response Curve & Calculate IC50 C->D E Step 3: Selectivity Profiling D->E F Screen Against Kinase Panel (e.g., Src, Abl, PKA) E->F G Step 4: MoA Confirmation F->G H Vary [ATP] and Determine IC50 Shift G->H I Assay Validated H->I

Caption: Kinase Inhibition Assay Validation Workflow.

PART 1: Assay Setup and Optimization

The goal here is to establish assay conditions that are sensitive, reproducible, and physiologically relevant.

  • Methodology: Choosing an Assay Format There are numerous methods to measure kinase activity.[15][16]

    • Radiometric Assays: Historically the "gold standard," these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[16][17] They are highly sensitive and direct but involve handling radioactive materials.[4][17]

    • Fluorescence/Luminescence-Based Assays: These are the most common formats in high-throughput screening. Technologies like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.[15][18] They are safer, faster, and easily automated but can be prone to compound interference.[17][18]

  • Protocol: Determination of ATP Km The Michaelis constant (Km) for ATP represents the concentration at which the kinase operates at half its maximum velocity. Knowing this value is critical. Assays are typically run at or near the ATP Km to ensure sensitivity to ATP-competitive inhibitors.[4][11]

    • Setup Reactions: Prepare a series of reactions with a fixed, optimized concentration of kinase and substrate.

    • Vary ATP: Create a concentration gradient of ATP, typically spanning from 0.1x to 10x the expected Km value.

    • Incubate: Allow the reaction to proceed for a fixed time within the determined linear range of the assay.

    • Detect Signal: Stop the reaction and measure the output (e.g., luminescence for an ADP-Glo™ assay).

    • Analyze Data: Plot kinase activity (signal) versus ATP concentration. Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., in GraphPad Prism) to determine the Km value.

PART 2: Potency Determination (IC50)

With optimized conditions, the next step is to measure the inhibitor's potency.

  • Protocol: Generating a Dose-Response Curve for PP1 against Src

    • Prepare Inhibitor Dilutions: Create a serial dilution of the PP1 inhibitor. A 10-point, 3-fold dilution series starting at a high concentration (e.g., 10 µM) is typical. Include a vehicle-only control (e.g., DMSO).

    • Set Up Assay Plate: To each well, add the Src kinase, the peptide substrate, and the corresponding concentration of PP1.

    • Initiate Reaction: Add ATP at the predetermined Km concentration to start the reaction.

    • Incubate & Detect: Incubate for the optimized time, then add the detection reagents according to the assay manufacturer's protocol (e.g., ADP-Glo™ reagents).[19]

    • Measure Signal: Read the plate on a luminometer.

    • Data Analysis:

      • Normalize the data: Set the average signal from the vehicle-only wells as 100% activity and the signal from a "no enzyme" or maximally inhibited control as 0% activity.

      • Plot the percent inhibition versus the logarithm of the PP1 concentration.

      • Fit the data to a sigmoidal dose-response (variable slope) equation to calculate the IC50 value.[19][20]

  • Data Presentation: Sample IC50 Data

ParameterValue
KinaseSrc
InhibitorPP1
ATP Concentration15 µM (at Km)
Calculated IC50 6.2 nM
Hill Slope-1.1
0.995

This table represents hypothetical but realistic data for a validation experiment.

PART 3: Assessing Inhibitor Selectivity

A potent inhibitor is of little use if it is not selective. This step validates the assay's ability to distinguish between different inhibitor potencies across various kinases.

  • Methodology: Kinase Panel Screening The validated assay protocol is repeated, substituting the target kinase (Src) with other kinases. A good panel includes a closely related tyrosine kinase (e.g., Abl) and a kinase from a different family, such as a serine/threonine kinase (e.g., PKA), against which pyrazolopyrimidines are typically inactive.[21]

  • Data Presentation: Comparative Selectivity Profile of PP1

Kinase TargetKinase FamilyATP KmPP1 IC50 (nM)Selectivity Ratio (vs. Src)
Src Tyrosine Kinase15 µM6.2 1x
Abl Tyrosine Kinase10 µM185 ~30x
PKA Ser/Thr Kinase12 µM>10,000 >1600x

This comparative data clearly demonstrates the selectivity of PP1 for Src over Abl and its high specificity against a serine/threonine kinase, validating that the assay system can report these differences accurately.

PART 4: Mechanism of Action (MoA) Confirmation

This final step confirms the ATP-competitive nature of the inhibitor, providing a complete picture of its behavior in the assay.

  • Methodology: IC50 Shift Assay The principle is simple: if the inhibitor is ATP-competitive, increasing the ATP concentration should make the inhibitor appear less potent (i.e., the IC50 value will increase).

  • Protocol: ATP Competition Assay

    • Repeat IC50 Determination: Perform the full IC50 dose-response experiment for PP1 against Src at two or more different ATP concentrations:

      • Condition 1: ATP at Km (e.g., 15 µM)

      • Condition 2: ATP at 10x Km (e.g., 150 µM)

    • Analyze and Compare: Calculate the IC50 for each condition. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value at the higher ATP concentration confirms an ATP-competitive mechanism of action.[7]

  • Expected Outcome: The IC50 value at 150 µM ATP should be substantially higher than the IC50 at 15 µM ATP. This result provides the final piece of evidence that the assay is behaving as expected for this class of inhibitor.

Conclusion

By systematically executing this validation workflow, you establish a multi-faceted confirmation of your kinase assay's performance. Using a well-characterized pyrazolopyrimidine inhibitor like PP1, you have not only determined its potency and selectivity but also confirmed its known mechanism of action. This rigorous, self-validating process demonstrates that the assay is sensitive, specific, and robust. With this foundational confidence, you can now proceed to screen novel chemical entities, trusting that the data generated will be a true and accurate reflection of their biochemical activity.

References

  • Karaman, M. Z., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Hanke, M. P., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. Journal of Biological Chemistry. [Link]

  • Roskoski, R. Jr. (2015). SRC protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 278 small-molecule kinase inhibitors. Nature Biotechnology. [Link]

  • Vangrevelinghe, E., et al. (2012). The discovery of a potent and selective inhibitor of the tyrosine kinase Fyn. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Rauh, D., et al. (2004). A new method for the quantitative analysis of inhibitor binding to protein kinases. Journal of the American Chemical Society. [Link]

  • Shim, H. J., Kim, H. I., & Lee, S. T. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters. [Link]

  • Brandvold, K. R., et al. (2012). The characterization of a novel pyrazolopyrimidine inhibitor of Bruton's tyrosine kinase, Btk-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tatton, L., et al. (2003). A specific inhibitor of the Src-family of protein-tyrosine kinases, PP1, inhibits T cell antigen receptor-mediated activation of human T cells. Journal of Biological Chemistry. [Link]

  • Zoller, M. J., & Hinds, T. R. (1998). A rationally designed, potent and specific inhibitor of the Lck protein tyrosine kinase. Journal of Medicinal Chemistry. [Link]

  • GraphPad Software. (n.d.). Dose-response - Inhibition. GraphPad. [Link]

  • Schindler, T., et al. (1999). Crystal structure of Hck in complex with a Src family-selective inhibitor. Molecular Cell. [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]

  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay? BellBrook Labs. [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. [Link]

  • Park, H., et al. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Apsel, B., et al. (2008). A chemical genetics approach to selective inhibition of Src-family kinases. Nature Chemical Biology. [Link]

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A Comparative Guide to BTK Inhibition: Ibrutinib vs. a Novel Pyrazolopyrimidine Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target, particularly in the context of B-cell malignancies. The development of inhibitors that can effectively modulate the activity of this non-receptor tyrosine kinase has revolutionized treatment paradigms. This guide provides a detailed, objective comparison between the first-in-class BTK inhibitor, Ibrutinib, and a promising novel inhibitor from the pyrazolopyrimidine class, 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (compound 6b), which represents a significant advancement in the pursuit of more selective and potent therapeutic agents.

The Central Role of Bruton's Tyrosine Kinase in B-Cell Signaling

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, proliferation, and survival of B-cells.[2] In various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is often constitutively active, leading to uncontrolled B-cell proliferation and survival.[3][4] BTK acts as a key signaling molecule downstream of the BCR, and its inhibition can effectively disrupt the signals that drive the growth and survival of malignant B-cells.[4]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation PIP3 PIP3 LYN_SYK->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK Recruitment & Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation IP3_DAG IP3 & DAG PLCy2->IP3_DAG NF_kB_MAPK_AKT NF-κB, MAPK, AKT Pathways IP3_DAG->NF_kB_MAPK_AKT Cell_Survival Cell Proliferation & Survival NF_kB_MAPK_AKT->Cell_Survival

Ibrutinib: The Benchmark in Covalent BTK Inhibition

Ibrutinib (Imbruvica®) was the first BTK inhibitor to gain FDA approval, marking a significant milestone in the treatment of B-cell cancers.[5] It acts as a potent, irreversible inhibitor of BTK.[3]

Mechanism of Action

Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[4][6] This irreversible binding leads to sustained inhibition of BTK's kinase activity, thereby blocking downstream signaling pathways that are critical for B-cell proliferation and survival.[4]

Ibrutinib_Mechanism Ibrutinib Ibrutinib BTK_Active_Site BTK Active Site (with Cys481) Ibrutinib->BTK_Active_Site Binds to Covalent_Bond Covalent Bond Formation BTK_Active_Site->Covalent_Bond BTK_Inhibition Irreversible Inhibition of BTK Covalent_Bond->BTK_Inhibition

Limitations and Off-Target Effects

Despite its clinical success, Ibrutinib is not without its limitations. Its covalent nature and binding mode can lead to off-target inhibition of other kinases that also possess a cysteine residue in a similar position, such as EGFR, TEC, and ITK.[7][8] These off-target effects are believed to contribute to some of the adverse events associated with Ibrutinib treatment, including diarrhea, rash, and an increased risk of bleeding and atrial fibrillation.[5][9]

A Novel Challenger: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Recent research has focused on developing more selective BTK inhibitors to minimize off-target effects and improve safety profiles. One such promising class of compounds is the 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. For the purpose of this guide, we will focus on the representative compound 6b from a recent study, which demonstrated potent BTK inhibitory activity.[10] It is important to note that while the user requested information on 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, the most relevant and potent inhibitor with published data in this class is a structurally related isomer.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The lower the IC50 value, the more potent the inhibitor.

InhibitorTargetIC50 (nM)Reference
Ibrutinib BTK0.5 - 1.5[11]
Compound 6b BTK1.2[10]

As the data indicates, the novel pyrazolopyrimidine derivative (compound 6b) exhibits BTK inhibitory potency comparable to that of Ibrutinib in biochemical assays.[10][11] This suggests that this class of inhibitors holds significant promise for therapeutic development.

Experimental Protocols for Comparative Evaluation

To provide a framework for the objective comparison of BTK inhibitors like Ibrutinib and novel pyrazolopyrimidine derivatives, the following experimental protocols are essential.

In Vitro BTK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of BTK.

Principle: A purified recombinant BTK enzyme is incubated with a substrate and ATP. The inhibitor is added at varying concentrations, and the amount of phosphorylated substrate is measured, typically using a luminescence-based method that quantifies the amount of ADP produced.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP solution, and substrate solution (e.g., poly(Glu, Tyr) peptide).[12]

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitors (Ibrutinib and the pyrazolopyrimidine analog) in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the BTK enzyme, the substrate, and the diluted inhibitors.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™ (Promega), which measures the amount of ADP produced.[12]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Start->Reagents Inhibitor_Dilution Serial Dilution of Inhibitors Reagents->Inhibitor_Dilution Reaction_Setup Set up Kinase Reaction in 96-well Plate Inhibitor_Dilution->Reaction_Setup Initiate Initiate Reaction with ATP Reaction_Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate IC50 Measure->Analyze

Western Blot Analysis of BTK Signaling

This technique is used to assess the effect of the inhibitors on the BTK signaling pathway within cancer cells.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the levels of total BTK, phosphorylated BTK (p-BTK, the active form), and downstream signaling proteins.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant B-cell cancer cell line (e.g., Ramos or Jeko-1) and treat the cells with different concentrations of Ibrutinib or the pyrazolopyrimidine analog for a specified time.[13]

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total BTK, p-BTK (Tyr223), and downstream targets like PLCγ2 and ERK.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitors on protein expression and phosphorylation.

Cell Viability Assay

This assay measures the cytotoxic or anti-proliferative effects of the inhibitors on cancer cells.

Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent assay. A decrease in metabolic activity is indicative of cell death or inhibition of proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed a B-cell cancer cell line into a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of Ibrutinib or the pyrazolopyrimidine analog to the wells and incubate for a set period (e.g., 72 hours).

  • Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP levels (e.g., CellTiter-Glo®).[15]

  • Incubation: Incubate the plate to allow for the conversion of the reagent by viable cells.

  • Measurement: Measure the absorbance (for MTT) or luminescence (for ATP-based assays) using a plate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.

Future Directions and Conclusion

The development of novel BTK inhibitors with improved selectivity is a critical area of research in oncology. While Ibrutinib has set a high standard, the emergence of compounds like the 4-Amino-1H-pyrazolo[3,4-d]pyrimidine derivatives signifies a promising step towards more targeted and potentially safer therapies. The comparable in vitro potency of compound 6b to Ibrutinib warrants further investigation into its selectivity profile against a broader panel of kinases and its efficacy in preclinical in vivo models.[10]

This guide provides a foundational comparison and the necessary experimental framework for researchers to conduct their own in-depth evaluations. The continued exploration of novel chemical scaffolds will undoubtedly lead to the next generation of BTK inhibitors with enhanced therapeutic indices, ultimately benefiting patients with B-cell malignancies.

References

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A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, pyrazolopyrimidines have emerged as "privileged structures" due to their remarkable versatility and ability to interact with a wide array of biological targets. This guide provides a comprehensive comparative analysis of two isomeric pyrazolopyrimidine scaffolds: pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine. By examining their chemical properties, synthetic accessibility, and biological activities, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these scaffolds in their therapeutic pursuits.

At a Glance: Key Distinctions

FeaturePyrazolo[3,4-d]pyrimidinePyrazolo[1,5-a]pyrimidine
Core Structure Isosteric to adenine, mimicking the purine core of ATP.[1][2]A distinct bicyclic aromatic system with a different nitrogen arrangement.[3]
Primary Biological Target Class Predominantly kinase inhibitors, targeting a wide range of kinases including BTK, Src, and CDKs.[1][2][4]Broad-spectrum, including kinase inhibitors (Trk, Pim-1, CDK9), as well as agents for CNS disorders.[5][6][7]
Approved Drugs Ibrutinib (BTK inhibitor).[1]Larotrectinib, Entrectinib, Repotrectinib (Trk inhibitors), Zaleplon (hypnotic).[5][8]
Synthetic Accessibility Generally accessible through well-established multi-step syntheses, often starting from pyrazole precursors.[9][10]Synthetically versatile with multiple established routes, including multi-component reactions.[3][11]

Delving Deeper: A Head-to-Head Comparison

Chemical Properties and Synthetic Accessibility

The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within the fused ring system. The pyrazolo[3,4-d]pyrimidine core is a direct isostere of adenine, a key component of ATP. This structural mimicry is a cornerstone of its success as a kinase inhibitor, allowing it to effectively compete with ATP for binding to the kinase hinge region.[1][2] The synthesis of this scaffold often involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring.[9][10]

In contrast, the pyrazolo[1,5-a]pyrimidine scaffold possesses a different arrangement of nitrogen atoms, which imparts distinct electronic and steric properties.[3] This unique arrangement allows for a broader range of biological activities beyond kinase inhibition. The synthesis of pyrazolo[1,5-a]pyrimidines is also well-established and offers considerable flexibility for introducing diverse substituents, with various methods including cyclization, condensation, and multi-component reactions being employed.[3][11]

Biological Activities and Therapeutic Applications

Both scaffolds have proven to be exceptionally fruitful in the development of therapeutic agents, particularly in the realm of oncology.

Pyrazolo[3,4-d]pyrimidines: The Kinase Inhibitor Powerhouse

The pyrazolo[3,4-d]pyrimidine scaffold is a dominant force in the field of kinase inhibitor development.[1][2] Its resemblance to adenine allows for the design of potent and selective inhibitors of various kinases implicated in cancer and other diseases.[12]

A landmark example is Ibrutinib , a covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of several B-cell malignancies.[1] The pyrazolo[3,4-d]pyrimidine core of Ibrutinib serves as the crucial anchor within the ATP-binding pocket of BTK. Numerous other pyrazolo[3,4-d]pyrimidine-based kinase inhibitors are currently in clinical trials for a range of cancers.[1][2] The versatility of this scaffold allows for fine-tuning of selectivity towards different kinase targets through chemical modifications.[2] Beyond oncology, derivatives have also shown potential as anti-inflammatory, antimicrobial, and antiviral agents.[12][13]

Pyrazolo[1,5-a]pyrimidines: A Scaffold of Diverse Opportunities

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a remarkably broad spectrum of biological activities.[14][15] While it also features prominently in kinase inhibition, its applications extend to other therapeutic areas.

In oncology, this scaffold is the foundation for several approved Tropomyosin Receptor Kinase (Trk) inhibitors, including Larotrectinib , Entrectinib , and Repotrectinib , which are used to treat solid tumors with NTRK gene fusions.[5] The pyrazolo[1,5-a]pyrimidine core has also been successfully utilized to develop inhibitors of other kinases such as Pim-1 and CDK9.[6][7]

Beyond cancer, pyrazolo[1,5-a]pyrimidine derivatives have found success in treating central nervous system disorders. Zaleplon , a hypnotic agent, is a well-known example used for the treatment of insomnia.[8] The scaffold's ability to modulate the activity of various biological targets has also led to its investigation for anti-inflammatory, antimicrobial, and antidiabetic properties.[14][16]

Quantitative Comparison of Representative Compounds

The following table provides a snapshot of the inhibitory activities of representative compounds from each scaffold against their respective primary targets.

CompoundScaffoldTarget KinaseIC50Reference
IbrutinibPyrazolo[3,4-d]pyrimidineBTK0.5 nM[17]
SI306Pyrazolo[3,4-d]pyrimidineSrcLow micromolar[18]
Compound 14 Pyrazolo[3,4-d]pyrimidineCDK20.057 µM[4]
LarotrectinibPyrazolo[1,5-a]pyrimidineTrkA<10 nM[5]
EntrectinibPyrazolo[1,5-a]pyrimidineTrkA1.7 nM[5]
Compound 18b Pyrazolo[1,5-a]pyrimidineCDK9Potent (specific value not provided)[6]
Compound 1 Pyrazolo[1,5-a]pyrimidinePim-145 nM[7]

Experimental Protocols: A Glimpse into the Lab

The evaluation of compounds based on these scaffolds relies on a variety of well-established experimental protocols.

Kinase Inhibition Assay (General Protocol)

This assay is fundamental for determining the potency of compounds against their target kinases.

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the kinase and substrate to the wells of the microplate.

    • Add the test compounds to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specific temperature for a set time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody, luminescence-based ATP detection).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.[19]

  • Reagents and Materials: Cancer cell lines, cell culture medium, MTT reagent, DMSO, 96-well plates, incubator, plate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for a few hours. The viable cells will convert MTT into formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance of the solution using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[19]

Signaling Pathways and Logical Relationships

The therapeutic effects of compounds derived from these scaffolds are a direct result of their modulation of key cellular signaling pathways.

Pyrazolo[3,4-d]pyrimidine in Kinase-Driven Cancer

G cluster_0 Pyrazolo[3,4-d]pyrimidine Scaffold cluster_1 Signaling Pathway Ibrutinib Ibrutinib BTK BTK Ibrutinib->BTK Inhibits Downstream Signaling Downstream Signaling BTK->Downstream Signaling Activates B-cell Proliferation & Survival B-cell Proliferation & Survival Downstream Signaling->B-cell Proliferation & Survival Promotes

Pyrazolo[1,5-a]pyrimidine in NTRK Fusion-Positive Cancers

G cluster_0 Pyrazolo[1,5-a]pyrimidine Scaffold cluster_1 Signaling Pathway Larotrectinib Larotrectinib Trk Fusion Protein Trk Fusion Protein Larotrectinib->Trk Fusion Protein Inhibits MAPK/ERK & PI3K/Akt Pathways MAPK/ERK & PI3K/Akt Pathways Trk Fusion Protein->MAPK/ERK & PI3K/Akt Pathways Activates Tumor Growth & Proliferation Tumor Growth & Proliferation MAPK/ERK & PI3K/Akt Pathways->Tumor Growth & Proliferation Promotes

Conclusion and Future Directions

Both pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are undeniably high-value starting points for drug discovery. The choice between them should be guided by the specific therapeutic target and desired biological activity.

  • Pyrazolo[3,4-d]pyrimidine remains the go-to scaffold for ATP-competitive kinase inhibitors, with a proven track record and a wealth of structure-activity relationship data to guide design. Future efforts will likely focus on developing inhibitors with improved selectivity profiles and overcoming resistance mechanisms.

  • Pyrazolo[1,5-a]pyrimidine offers a broader chemical space and a more diverse range of biological activities. Its demonstrated success in targeting kinases and CNS-related proteins suggests significant untapped potential. Exploring new therapeutic applications and leveraging its synthetic tractability will be key areas of future research.

Ultimately, a deep understanding of the subtle yet significant differences between these two isomeric scaffolds will empower medicinal chemists to make more informed decisions, accelerating the development of novel and effective therapies for a multitude of diseases.

References

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A Researcher's Guide to Kinase Selectivity Profiling of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in determining the kinase selectivity profile of the compound 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. We will delve into the rationale behind experimental design, present a detailed protocol for a robust in-vitro assay, and discuss how to interpret the resulting data to guide drug discovery efforts.

Introduction: The Critical Role of Kinase Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment in these areas.

The core challenge in developing kinase inhibitors is achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[1] A non-selective inhibitor can bind to numerous "off-target" kinases, leading to a host of potential issues including unforeseen side effects and toxicity. Conversely, in some cases, a "polypharmacology" approach, where an inhibitor hits a specific, well-defined set of targets, can be therapeutically advantageous.[2] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of the drug discovery process that informs lead optimization and predicts potential clinical outcomes.[3][4]

The compound of interest, 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, belongs to the pyrazolopyrimidine class of compounds. This scaffold is recognized as a "privileged" structure in medicinal chemistry because it acts as an isostere of the adenine ring of ATP, allowing it to effectively compete for the kinase active site.[5][6] This inherent binding capability makes the pyrazolopyrimidine core a frequent starting point for designing potent kinase inhibitors, including clinically approved drugs.[5][7] However, this broad potential for kinase interaction also underscores the absolute necessity of rigorous selectivity profiling to understand its specific target landscape.

Experimental Design: Crafting a Self-Validating Profiling Strategy

A robust kinase profiling experiment is designed to be a self-validating system. This means incorporating the right controls and choosing assay parameters that ensure the data is both accurate and interpretable.

The Rationale Behind Panel Selection

The choice of kinases for the screening panel is a critical first step. A well-designed panel should be broad enough to cover diverse branches of the human kinome tree, including representatives from tyrosine kinase (TK) and serine/threonine kinase (S/TK) families. This provides a global view of the compound's selectivity.[8] For a compound based on a known scaffold like pyrazolopyrimidine, the panel should also include kinases that are known to be inhibited by this class, such as members of the Src, Abl, and Aurora kinase families, as well as kinases implicated in the intended therapeutic area.[7][9]

Choosing the Right Assay and ATP Concentration

Numerous assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[1] Luminescence-based assays, such as those that quantify the amount of ADP produced, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.

A crucial parameter is the concentration of ATP used in the assay. Since the inhibitor competes with ATP for the binding site, the measured potency (IC50) will be dependent on the ATP concentration. To obtain a true measure of the compound's intrinsic affinity for the kinase, assays are often performed at an ATP concentration that is at or near the Michaelis constant (Km) for each specific kinase.[2][10] This standardization allows for more meaningful comparison of potency across different kinases.[2]

The overall workflow for kinase selectivity profiling is a multi-step process designed for accuracy and efficiency.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Compound Dilution AssayPlate Assay Plate Preparation (Enzyme, Substrate, Buffer) Compound->AssayPlate Compound Transfer Initiation Reaction Initiation (Add ATP) AssayPlate->Initiation Incubation Incubation (Room Temp) Initiation->Incubation Detection Detection Reagent Addition (e.g., ADP-Glo™) Incubation->Detection Signal Signal Measurement (Luminometer) Detection->Signal RawData Raw Luminescence Data Signal->RawData Normalization Normalization (% Inhibition Calculation) RawData->Normalization IC50 IC50 Curve Fitting (for Dose-Response) Normalization->IC50 Profile Selectivity Profile Generation IC50->Profile

Caption: General workflow for in vitro kinase selectivity profiling.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol provides a step-by-step method for assessing the inhibitory activity of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one against a panel of kinases using a luminescence-based ADP-quantification assay (e.g., ADP-Glo™ Kinase Assay, Promega).

Materials:

  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (Test Compound)

  • DMSO (Vehicle Control)

  • Staurosporine (Positive Control, non-selective inhibitor)

  • Recombinant Kinases (Panel)

  • Kinase-specific peptide substrates

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution (at 2x the desired final Km concentration)

  • ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). For a single-point screen, prepare a working concentration that is 100x the final desired screening concentration (e.g., 100 µM for a 1 µM final concentration).

    • Prepare identical dilutions for the positive control (e.g., Staurosporine).

  • Assay Plate Setup (per well):

    • Add 2.5 µL of kinase reaction buffer.

    • Add 1 µL of the appropriate recombinant kinase solution.

    • Add 1 µL of the corresponding peptide substrate solution.

    • Add 0.5 µL of the test compound, positive control, or DMSO vehicle from the dilution plate. This results in a 1:100 dilution of the compound and a 0.5% final DMSO concentration.

    • Control Wells:

      • No-Enzyme Control (Max Signal): Omit the kinase solution.

      • Vehicle Control (Min Signal): Add DMSO instead of an inhibitor.

      • Positive Control: Add a known inhibitor like Staurosporine.

  • Kinase Reaction:

    • Gently mix the plate and allow it to equilibrate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The primary output from the assay is raw luminescence data, which is then converted into a more meaningful metric: percent inhibition.

1. Calculation of Percent Inhibition: The data is normalized using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls:

% Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

2. Single-Dose Screening: An initial screen is often performed at a single, relatively high concentration (e.g., 1 µM or 10 µM) to identify which kinases are inhibited by the compound.[11] The results are typically presented in a table format.

Table 1: Hypothetical Single-Dose (1 µM) Selectivity Profile

Kinase TargetKinase Family% Inhibition at 1 µM
SRC Tyrosine95.2
ABL1 Tyrosine89.7
LCKTyrosine65.4
FYNTyrosine61.1
EGFRTyrosine15.3
BRAFSer/Thr8.1
AURKA Ser/Thr91.5
CDK2Ser/Thr22.4
ROCK1Ser/Thr5.6
PKASer/Thr2.1

This data is for illustrative purposes only.

3. IC50 Determination: For kinases showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). This is a quantitative measure of the compound's potency against each specific kinase.

Table 2: Comparative IC50 Data for Primary Targets

Kinase Target4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one IC50 (nM)Alternative Inhibitor (Dasatinib) IC50 (nM)
SRC 150.8
ABL1 250.6
AURKA 1830
LCK1501.1
EGFR>10,00027

This data is for illustrative purposes only.

Interpreting the Selectivity Profile

The hypothetical data suggests that 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a potent inhibitor of the tyrosine kinases SRC and ABL1, and the serine/threonine kinase AURKA. It shows moderate activity against other SRC-family kinases (LCK, FYN) and is highly selective against kinases like EGFR and PKA.

When compared to a known multi-kinase inhibitor like Dasatinib, our test compound shows a different selectivity profile. While less potent against SRC/ABL, it demonstrates comparable or greater potency against AURKA, suggesting a distinct therapeutic potential. This comparative analysis is crucial for positioning the compound within the existing landscape of kinase inhibitors.

The concept of on-target vs. off-target effects is central to interpreting this data. Potent inhibition of SRC, ABL1, and AURKA may be the desired "on-target" activity, while inhibition of LCK could be an "off-target" effect that needs to be monitored for potential immunological side effects.

G cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways Inhibitor Pyrazolopyrimidine Inhibitor SRC SRC Pathway (Proliferation) Inhibitor->SRC Inhibits AURKA AURKA Pathway (Mitosis) Inhibitor->AURKA Inhibits LCK LCK Pathway (T-Cell Signaling) Inhibitor->LCK Inhibits Therapeutic Therapeutic Effect SRC->Therapeutic AURKA->Therapeutic SideEffect Side Effect LCK->SideEffect

Caption: On-target vs. off-target inhibition by a kinase inhibitor.

Conclusion and Future Directions

The selectivity profile of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one demonstrates its potential as a multi-targeted inhibitor of SRC, ABL1, and AURKA kinases. This guide provides the foundational framework for obtaining and interpreting this critical dataset. The next logical steps in the drug discovery cascade would involve:

  • Cellular Assays: Validating the biochemical potency in cellular models to measure on-target engagement and downstream pathway modulation.

  • Broader Kinome Screening: Expanding the profile against a larger panel (e.g., >300 kinases) to uncover any unexpected off-targets.

  • Structural Biology: Obtaining co-crystal structures to understand the molecular basis of the observed selectivity and guide further structure-activity relationship (SAR) studies.

By systematically applying these principles and methodologies, researchers can effectively characterize the selectivity of novel kinase inhibitors, paving the way for the development of safer and more effective targeted therapies.

References

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link][5][6]

  • National Institutes of Health. (n.d.). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. NIH. Available at: [Link][7]

  • National Institutes of Health. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link][12]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link][9]

  • National Institutes of Health. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link][11]

  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link][2]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link][3]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link][1]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link][4]

  • National Institutes of Health. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link][8]

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A Researcher's Guide to Tyrosine Kinase Cross-Reactivity: A Comparative Analysis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] However, the very features that make this scaffold effective at targeting the ATP-binding site of one kinase can also lead to unintended interactions with others—a phenomenon known as cross-reactivity or off-target effects.

This guide provides an in-depth technical overview of the methodologies used to conduct cross-reactivity studies, using the 4-amino-1H-pyrazolo[3,4-d]pyrimidine class of compounds as a central example. While extensive public data for the specific molecule 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is limited, the principles and protocols detailed herein are universally applicable for characterizing any kinase inhibitor. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for interpreting the resulting data, empowering you to build a comprehensive selectivity profile for your compound of interest.

The Structural Basis for Kinase Cross-Reactivity

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural homology within their ATP-binding pockets.[4] This conservation is the primary reason why achieving absolute specificity is a formidable challenge in kinase inhibitor design.[5] ATP-competitive inhibitors, including many pyrazolo[3,4-d]pyrimidine derivatives, function by occupying this pocket and preventing the binding of ATP, thereby blocking the phosphotransfer reaction. Off-target binding occurs when an inhibitor designed for a primary target also fits favorably into the ATP-binding site of other kinases.[5][6] These unintended interactions can lead to unexpected biological effects or toxicity, making comprehensive selectivity profiling a critical step in drug development.[7][8]

Caption: General interactions within a kinase ATP-binding site.

Core Methodologies for Assessing Kinase Selectivity

A robust assessment of cross-reactivity requires a multi-pronged approach that combines direct measurement of enzymatic inhibition with confirmation of target binding in a cellular context.

A. Biochemical Kinome Profiling: The Global View

The most comprehensive initial approach is to screen the inhibitor against a large panel of purified kinases. This provides a broad, quantitative landscape of the compound's activity across the kinome.

Principle of the Method: Biochemical profiling measures the ability of a compound to inhibit the catalytic activity of a panel of isolated kinase enzymes. This is typically done by quantifying the phosphorylation of a substrate in the presence of the inhibitor. Commercial services like Eurofins' KINOMEscan® (a binding assay) and Reaction Biology's or Carna Biosciences' activity-based platforms offer panels covering hundreds of human kinases.[9][10][11][12][13] The binding assay format, which is independent of ATP concentration, measures the thermodynamic dissociation constant (Kd), providing a direct measure of binding affinity.[9][11] Activity-based assays measure IC50 values, which are dependent on factors like ATP concentration.[4][14]

Experimental Workflow: Radiometric Kinase Assay ([³²P]-ATP)

This classic, highly sensitive method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a protein or peptide substrate.

Biochemical_Assay_Workflow cluster_workflow Workflow for In Vitro Kinase Profiling Start Start Prepare Prepare Assay Plate: - Kinase - Substrate - Buffer Start->Prepare Add_Cmpd Add Test Compound (e.g., Pyrazolo-Inhibitor X) in serial dilution Prepare->Add_Cmpd Initiate_Rxn Initiate Reaction: Add Mg/[γ-³²P]ATP Add_Cmpd->Initiate_Rxn Incubate Incubate at 30°C Initiate_Rxn->Incubate Stop_Rxn Stop Reaction & Separate Substrate Incubate->Stop_Rxn Quantify Quantify ³²P Incorporation (Scintillation Counting or Phosphorimaging) Stop_Rxn->Quantify Analyze Analyze Data: Calculate % Inhibition and IC50 values Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiometric in vitro kinase assay.

Detailed Protocol:

  • Assay Preparation: In a 96-well plate, add kinase buffer, the specific kinase enzyme, and its corresponding substrate (e.g., a peptide or protein like myelin basic protein).

  • Compound Addition: Add the test compound (e.g., a 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative) across a range of concentrations (typically in a 10-point dose-response curve). Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution, which includes a mix of unlabeled ('cold') ATP and [γ-³²P]ATP, along with MgCl₂.[15][16][17] The concentration of unlabeled ATP is critical and should ideally be at or near the Michaelis constant (Km) for each specific kinase to allow for meaningful comparison of IC50 values.[14][18]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds under initial velocity conditions.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper filters, which bind the phosphorylated substrate, followed by washing away the free ATP.[17]

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter or by phosphorimaging.[17]

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

B. Cellular Target Engagement: The In-Cell Validation

While biochemical assays are powerful, they do not account for cell permeability, compound stability, or the true intracellular concentration of ATP. Cellular target engagement assays are therefore essential to confirm that an inhibitor binds to its targets in a more physiologically relevant environment.

Principle of the Method: Cellular Thermal Shift Assay (CETSA®) CETSA is based on the principle of ligand-induced thermal stabilization.[20][21] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[22][23] This change in thermal stability can be detected and quantified, serving as a direct measure of target engagement inside intact cells.[24]

CETSA_Principle cluster_CETSA Principle of Cellular Thermal Shift Assay (CETSA) Start Cells Intact Cells Start->Cells Treat_DMSO Treat with Vehicle (DMSO) Cells->Treat_DMSO Treat_Drug Treat with Inhibitor Cells->Treat_Drug Heat_DMSO Heat to Temp (T) Treat_DMSO->Heat_DMSO Heat_Drug Heat to Temp (T) Treat_Drug->Heat_Drug Result_DMSO Target Protein Denatures Heat_DMSO->Result_DMSO Result_Drug Bound Target Protein Remains Soluble Heat_Drug->Result_Drug Lyse_Quantify Lyse Cells & Separate Soluble/Aggregated Fractions. Quantify Soluble Protein (e.g., Western Blot). Result_DMSO->Lyse_Quantify Result_Drug->Lyse_Quantify

Caption: The principle of ligand-induced thermal stabilization in CETSA.

Detailed Protocol (Western Blot-based):

  • Cell Culture and Treatment: Culture cells that express the target kinase(s) of interest. Treat the cells with the test compound or vehicle (DMSO) for a specified time to allow for cell entry and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells to release their protein content, typically through freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Fractions: Separate the soluble protein fraction (containing folded proteins) from the aggregated fraction (containing denatured proteins) by high-speed centrifugation.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and drug-treated samples. Plot the relative protein amount against temperature to generate "melting curves." A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Interpreting Cross-Reactivity Data: A Case Study

To illustrate the analysis process, let's consider a hypothetical 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative, "Pyrazolo-Inhibitor X," which was designed as a potent inhibitor of DDR1. After running a kinome-wide scan, the following data was obtained.

Table 1: Hypothetical Kinase Selectivity Profile for Pyrazolo-Inhibitor X

Kinase TargetKinase Family% Inhibition @ 1 µMIC50 (nM)Notes
DDR1 Tyrosine Kinase99%44 Primary Target [25]
DDR2Tyrosine Kinase85%210High homology to DDR1
SRCTyrosine Kinase78%450Common off-target for this scaffold[26]
LCKTyrosine Kinase75%520Src family kinase[27]
ABL1Tyrosine Kinase65%890
EGFRTyrosine Kinase55%1,200Known target for some pyrazolopyrimidines[3][28]
KDR (VEGFR2)Tyrosine Kinase48%> 2,500
KITTyrosine Kinase35%> 5,000
FLT3Tyrosine Kinase21%> 10,000
p38α (MAPK14)Ser/Thr Kinase5%> 10,000Not a tyrosine kinase; shows high selectivity

Analysis and Interpretation:

  • Potency and On-Target Activity: The data confirms that Pyrazolo-Inhibitor X is a potent inhibitor of its intended target, DDR1, with an IC50 of 44 nM.

  • Selectivity within Families: The inhibitor shows activity against DDR2, which is expected due to the high sequence homology between the two DDR family members.

  • Off-Target Activities: Significant inhibition is observed for Src family kinases (SRC, LCK) and ABL1. This is a crucial finding, as these off-target activities could contribute to both the therapeutic efficacy and the potential toxicity of the compound. For instance, Src inhibition has been linked to changes in oxidative stress in some cell types.[26]

  • Quantifying Selectivity: While a simple inspection is useful, more quantitative measures like the Selectivity Score (S-score) can be used. The S-score quantifies the promiscuity of a compound by dividing the number of kinases it inhibits above a certain threshold (e.g., >65% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Next Steps: Based on this profile, a researcher would prioritize follow-up studies. Cellular assays should be conducted to confirm target engagement of not only DDR1 but also SRC and LCK. Further medicinal chemistry efforts could be directed at modifying the pyrazolopyrimidine scaffold to reduce affinity for the Src family while retaining potency for DDR1, potentially by exploiting subtle structural differences outside the core hinge-binding region.[6]

Conclusion: Towards a Complete Selectivity Profile

The characterization of a kinase inhibitor's cross-reactivity is not a single experiment but a systematic process. For compounds based on versatile scaffolds like 4-amino-1H-pyrazolo[3,4-d]pyrimidine, a thorough investigation is non-negotiable. By combining broad, biochemical kinome profiling with targeted, in-cell validation methods like CETSA, researchers can build a comprehensive and reliable selectivity profile. This dual approach provides the necessary data to make informed decisions, guiding lead optimization, elucidating mechanisms of action, and ultimately developing safer and more effective targeted therapies.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (URL: [Link])

  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC - NIH. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ResearchGate. (URL: [Link])

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications. (URL: [Link])

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (URL: [Link])

  • In vitro kinase assay - Protocols.io. (URL: [Link])

  • In vitro NLK Kinase Assay - PMC - NIH. (URL: [Link])

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (URL: [Link])

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors | PNAS. (URL: [Link])

  • In vitro kinase assay - Bio-protocol. (URL: [Link])

  • Kinase selectivity profiling by inhibitor affinity chromatography - Semantic Scholar. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • (PDF) In vitro kinase assay v1 - ResearchGate. (URL: [Link])

  • KINOMEscan® Kinase Profiling Platform. (URL: [Link])

  • Kinase Screening & Profiling Service | Drug Discovery Support. (URL: [Link])

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. (URL: [Link])

  • KINOMEscan Technology - Eurofins Discovery. (URL: [Link])

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (URL: [Link])

  • Substituted 4-amino-1H-pyrazolo[3,4-d]pyrimidines as multi-targeted inhibitors of insulin-like growth factor-1 receptor (IGF1R) and members of ErbB-family receptor kinases - PubMed. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (URL: [Link])

  • The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. (URL: [Link])

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed. (URL: [Link])

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidines containing an extended 3-substituent as potent inhibitors of Lck -- a selectivity insight. | Semantic Scholar. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight - ResearchGate. (URL: [Link])

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PubMed Central. (URL: [Link])

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A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of Novel Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for precision medicine hinges on a delicate balance: maximizing tumor cell eradication while minimizing harm to the patient. This balance is quantitatively captured by the Therapeutic Index (TI), a critical measure of a drug's relative safety.[1][2][3] For researchers in drug development, a high TI is not just a desirable property; it is the cornerstone of a viable clinical candidate.[4] This is particularly true for kinase inhibitors, a dominant class of targeted cancer therapies.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in this domain.[5] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the ATP-binding site in a wide range of protein kinases, enzymes that are often hyperactivated in cancer.[5][6] This has led to the successful development of several pyrazolo[3,4-d]pyrimidine-based drugs.[5] However, the very feature that makes this scaffold so potent—its ability to bind to the highly conserved ATP pocket—also presents the greatest challenge: achieving selectivity. The human kinome is vast, and off-target kinase inhibition is a primary driver of toxicity.

Therefore, the rigorous evaluation of the therapeutic index is paramount. This guide provides a comprehensive, field-proven framework for assessing novel pyrazolo[3,4-d]pyrimidine derivatives, moving logically from rapid in vitro screening to definitive in vivo validation.

Part I: The Foundation - In Vitro Efficacy and Selectivity

The initial phase of evaluation aims to answer two fundamental questions: How potently does the compound kill cancer cells, and how much collateral damage does it inflict on healthy cells? The ratio between these two values provides the in vitro therapeutic index, often called the Selectivity Index (SI), our first critical go/no-go decision point.

Step 1: Determining On-Target Potency (IC50)

The first step is to measure the concentration of the derivative required to inhibit the growth of a target cancer cell line by 50% (IC50). The choice of cell line is critical. It should be pathologically relevant, meaning its survival is known to be dependent on the kinase your compound is designed to inhibit. For instance, if targeting a kinase implicated in breast cancer, cell lines like MDA-MB-468 or T-47D would be appropriate choices.[7]

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol is favored for its simplicity and high sensitivity, measuring ATP levels as an indicator of metabolically active, viable cells.[8][9]

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-468) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine derivatives in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known inhibitor).

  • Treatment: Add 100 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the cell cycle, typically 48-72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[9][10]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Convert the raw luminescence units to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Step 2: Assessing Off-Target Cytotoxicity (CC50)

A potent compound is only valuable if it is selective. The next crucial step is to determine the cytotoxic concentration 50 (CC50)—the concentration that kills 50% of non-cancerous cells. This is performed using the exact same protocol as above, but with a healthy, non-transformed cell line, such as primary human fibroblasts or an immortalized line like HEK293.

Step 3: Calculating the In Vitro Therapeutic Index (Selectivity Index)

With both IC50 and CC50 values, we can calculate the Selectivity Index.

SI = CC50 / IC50

A higher SI value indicates greater selectivity, suggesting the compound is more toxic to cancer cells than to healthy cells. While there is no universal cutoff, an SI greater than 10 is often considered a promising starting point for further development.[11]

Table 1: Comparative In Vitro Performance of Novel Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Non-Cancerous Cell LineCC50 (µM)Selectivity Index (SI)
PPD-001 MDA-MB-468 (Breast)0.85HEK29325.530.0
PPD-002 MDA-MB-468 (Breast)1.20HEK29315.012.5
Standard Drug MDA-MB-468 (Breast)2.50HEK29330.012.0

This table presents hypothetical data for illustrative purposes.

Diagram 1: In Vitro Therapeutic Index Evaluation Workflow

G cluster_0 Step 1: Efficacy cluster_1 Step 2: Toxicity cluster_2 Step 3: Analysis CancerCells Cancer Cell Line (e.g., MDA-MB-468) Treat_Cancer Treat with PPD Derivatives (Serial Dilution) CancerCells->Treat_Cancer Assay_Cancer CellTiter-Glo® Assay Treat_Cancer->Assay_Cancer IC50 Calculate IC50 Assay_Cancer->IC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->Calculate_SI NormalCells Non-Cancerous Cell Line (e.g., HEK293) Treat_Normal Treat with PPD Derivatives (Serial Dilution) NormalCells->Treat_Normal Assay_Normal CellTiter-Glo® Assay Treat_Normal->Assay_Normal CC50 Calculate CC50 Assay_Normal->CC50 CC50->Calculate_SI Decision Go/No-Go Decision Calculate_SI->Decision

Caption: Workflow for determining the in vitro selectivity index.

Part II: Advancing to In Vivo Models - The True Therapeutic Index

While in vitro data is essential for initial screening, it cannot replicate the complexities of a whole organism. Pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and systemic toxicity can only be assessed in vivo. This phase determines the definitive therapeutic index.

Step 1: Determining Efficacy in Xenograft Models (ED50)

To measure efficacy, we use immunocompromised mouse models bearing human tumor xenografts.[12][13] These models allow us to determine the effective dose 50 (ED50)—the dose required to produce a therapeutic effect (e.g., 50% tumor growth inhibition) in 50% of the population.[11]

Protocol 2: Human Tumor Xenograft Efficacy Study

  • Model Establishment: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of athymic nude mice.[12][13]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into groups (e.g., n=8-10 per group), including a vehicle control group and several treatment groups receiving different doses of the lead compound (e.g., PPD-001).

  • Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume with calipers and monitor mouse body weight and clinical signs of toxicity twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Analysis: Calculate the percent tumor growth inhibition (%TGI) for each dose group compared to the vehicle control. Determine the ED50 from the dose-response relationship.

Step 2: Determining Toxicity in Healthy Animals (TD50)

Concurrently, the toxic dose 50 (TD50) must be established. This is the dose that causes unacceptable toxicity in 50% of the animal population.[11] This is often determined through a Maximum Tolerated Dose (MTD) study in healthy rodents.[14][15]

Protocol 3: Maximum Tolerated Dose (MTD) Study

  • Animal Groups: Use healthy rats or mice (e.g., Sprague-Dawley rats), with small groups of animals (e.g., n=3 per sex per group).[16]

  • Dose Escalation: Administer the compound at escalating doses across different groups. Start with a dose significantly lower than the expected efficacious dose.

  • Administration: Use the same route and frequency as planned for the efficacy study.

  • Observation: Monitor the animals intensively for a set period (e.g., 7-14 days) for clinical signs of toxicity (e.g., changes in behavior, posture, breathing), body weight loss (>15-20% is a common sign of significant toxicity), and mortality.[16][17]

  • Pathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify target organ toxicities.

  • Determination: The MTD is defined as the highest dose that does not cause mortality or unacceptable morbidity.[18] The data from this dose-escalation study is used to calculate the TD50.

Step 3: Calculating the Definitive Therapeutic Index

The clinically relevant TI is calculated from the in vivo data.

TI = TD50 / ED50

This ratio provides a much more accurate prediction of a drug's safety window in a complex biological system.

Table 2: Summary of In Vivo Evaluation for Lead Candidate PPD-001

ParameterStudy TypeAnimal ModelValue
ED50 EfficacyNude Mouse, A549 Xenograft25 mg/kg
TD50 ToxicitySprague-Dawley Rat200 mg/kg
Therapeutic Index (TI) TD50 / ED50 -8.0

This table presents hypothetical data for illustrative purposes.

Part III: De-risking with Advanced Safety Profiling

A favorable TI is a major milestone, but for pyrazolo[3,4-d]pyrimidine derivatives, a deeper understanding of off-target activity is essential for predicting clinical side effects.

Kinome Selectivity Profiling

The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. Several commercial services offer this, using technologies like NanoBRET® or radiometric assays to quantify the compound's activity against hundreds of human kinases.[19][20][21]

The output, often visualized as a dendrogram or "kinome tree," provides an immediate, powerful snapshot of the compound's selectivity profile.[22] A "clean" profile, with high potency against the intended target and minimal activity against other kinases, significantly de-risks the compound and builds confidence for further investment. Conversely, significant off-target activity can often explain unexpected toxicities observed in MTD studies and may be grounds for terminating the program or initiating chemical modifications to improve selectivity.

Diagram 2: Integrated Assessment of Therapeutic Index

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_advanced Advanced Profiling IC50 Potency (IC50) on Cancer Cells SI Selectivity Index (SI = CC50 / IC50) IC50->SI CC50 Toxicity (CC50) on Normal Cells CC50->SI ED50 Efficacy (ED50) in Xenograft Model SI->ED50 Promising Candidate TI Therapeutic Index (TI = TD50 / ED50) ED50->TI TD50 Toxicity (TD50) in Healthy Animals TD50->TI Kinome Kinome Scan (Off-Target Effects) TI->Kinome De-risk ADME ADME/Tox (PK/PD Profile) TI->ADME De-risk FinalDecision Clinical Candidate Nomination Kinome->FinalDecision ADME->FinalDecision

Caption: The relationship between in vitro, in vivo, and advanced profiling.

Conclusion

Evaluating the therapeutic index of novel pyrazolo[3,4-d]pyrimidine derivatives is a multi-faceted, iterative process that forms the bedrock of preclinical development. It begins with high-throughput in vitro assays to establish a preliminary selectivity index, allowing for the rapid prioritization of compounds. The most promising candidates then advance to resource-intensive in vivo studies, which provide the definitive TI and a more realistic assessment of the drug's potential safety and efficacy profile. Finally, advanced techniques like kinome scanning provide a mechanistic understanding of the observed biological effects. By following this rigorous, evidence-based pathway, researchers can confidently identify derivatives with the highest probability of becoming safe and effective medicines for cancer patients.

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head-to-head comparison of different 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of purine, is of particular interest due to its prevalence in compounds exhibiting a wide range of biological activities, including kinase inhibition.[1] This guide provides a head-to-head comparison of two prominent synthetic routes to a key derivative, 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, offering insights into the practical and chemical nuances of each approach.

This analysis is structured to provide a comprehensive overview, from the strategic level of retrosynthesis down to the granular details of experimental protocols. We will explore a linear synthesis proceeding through an o-aminocarboxamide pyrazole intermediate and a convergent approach that utilizes a di-chloro pyrazolopyrimidine intermediate. Each route's strengths and weaknesses will be critically evaluated to aid in the selection of the most appropriate method for specific research and development needs.

Route A: Linear Synthesis via o-Aminocarboxamide Intermediate

This classical approach builds the target molecule in a sequential fashion, beginning with the construction of the pyrazole ring, followed by the formation of the fused pyrimidine ring. This route is characterized by its straightforward progression and reliance on well-established chemical transformations.

Retrosynthetic Analysis of Route A

Target 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Intermediate_A1 5-Aminopyrazole-4-carboxamide Target->Intermediate_A1 Cyclization with Urea Intermediate_A2 Ethyl 5-aminopyrazole-4-carboxylate Intermediate_A1->Intermediate_A2 Amidation Starting_Materials_A Ethyl (ethoxymethylene)cyanoacetate + Hydrazine Intermediate_A2->Starting_Materials_A Cyclization

Caption: Retrosynthetic approach for Route A.

Key Stages and Experimental Considerations

Step 1: Synthesis of Ethyl 5-aminopyrazole-4-carboxylate

The synthesis commences with the cyclization of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate. This reaction is typically performed in an alcoholic solvent, such as ethanol, under reflux conditions. The reaction proceeds via a nucleophilic attack of hydrazine on the electrophilic double bond of the cyanoacetate derivative, followed by an intramolecular cyclization to form the pyrazole ring.

Step 2: Amidation to 5-Aminopyrazole-4-carboxamide

The ethyl ester of the aminopyrazole is then converted to the corresponding carboxamide. This is a standard amidation reaction, often achieved by treating the ester with aqueous or alcoholic ammonia under elevated temperature and pressure. This step is crucial as the carboxamide functionality is a direct precursor to the pyrimidinone ring.

Step 3: Cyclization with Urea to form the Pyrimidinone Ring

The final step in this route is the cyclization of 5-aminopyrazole-4-carboxamide with urea. This reaction is typically carried out at high temperatures (around 190°C) and results in the formation of the fused pyrimidine ring, yielding the desired 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one.[2] The mechanism involves the nucleophilic attack of the amino group of the pyrazole onto a carbonyl group of urea, followed by an intramolecular cyclization and elimination of ammonia.

Route B: Convergent Synthesis via Di-chloro Intermediate

This route offers a more convergent approach, where the core pyrazolo[3,4-d]pyrimidine ring system is first synthesized, followed by functionalization to introduce the desired amino and hydroxyl/oxo groups. This strategy can be advantageous for creating a library of analogs by varying the nucleophiles in the final steps.

Retrosynthetic Analysis of Route B

Target_B 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one Intermediate_B1 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine Target_B->Intermediate_B1 Hydrolysis Intermediate_B2 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate_B1->Intermediate_B2 Selective Amination at C4 Intermediate_B3 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol Intermediate_B2->Intermediate_B3 Chlorination (POCl3) Precursor_B 5-Aminopyrazole-4-carboxamide Intermediate_B3->Precursor_B Cyclization with Urea

Caption: Retrosynthetic approach for Route B.

Key Stages and Experimental Considerations

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol

This route also begins with 5-aminopyrazole-4-carboxamide, which is cyclized with urea at high temperatures to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[2] This intermediate serves as the foundational scaffold for subsequent functionalization.

Step 2: Chlorination to 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

The di-hydroxy pyrazolopyrimidine is then chlorinated to the corresponding di-chloro derivative. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with heating.[2] This step is critical as it activates the 4 and 6 positions for nucleophilic substitution.

Step 3: Selective Amination at the C4 Position

The selective introduction of an amino group at the C4 position is a key transformation. The C4 position of the 4,6-dichloropyrazolo[3,4-d]pyrimidine is generally more reactive towards nucleophilic attack than the C6 position. This selectivity can be controlled by carefully managing reaction conditions such as temperature and the choice of solvent and base. Reaction with an amine, such as ammonia or an ammonia equivalent, will preferentially displace the chloride at the C4 position.

Step 4: Conversion of the C6-Chloro Group to a Hydroxyl/Oxo Group

The final step involves the conversion of the remaining chloro group at the C6 position to a hydroxyl group, which will exist in its tautomeric oxo form. This can be achieved through hydrolysis under acidic or basic conditions.

Head-to-Head Comparison

FeatureRoute A: Linear SynthesisRoute B: Convergent Synthesis
Overall Strategy Linear, sequential construction of the bicyclic system.Convergent, formation of the core followed by functionalization.
Number of Steps Generally fewer steps to the final product.Potentially more steps, but allows for diversification.
Key Intermediates 5-Aminopyrazole-4-carboxamide4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reagent Safety Avoids the use of harsh chlorinating agents like POCl₃.Requires the use of phosphorus oxychloride, which is corrosive, toxic, and reacts violently with water.[3]
Scalability Generally considered more amenable to large-scale synthesis due to simpler reagents and workup procedures.The use and quenching of excess POCl₃ can pose challenges for scalability.[4]
Versatility Less versatile for creating a diverse library of analogs from a common intermediate.Highly versatile; the di-chloro intermediate can be reacted with various nucleophiles to generate a wide range of derivatives.[5]
Potential Yield Can provide good overall yields, though high-temperature cyclization may require optimization.Yields can be high, but the multi-step nature may lead to lower overall yields. The selective amination step is critical to optimize.

Experimental Protocols

Route A: Linear Synthesis

Protocol for Ethyl 5-aminopyrazole-4-carboxylate

To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature. The mixture is then heated to reflux for 4-6 hours. After cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried.

Protocol for 5-Aminopyrazole-4-carboxamide

Ethyl 5-aminopyrazole-4-carboxylate is suspended in a solution of aqueous ammonia and heated in a sealed vessel at 100-120°C for 8-12 hours. Upon cooling, the product precipitates and is collected by filtration.

Protocol for 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

A mixture of 5-aminopyrazole-4-carboxamide (1 equivalent) and urea (5-10 equivalents) is heated at 190-200°C for 2-3 hours.[2] The reaction mixture is then cooled, and the solid product is triturated with water, filtered, and recrystallized from a suitable solvent.

Route B: Convergent Synthesis

Protocol for 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol

A mixture of 5-aminopyrazole-4-carboxamide (1 equivalent) and urea (5-10 equivalents) is heated at 190°C for 2 hours.[2] The cooled reaction mass is treated with a hot aqueous solution of sodium hydroxide, and the resulting solution is acidified with acetic acid to precipitate the product, which is then filtered and dried.

Protocol for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol is refluxed in an excess of phosphorus oxychloride for 4-6 hours.[2] The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched by pouring onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried.

Protocol for 4-Amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is dissolved in a suitable solvent like isopropanol and treated with a solution of ammonia in the same solvent at room temperature or with gentle heating. The reaction is monitored by TLC, and upon completion, the solvent is evaporated, and the product is isolated and purified.

Protocol for 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

The 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is subjected to hydrolysis, for instance, by refluxing in an aqueous acid or base, to convert the C6-chloro group to a hydroxyl group. The product is then isolated by neutralization and purified.

Conclusion and Expert Recommendations

Both Route A and Route B offer viable pathways to 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. The choice between them is contingent on the specific objectives of the synthesis.

Route A is the more direct and arguably safer of the two, making it well-suited for the large-scale production of the target molecule where the avoidance of hazardous reagents like POCl₃ is a priority. Its linear nature, however, makes it less flexible for the synthesis of a diverse set of analogs.

Route B , while involving more steps and a hazardous chlorination reaction, provides significant strategic advantages in a drug discovery context. The key intermediate, 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is a versatile platform for the introduction of a wide array of functional groups at both the C4 and C6 positions through nucleophilic substitution. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

For academic research and early-stage drug discovery where analog synthesis is paramount, the versatility of Route B is highly advantageous. For process development and scale-up manufacturing of the specific target compound, the simplicity and improved safety profile of Route A would be the recommended approach. Careful consideration of the available resources, safety infrastructure, and the overall goals of the research program will ultimately guide the synthetic chemist to the most appropriate and efficient route.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product Lifecycle

As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one. This pyrazolopyrimidine derivative is a critical scaffold in medicinal chemistry, explored for its potential as a kinase inhibitor in anticancer therapies. However, our responsibility extends beyond experimental application to the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, grounded in regulatory principles and best practices for laboratory safety. Our objective is to empower you, our scientific colleagues, to manage chemical waste with the same rigor and precision you apply to your research.

Core Principle: Hazardous Waste Determination

The foundational step in any chemical disposal plan is to determine if the substance is classified as hazardous waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[1][2]

For 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, the primary concern is its toxicity. Safety Data Sheets (SDS) for the closely related and commercially available 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (CAS 2380-63-4) classify it as "Acute Toxicity, Oral - Category 3" , with the hazard statement "Toxic if swallowed." This high degree of toxicity is the critical factor driving its stringent disposal requirements.

Classification as Acutely Hazardous Waste

Due to its high toxicity, this compound and its waste products must be managed as acutely hazardous waste . The EPA designates certain chemicals as "P-listed" wastes, which are subject to more stringent regulation due to their acute toxicity.[3][4][5] While 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one may not appear on the P-list by name, its toxicological profile necessitates that it be handled with the same level of precaution. This "better safe than sorry" approach is a cornerstone of laboratory safety and ensures compliance with the spirit, if not the letter, of RCRA regulations.

The following workflow illustrates the decision-making process that leads to this classification.

G start Start: Chemical Waste for Disposal is_listed Is the chemical explicitly on an EPA F, K, P, or U list? start->is_listed is_char Does the waste exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) is_listed->is_char No manage_acute Manage as Acutely Hazardous Waste (P-List Precautions) is_listed->manage_acute Yes (P-List) is_acute Does the SDS indicate acute toxicity (e.g., 'Toxic if swallowed', 'Acute Tox. Cat. 3')? is_char->is_acute Yes (Toxicity) manage_char Manage as Characteristic Hazardous Waste is_char->manage_char Yes (Other) manage_non_haz Manage as Non-Hazardous Waste (Consult EHS for confirmation) is_char->manage_non_haz No is_acute->manage_acute Yes is_acute->manage_char No

Caption: Hazardous Waste Determination Workflow for Laboratory Chemicals.

Hazard Summary for Disposal Planning

Before handling the waste, it is essential to internalize its hazard profile. This information, derived from authoritative SDS, dictates the necessary personal protective equipment (PPE) and handling precautions.

Hazard ClassificationGHS CodeSignal WordPrecautionary Statement (Disposal Context)
Acute Toxicity 3 (Oral) H301Danger Toxic if swallowed. Avoid ingestion and cross-contamination of surfaces.
Skin Irritation 2 H315WarningCauses skin irritation. Wear appropriate chemical-resistant gloves.
Eye Irritation 2 H319WarningCauses serious eye irritation. Wear safety glasses or goggles.
STOT SE 3 H335WarningMay cause respiratory irritation. Handle in a well-ventilated area or fume hood.
Source: Sigma-Aldrich Safety Data Sheet.

Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the safe segregation, accumulation, and disposal of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one waste.

SOP 1: Waste Segregation at the Point of Generation

The principle of causality is paramount here: segregating waste at its source prevents accidental mixing with incompatible materials, which could lead to violent reactions or the generation of toxic gases.

  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, at or near where the waste is generated, for collecting this hazardous waste.[6][7] This area must be under the control of the laboratory personnel.

  • Use a Dedicated Waste Container: Procure a chemically compatible container with a secure, tight-fitting screw cap. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, with no cracks or signs of deterioration.

  • Isolate from Other Waste Streams: Never mix this waste with other chemical waste streams. Specifically, store it separately from:

    • Acids and bases.

    • Oxidizing agents.

    • Solvent waste (halogenated or non-halogenated).

SOP 2: Container Management and Labeling

Proper labeling is a self-validating system; it communicates hazards clearly to all personnel and is required for regulatory compliance.

  • Label the Container Before Use: As soon as you designate a container for this waste, affix a hazardous waste label.

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one" .

    • The associated hazards: "Toxic" .

    • The accumulation start date (the date the first drop of waste enters the container).

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[7][8] This minimizes the release of any harmful vapors and prevents spills.

  • Observe Accumulation Limits: For acutely hazardous (P-listed type) wastes, regulations are more stringent. You may not accumulate more than one quart of this waste in the laboratory at any time.[4][7]

SOP 3: Managing Contaminated Materials

Any item that comes into contact with 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is also considered hazardous waste.

  • Solid Waste: All contaminated disposable materials, including gloves, weigh boats, pipette tips, and paper towels, must be collected as hazardous waste. Place these items in a sealed, labeled plastic bag or a designated solid waste container within your SAA.

  • Empty Containers: An "empty" container that held the pure chemical is not considered non-hazardous. It must be managed as acutely hazardous waste itself or be triple-rinsed.[4][8]

    • Procedure for Triple-Rinsing: i. Rinse the container three times with a suitable solvent (one that can dissolve the compound). ii. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume. iii. The resulting rinseate is itself an acutely hazardous waste and must be collected in your designated liquid waste container.[8] iv. After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, as per your institution's policy.

  • Spill Cleanup:

    • Ensure proper PPE is worn before addressing a spill.

    • For small powder spills, gently cover with an absorbent material to avoid raising dust.

    • Carefully sweep up the material and place it in the designated hazardous waste container.

    • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

SOP 4: Arranging for Final Disposal

Laboratory personnel are not authorized to transport hazardous waste off-site. The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department.

  • Monitor Accumulation Limits: Once your waste container is full or has reached the one-quart limit for acutely toxic waste, you must arrange for its removal.

  • Request a Pickup: Contact your EHS office to schedule a hazardous waste pickup. Follow their specific procedures for submitting a request.

  • Maintain Records: Keep a copy of all paperwork associated with the waste pickup for your laboratory's records, as required by your institution and regulatory agencies.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a non-negotiable aspect of responsible scientific research. By understanding its acute toxicity and adhering to the procedural framework of hazardous waste determination, segregation, and compliant accumulation, we ensure the safety of our colleagues and the protection of our environment. This commitment to the complete lifecycle of our research chemicals is a hallmark of scientific integrity and excellence.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal.[Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • SCS Engineers. Hazardous Waste Determinations.[Link]

  • California Department of Toxic Substances Control. Acute and Extremely Hazardous Wastes.[Link]

  • MLI Environmental. 5 Steps to a Hazardous Waste Determination.[Link]

  • University of California, San Diego. How to Identify Hazardous Chemical Waste.[Link]

  • IDEM. Understanding the Hazardous Waste Determination Process.[Link]

  • U.S. Environmental Protection Agency. How To Make a Hazardous Waste Determination.[Link]

  • U.S. Environmental Protection Agency. EPA “P-LISTED CHEMICALS” (Acutely toxic).[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

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Personal protective equipment for handling 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

A Note on Chemical Identity: This guide provides detailed safety protocols for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 2380-63-4), a compound for which extensive safety data is available. The user's query for "4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one" did not yield specific safety documentation. Given the structural similarity, the rigorous precautions outlined for the former should be considered the minimum standard.

Hazard Analysis and Summary

4-Amino-1H-pyrazolo[3,4-d]pyrimidine is a potent chemical that demands careful handling.[1] Its primary hazards are acute oral toxicity, skin and eye irritation, and respiratory irritation.[2][3] The compound exists as a solid powder, which increases the risk of aerosolization and inhalation during manipulation.[3]

A comprehensive understanding of its hazard profile is the foundation of a robust safety plan. The following classifications, derived from authoritative Safety Data Sheets (SDS), dictate the necessary control measures.

Hazard ClassificationCategorySignal WordHazard StatementSource(s)
Acute Toxicity, OralCategory 3Danger H301: Toxic if swallowed[2][3][4]
Skin IrritationCategory 2WarningH315: Causes skin irritation[3]
Eye IrritationCategory 2WarningH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity, Single ExposureCategory 3WarningH335: May cause respiratory irritation[3]

The Hierarchy of Controls: A Proactive Safety Paradigm

In laboratory safety, Personal Protective Equipment (PPE) is the last line of defense. A truly safe system prioritizes controls that eliminate or reduce the hazard at its source. Before any work begins, every researcher must consider this hierarchy.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution  Most Effective to Least Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering  Most Effective to Least Effective Administrative Administrative Controls (Change the way people work) Engineering->Administrative  Most Effective to Least Effective PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE  Most Effective to Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution may not be feasible. Therefore, our focus is on robust Engineering Controls , supported by stringent Administrative Controls and, finally, the correct use of PPE .

Mandatory Engineering and Administrative Controls

Engineering Controls: These are physical installations in the laboratory designed to minimize exposure.

  • Certified Chemical Fume Hood: All manipulations of solid 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine powders.

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations.[6] The compound should be stored in a cool, dry, and well-ventilated area.[2]

  • Eyewash Stations and Safety Showers: These must be located in immediate proximity to the workstation and be regularly tested.[2]

Administrative Controls: These are the procedures and work practices that reduce exposure risk.

  • Restricted Access: Designate a specific area within the lab for handling this compound. Only trained personnel should be allowed in this area during operations.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4] Wash hands, face, and any exposed skin thoroughly after handling the material.[2]

  • Waste Management: All waste, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste and disposed of through an approved channel.[2][4]

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are non-negotiable. The following multi-layered approach is required to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles that meet national standards (e.g., OSHA 29 CFR 1910.133, European Standard EN166) are required at all times.[2][6][7] Standard safety glasses with side shields are insufficient.

    • Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., during transfers or reaction quenching), a full-face shield must be worn over the chemical splash goggles.[3][5]

  • Hand Protection:

    • Mandatory: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before each use.[6][8]

    • Best Practice (Strongly Recommended): Double-gloving is required.[5] This practice provides a redundant barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Contaminated gloves must be disposed of as hazardous waste immediately.[8]

  • Body Protection:

    • Mandatory: A clean, buttoned laboratory coat must be worn to protect against minor spills and contamination of personal clothing.[8]

    • Recommended for High-Risk Tasks: For larger-scale operations or when significant contamination is possible, impervious clothing or a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection:

    • Mandatory under specific conditions: While engineering controls (fume hood) are the primary defense against inhalation, a respirator is required if these controls are not available, are malfunctioning, or during emergency situations like a large spill clean-up.[6]

    • Specification: A respirator equipped with a Type P2 (or N95/P100) particle filter cartridge is necessary to protect against the fine powder form of this compound.[3][7][9]

Operational Plans: Step-by-Step Procedures

Adherence to a strict, sequential protocol is essential for safety.

A. PPE Donning Sequence (Putting On)
  • Lab Coat: Put on and fully button.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Respiratory Protection (if required): Perform a fit check according to manufacturer instructions.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.

B. Handling Protocol (Inside a Fume Hood)
  • Preparation: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh paper, solvent, waste container) is already inside.

  • Weighing: Carefully weigh the powder on weigh paper or in a tared container. Avoid any actions that could generate dust, such as dropping scoops of powder from a height.

  • Transfer/Dissolution: Add the powder to the solvent or reaction vessel slowly. Use a wash bottle with the appropriate solvent to rinse any residual powder from the weigh paper or container into the vessel.

  • Cleanup: Once the transfer is complete, use a wipe lightly dampened with a suitable solvent (e.g., water or ethanol) to decontaminate the spatula and any surfaces within the hood. Dispose of the wipe in the designated hazardous waste container.

C. PPE Doffing Sequence (Taking Off)

This sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, trapping the first glove inside the second. Dispose of them immediately in the hazardous waste bin.

  • Face Shield/Goggles: Remove the face shield (if worn), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface turned inward. Hang it in its designated place or dispose of it if it's a single-use coat.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair. Dispose of them in the hazardous waste bin.

  • Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water.

Emergency and Disposal Plan

Spill Response:

  • Evacuate: Alert others and evacuate the immediate area. Keep people away and upwind of the spill.

  • PPE: Don the full set of recommended PPE, including respiratory protection (P2/N95 filter).

  • Containment: Prevent the powder from becoming airborne. Do NOT use a dry brush or create dust clouds.[2][6]

  • Cleanup: Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[2][6]

  • Decontamination: Clean the spill area with a suitable solvent and dispose of all cleanup materials as hazardous waste.

First Aid Measures:

  • Ingestion: Toxic if swallowed. Do NOT induce vomiting.[4] Rinse mouth with water. Call a physician or poison control center immediately.[2][4]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.[4]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Seek immediate medical advice.[2][4]

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

Disposal: All unused product and contaminated materials (gloves, wipes, containers) must be disposed of as hazardous chemical waste.[2] The material should be placed in a clearly labeled, sealed container and transferred to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • BenchChem. (2025, November). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
  • Alfa Aesar. (2025, September 7). SAFETY DATA SHEET: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. ISOPP.
  • Chemical Synthesis Database. (2025, May 20). 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.